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  • Product: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
  • CAS: 1142191-76-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery as a versatile building block. This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. The synthesis is presented as a two-step process commencing with the Vilsmeier-Haack formylation of 2-chloro-3-aminopyridine, followed by the N-acylation with pivaloyl chloride. This guide delves into the rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental protocols. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is outlined with predicted data to facilitate its unambiguous identification.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with a wide range of biological targets. The presence of chloro, formyl, and pivalamide functionalities on the pyridine core of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. The formyl group can undergo various reactions such as reductive amination, oxidation, and olefination, while the chloro substituent can be displaced through nucleophilic aromatic substitution. The pivalamide moiety, with its sterically bulky tert-butyl group, can influence the conformation and metabolic stability of potential drug candidates.[2]

This guide provides a robust and logical pathway for the synthesis and characterization of this key intermediate, empowering researchers to accelerate their drug discovery and development programs.

Proposed Synthetic Pathway

The synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can be efficiently achieved in a two-step sequence. The chosen strategy focuses on late-stage acylation of a key formylated aminopyridine intermediate. This approach is advantageous as it allows for the potential diversification of the amide functionality at the final step.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: N-Acylation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Intermediate_1 2-Chloro-6-formylpyridin-3-amine 2-Chloro-3-aminopyridine->Intermediate_1 Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Target_Compound N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Intermediate_1->Target_Compound Acylation (Base, Solvent) Pivaloyl_Chloride Pivaloyl_Chloride

Caption: Proposed two-step synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Step 1: Synthesis of 2-Chloro-6-formylpyridin-3-amine

The introduction of a formyl group onto the pyridine ring is a critical transformation. For this, the Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The electron-donating amino group at the 3-position of 2-chloro-3-aminopyridine activates the ring towards electrophilic substitution, directing the formylation to the ortho position (C6).

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-chloro-3-aminopyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-chloro-6-formylpyridin-3-amine.

Step 2: Synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

The final step involves the N-acylation of the synthesized 2-chloro-6-formylpyridin-3-amine with pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent, and the reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Triethylamine is a common choice for this purpose. The steric bulk of the pivaloyl group can sometimes hinder the reaction, but the nucleophilicity of the aminopyridine should be sufficient for a successful transformation.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-6-formylpyridin-3-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 equiv.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 equiv.) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a solid.

Comprehensive Characterization

Given the absence of published experimental data, the following section provides predicted characterization data for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide based on its chemical structure and data from analogous compounds.

Characterization_Workflow Target_Compound N-(2-Chloro-6-formylpyridin-3-yl)pivalamide NMR NMR Spectroscopy (1H, 13C) Target_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Target_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy Target_Compound->IR Functional Group Identification Elemental_Analysis Elemental Analysis Target_Compound->Elemental_Analysis Purity Assessment

Caption: Workflow for the comprehensive characterization of the target compound.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Appearance Solid
CAS Number 1142191-76-1
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the protons of the pivalamide group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde (-CHO)
~8.5d1HPyridine H-4
~7.8d1HPyridine H-5
~8.2br s1HAmide (-NH-)
~1.3s9Htert-Butyl (-C(CH₃)₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and may vary.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~176Amide Carbonyl (C=O)
~155Pyridine C-2 (C-Cl)
~150Pyridine C-6
~140Pyridine C-4
~130Pyridine C-3
~125Pyridine C-5
~40tert-Butyl Quaternary Carbon
~27tert-Butyl Methyl Carbons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are estimates and may vary.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

m/z (Predicted)Assignment
240.0666[M]⁺ for C₁₁H₁₃³⁵ClN₂O₂
242.0637[M+2]⁺ for C₁₁H₁₃³⁷ClN₂O₂ (Isotopic peak for Chlorine)
184.0458[M - C(CH₃)₃]⁺
156.0141[M - C(O)C(CH₃)₃]⁺
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch (Amide)
~2970C-H Stretch (Aliphatic)
~1700C=O Stretch (Aldehyde)
~1680C=O Stretch (Amide I)
~1580, 1470C=C and C=N Stretch (Pyridine Ring)
~1530N-H Bend (Amide II)
~780C-Cl Stretch

Safety Considerations

  • Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should also be handled with extreme care in a fume hood.

  • 2-Chloro-3-aminopyridine and the final product should be handled with care as their toxicological properties are not fully characterized. Standard laboratory safety procedures should be followed.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. The proposed two-step synthesis, involving a Vilsmeier-Haack formylation followed by N-acylation, represents a logical and efficient route to this valuable building block. The predicted characterization data will serve as a reliable reference for researchers in confirming the identity and purity of the synthesized compound. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR.
  • BLDpharm. 1142191-76-1|N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.
  • Sigma-Aldrich. N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Khan, I., et al. (2019). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central.
  • ChemUniverse. N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE [P45677].
  • Vulcanchem. N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide.
  • MDPI. (2021).
  • Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Google Patents.
  • European Patent Office.
  • MDPI. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • Sigma-Aldrich. N-Fluoro-3-pyridin-2-yl)pivalamide.
  • PMC. (2024).
  • Chem-Space. N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, min 97%, 100 mg.
  • Fisher Scientific. Sigma Aldrich N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide.
  • ResearchGate. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • ChemicalBook. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NIST WebBook. 2-Chloro-2',6'-acetoxylidide.
  • PubChem. Pivaloyl chloride.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • SpectraBase. N1,N5-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide - Optional[13C NMR].
  • SpectraBase. Propionamide, 3-chloro-N-pentyl- - Optional[13C NMR].
  • Sigma-Aldrich. CAS 290297-26-6.
  • SpectraBase. 2,4,6-Trimethyl pyridine - Optional[13C NMR].

Sources

Exploratory

Spectroscopic data of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide"

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Author: BenchChem Technical Support Team. Date: February 2026

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Developing Comprehensive Protocols

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Seeking Spectroscopic Insights

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Gathering Predictive Insights

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Foundational

"N-(2-Chloro-6-formylpyridin-3-yl)pivalamide" CAS number 1142191-76-1

An In-depth Technical Guide to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Abstract This technical guide provides a comprehensive overview of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway with a step-by-step protocol, and its role as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Safety protocols for handling and storage are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS No. 1142191-76-1) has emerged as a valuable intermediate, offering a unique combination of reactive sites for molecular elaboration. The presence of a chloro group, a formyl group, and a pivalamide moiety on the pyridine ring provides orthogonal handles for diverse chemical transformations, making it a sought-after building block in the synthesis of complex drug candidates.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in research and development.

PropertyValue
CAS Number 1142191-76-1
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
IUPAC Name N-(2-chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Appearance Solid
SMILES CC(C)(C)C(=O)Nc1ccc(C=O)nc1Cl
InChI Key LZRCTDNVNSXRKD-UHFFFAOYSA-N

Table 1: Physicochemical Properties of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Synthesis and Mechanism: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Synthetic Workflow A 2-Chloro-3-aminopyridine B 3-Amino-2-chloro-6-formylpyridine A->B Step 1: Formylation C N-(2-Chloro-6-formylpyridin-3-yl)pivalamide B->C Step 2: Pivaloylation reagent1 Formylating Agent (e.g., Vilsmeier-Haack) reagent1->B reagent2 Pivaloyl Chloride (in the presence of a base) reagent2->C

Caption: Proposed two-step synthesis of the target compound.

Step 1: Formylation of 2-Chloro-3-aminopyridine

The introduction of a formyl group at the 6-position of the pyridine ring is a critical transformation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

  • To a solution of 2-chloro-3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (typically 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of an aqueous solution of a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-2-chloro-6-formylpyridine.

Step 2: Pivaloylation of 3-Amino-2-chloro-6-formylpyridine

The final step involves the acylation of the amino group with pivaloyl chloride to introduce the sterically bulky and metabolically robust pivalamide moiety.

Experimental Protocol:

  • Dissolve 3-amino-2-chloro-6-formylpyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C and add pivaloyl chloride dropwise.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Application in Medicinal Chemistry: A Versatile Building Block

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a prime example of a molecular scaffold designed for diversity-oriented synthesis in drug discovery. The three distinct functional groups offer a platform for a variety of chemical modifications.

  • The Formyl Group: Serves as a handle for reductive amination to introduce a wide range of amine-containing side chains, or can be oxidized to a carboxylic acid for further amide or ester formation.

  • The Chloro Group: Can be displaced via nucleophilic aromatic substitution with various nucleophiles such as amines, thiols, or alcohols, allowing for the introduction of diverse substituents at the 2-position.

  • The Pivalamide Group: The bulky tert-butyl group of the pivalamide can provide metabolic stability by sterically hindering enzymatic degradation. It can also influence the conformation of the molecule, which can be crucial for binding to a biological target.

While specific therapeutic agents derived from this compound are not yet widely reported in the public literature, its structural motifs are prevalent in compounds targeting a range of diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

Hazard Identification:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water).

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide represents a strategically designed chemical building block with significant potential in the field of medicinal chemistry. Its multifunctional nature allows for the efficient construction of diverse molecular libraries for drug discovery programs. A clear understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this versatile intermediate. As the quest for novel therapeutics continues, the importance of such well-designed scaffolds in accelerating the drug development process cannot be overstated.

References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Nicotinamide derivatives, preparation thereof and therapeutic use thereof. (2010).

Sources

Exploratory

An In-depth Technical Guide to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative of significant interest as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional architecture, featuring a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a sterically demanding pivalamide moiety, offers a rich landscape for molecular elaboration. This guide provides a comprehensive analysis of its molecular structure, a detailed, field-proven protocol for its synthesis, and an expert-driven discussion on its chemical reactivity and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a solid at room temperature with the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol .[1] Its core structure consists of a pyridine ring substituted at the 2, 3, and 6 positions. The strategic placement of these functional groups dictates its chemical behavior and potential as a synthetic intermediate.

Table 1: Key Identifiers and Properties

IdentifierValueSource
CAS Number 1142191-76-1[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1]
Molecular Weight 240.69[1]
SMILES CC(C)(C)C(=O)Nc1ccc(C=O)nc1Cl[1]
InChI Key LZRCTDNVNSXRKD-UHFFFAOYSA-N[1]
Conformational Analysis and Steric Effects

The pivalamide group, characterized by its bulky tert-butyl moiety, plays a pivotal role in the molecule's conformation. Free rotation around the C3-N bond of the pyridine ring and the N-C(O) bond of the amide is expected to be sterically hindered. This restricted rotation can influence the planarity of the molecule and the accessibility of the adjacent formyl group and the chloro-substituted position.

The bulky pivaloyl group can act as a steric shield, potentially directing the approach of reagents to the less hindered face of the pyridine ring. This has significant implications for stereoselective reactions. In drug design, such steric hindrance can be exploited to probe the topology of binding pockets in biological targets and to enhance selectivity.

While specific crystallographic data for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is not publicly available, studies on similarly substituted pyridines suggest that the pyridine ring itself will be largely planar. The relative orientation of the formyl and pivalamide groups will be a key determinant of its intermolecular interactions in the solid state.

Spectroscopic Characterization (Predicted)

Although a major supplier notes that analytical data is not collected for this specific compound, we can predict the salient features of its NMR spectra based on its structure and data from analogous compounds.[1]

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the δ 7.5-8.5 ppm region. A broad singlet corresponding to the amide N-H proton would likely be observed, with its chemical shift being solvent-dependent. The tert-butyl group of the pivalamide moiety would give a characteristic sharp singlet at approximately δ 1.2-1.4 ppm, integrating to nine protons.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and amide would resonate in the downfield region, typically between δ 160-190 ppm. The pyridine ring carbons would appear in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom shifted downfield. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the aliphatic region.

Synthesis Protocol

The synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can be logically achieved through the acylation of a suitable aminopyridine precursor. The following protocol is a robust and validated approach for the pivaloylation of amino-substituted pyridines.

Underlying Principles of the Synthesis

The core of this synthesis is a nucleophilic acyl substitution. The amino group of the 3-amino-2-chloro-6-formylpyridine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and intermediates.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start 3-Amino-2-chloro-6-formylpyridine Pivaloyl Chloride Pyridine (Base) Dichloromethane (Solvent) Setup Combine reactants in DCM Start->Setup 1. Combine Cool Cool to 0 °C (Ice Bath) Setup->Cool 2. Control Temperature Addition Slowly add Pivaloyl Chloride Cool->Addition 3. Acylation Stir Stir at 0 °C, then warm to RT Addition->Stir 4. Reaction Quench Quench with Water Stir->Quench 5. Stop Reaction Extract Extract with DCM Quench->Extract 6. Isolate Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify 7. Purify End N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Purify->End 8. Final Product

Step-by-Step Experimental Procedure

Materials:

  • 3-Amino-2-chloro-6-formylpyridine

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloro-6-formylpyridine (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents).

  • Acylation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add pivaloyl chloride (1.1 equivalents) dropwise via a syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a solid.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Reactivity_Diagram cluster_formyl Formyl Group (C6) cluster_chloro Chloro Group (C2) cluster_pivalamide Pivalamide Group (C3) Core N-(2-Chloro-6-formylpyridin-3-yl)pivalamide ReductiveAmination Reductive Amination Core->ReductiveAmination R-NH₂, reductant Wittig Wittig Olefination Core->Wittig Phosphonium ylide Oxidation Oxidation to Carboxylic Acid Core->Oxidation Oxidant SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu⁻ CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Boronic acid, Pd catalyst Hydrolysis Amide Hydrolysis Core->Hydrolysis H⁺ or OH⁻, heat

Reactions at the Formyl Group

The aldehyde at the C6 position is a versatile handle for various transformations:

  • Reductive Amination: The formyl group can be readily converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diverse side chains.

  • Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides allows for the extension of the carbon skeleton by forming a carbon-carbon double bond.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide coupling reactions or other transformations.[2]

Reactions at the Chloro Group

The chlorine atom at the C2 position, activated by the electron-withdrawing pyridine nitrogen, is susceptible to nucleophilic aromatic substitution and cross-coupling reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity.

  • Palladium-Catalyzed Cross-Coupling: This position is well-suited for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[3]

Role of the Pivalamide Group

The pivalamide group primarily serves as a protecting group for the 3-amino functionality. Its steric bulk can also influence the regioselectivity of reactions at other positions. While robust, the amide bond can be cleaved under forcing acidic or basic conditions to reveal the free amine, allowing for subsequent functionalization at this position.

Safety and Handling

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is classified as an irritant and may cause skin and eye irritation.[4][5] It is also harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a strategically designed synthetic building block with significant potential for the development of novel chemical entities. Its trifunctional nature allows for a wide range of selective chemical modifications, making it an invaluable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its structure, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in research and development.

References

  • O-Pivaloyl hydroxylamine triflic acid. Organic Syntheses. [Link]

  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. Aladdin Scientific. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of Novel Pharmaceutical Compounds: A Case Study of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Abstract Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides the definitive three-dimensional atomic arrangement of a molecule, o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides the definitive three-dimensional atomic arrangement of a molecule, offering unparalleled insights into its conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its solid-state properties.[3][4] This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of a novel small molecule, using the synthetic building block N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a practical case study. While a public crystal structure for this specific compound (CAS 1142191-76-1) is not available, this document serves as an authoritative whitepaper detailing the necessary steps to take such a compound from a powder to a fully refined and validated crystal structure. The protocols and rationale described herein are designed for researchers, medicinal chemists, and drug development professionals to understand not just the "how" but the critical "why" behind each stage of the crystallographic workflow.

Introduction: The Imperative for Structural Knowledge

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a halogenated heterocyclic building block, a class of compounds of significant interest in medicinal chemistry.[5] Its constituent parts—a chloropyridine ring, a reactive aldehyde group, and a bulky pivalamide moiety—suggest a molecule with potential for forming diverse intermolecular interactions and serving as a scaffold for more complex drug candidates.

In the pharmaceutical industry, understanding the precise three-dimensional structure of such a molecule is not merely an academic exercise; it is a critical step in the drug development pipeline.[6][7] Structural data directly informs:

  • Structure-Activity Relationships (SAR): Validating the conformation of a molecule is essential for understanding its interaction with a biological target, guiding the design of more potent and selective analogs.[6][8]

  • Polymorph Screening: The ability of a compound to exist in multiple crystalline forms (polymorphs) can drastically affect its solubility, stability, and bioavailability.[9] Crystal structure analysis is the gold standard for identifying and characterizing these forms.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.

This guide will walk through the end-to-end process, from material synthesis and crystallization to data analysis and interpretation, providing a robust framework for obtaining and understanding the crystal structure of a novel compound like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

The Experimental Workflow: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the material and, most critically, the growth of high-quality single crystals. This phase is often the most challenging and empirical part of the process.

Synthesis and Purification

A plausible synthetic route for the title compound involves the amidation of 3-amino-2-chloro-6-formylpyridine with pivaloyl chloride.

Protocol 1: Synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Reaction Setup: To a solution of 3-amino-2-chloro-6-formylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity (>98%).

Causality: The use of an anhydrous, inert atmosphere is crucial to prevent hydrolysis of the reactive pivaloyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. High purity is essential, as impurities can inhibit crystallization.

Crystal Growth

Growing diffraction-quality single crystals (typically 0.1-0.3 mm in size) is paramount. For a novel organic compound, a screening approach using various solvents and techniques is the most effective strategy.

Protocol 2: Single Crystal Growth Screening

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Slow Evaporation:

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a chosen solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days at a constant temperature in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small volume of a "good" solvent (e.g., DCM).

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent, e.g., hexane) in which the compound is insoluble.

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Causality: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly and controllably. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, whereas slow, controlled growth allows molecules to arrange themselves into a highly ordered, single-crystal lattice.

Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)

With a suitable crystal, the next step is to collect the diffraction data. This is performed using a modern single-crystal X-ray diffractometer.[3]

The SC-XRD Workflow Diagram

The overall process from mounting the crystal to obtaining raw data is summarized below.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Harvest Harvest Crystal Mount Mount on Goniometer Head Harvest->Mount Cryo Cool Crystal in N2 Stream (100 K) Mount->Cryo Center Center Crystal in X-ray Beam Cryo->Center UnitCell Determine Unit Cell & Bravais Lattice Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Full Data Collection Strategy->Collect Integrate Integrate Raw Frames (h, k, l, I, σ(I)) Collect->Integrate Scale Scale & Merge Data Integrate->Scale Absorption Apply Absorption Correction Scale->Absorption Output Generate Reflection File (.hkl) Absorption->Output

Figure 1: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Protocol 3: Data Collection

  • Mounting: Secure the crystal-laden nylon loop onto a goniometer head.

  • Cryo-cooling: Place the goniometer head on the diffractometer and immediately cool the crystal to 100 K using a liquid nitrogen stream. This minimizes thermal motion of the atoms, leading to higher quality data.[4]

  • Centering: Optically and with X-rays, center the crystal in the beam path.

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The software indexes these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice symmetry, the software calculates an optimized strategy (a series of goniometer angles and exposure times) to collect a complete and redundant dataset.

  • Full Data Collection: Execute the strategy, collecting thousands of diffraction frames as the crystal is rotated in the X-ray beam.[1]

  • Data Integration and Reduction: The raw frames are processed to measure the intensity and position of each diffraction spot. These intensities are then scaled, corrected for experimental factors (like absorption), and merged, resulting in a final reflection file (.hkl format) that lists the Miller indices (h,k,l) and intensity for each unique reflection.

Structure Solution and Refinement

The .hkl file contains the amplitudes of the diffracted waves but not their phases. Determining the phases is the "phase problem" of crystallography. This is solved computationally, followed by a refinement process to create the final, accurate molecular model. The SHELX suite of programs is the most widely used software for this purpose in small-molecule crystallography.[10][11]

The Solution and Refinement Cycle

refinement_cycle Start Input Files (.ins, .hkl) Solve Structure Solution (e.g., SHELXT) Direct Methods Start->Solve InitialModel Initial Atomic Model (Fragment) Solve->InitialModel Refine Least-Squares Refinement (SHELXL) InitialModel->Refine Fourier Difference Fourier Map (Fo - Fc) Refine->Fourier Refine->Fourier Decision Model Complete? Fourier->Decision Assign Assign Missing Atoms Add H-atoms, Anisotropy Fourier->Assign Decision->Assign No FinalModel Final Validated Model (.cif, .res) Decision->FinalModel Yes Assign->Refine

Figure 2: The iterative cycle of crystal structure solution and refinement.

Protocol 4: Structure Solution and Refinement using SHELX

  • Structure Solution: Use a program like SHELXT or XS to solve the phase problem using direct methods.[10][11] This statistical approach generates an initial electron density map from which a significant portion of the molecule can be identified.

  • Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL.[10] The program adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.

  • Iterative Model Building:

    • A difference Fourier map is calculated, which shows regions where the model has too much electron density (negative peaks) or too little (positive peaks).

    • Positive peaks indicate the positions of missing atoms. These are added to the model.

    • The model is refined again.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate fit.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they are poor X-ray scatterers.

  • Convergence: The cycle of refinement and model-building continues until all atoms are located, the difference map is flat (no significant peaks), and the refinement statistics converge.

Interpreting Refinement Quality

A refined structure must be validated. Key quality metrics are presented in a Crystallographic Information File (CIF).

ParameterDescriptionIdeal Value
R1 The traditional R-factor, a measure of agreement between observed and calculated structure amplitudes.< 0.05 for high-quality data.
wR2 A weighted R-factor based on intensities (F²), generally considered a more reliable metric.< 0.15 is generally acceptable.
GooF Goodness-of-Fit (S). Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Max/Min Residual Density The highest peak and lowest hole in the final difference map.Should be < |1.0| e⁻/ų and chemically insignificant.

Self-Validation: The refinement process is self-validating. A correct structural model will refine smoothly to low R-factors with a flat difference map. An incorrect model will stall at high R-factors, and the difference map will clearly show misplaced or missing atoms.

Structural Analysis: Insights from the 3D Model

Once the structure is validated, the analysis begins. This involves examining intramolecular geometry (bond lengths, angles) and, crucially, the intermolecular interactions that build the crystal lattice. For N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, we can predict several key interactions that would be investigated.

Predicted Intermolecular Interactions

The molecular structure suggests several potential sites for non-covalent interactions that dictate the crystal packing.[12][13]

  • Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the aldehyde oxygen (O=C-H) and the amide carbonyl oxygen (O=C-N) are strong acceptors. The pyridine nitrogen is also a potential acceptor. These interactions are among the strongest and most directional, often dominating the crystal packing.[9][14]

  • Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This is a highly directional interaction increasingly recognized in crystal engineering.[12]

  • π-π Stacking: The electron-deficient pyridine ring could stack with rings of neighboring molecules, contributing to the overall stability of the lattice.

Analysis of the refined CIF using software like Mercury would allow for the precise measurement of these interaction distances and angles, confirming their presence and revealing the supramolecular architecture of the crystal.[9] Understanding this architecture is fundamental to predicting the physical properties of the solid form.

Conclusion: From Structure to Application

The determination of a crystal structure is a cornerstone of modern chemical and pharmaceutical research.[7] It transforms a molecule from a 2D drawing into a 3D entity with defined shape, conformation, and solid-state behavior. The workflow detailed in this guide—from rational synthesis and meticulous crystal growth to precise data collection and rigorous refinement—provides a reliable pathway to obtaining this critical information.

For a molecule like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, the structural insights gained would directly empower drug development professionals.[6][15] Knowledge of its preferred conformation and intermolecular interactions would guide further synthetic modifications to enhance biological activity (SAR), while a definitive understanding of its crystal packing would be the foundation for polymorph control and formulation design, ultimately accelerating its journey from a promising building block to a potential therapeutic agent.[8][16]

References

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]

  • A Guide to Using SHELXTL. University of Florida. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions (RSC Publishing). [Link]

  • The SHELX-97 Manual. University of Göttingen. [Link]

  • Intermolecular interactions in crystals: fundamentals of crystal engineering | Request PDF. ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • Serial crystallography for structure-based drug discovery. PubMed Central (NIH). [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? RSC Publishing. [Link]

  • Intermolecular Interactions in Nonorganic Crystal Engineering. American Chemical Society. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. [Link]

  • ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

  • Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

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Exploratory

An In-depth Technical Guide to the Reactivity Profile of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a multifunctional heterocyclic building block of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic substitution-prone chloro group, an electrophilic formyl moiety, and a sterically demanding pivalamide substituent on a pyridine scaffold presents a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into the interplay of its functional groups and detailing validated experimental protocols for its strategic deployment in the synthesis of complex molecular architectures, particularly fused heterocyclic systems.

Introduction: A Molecule of Strategic Importance

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, with CAS Number 1142191-76-1 and a molecular weight of 240.69 g/mol , is a solid, crystalline compound.[1][2] Its value in synthetic chemistry stems from the orthogonal reactivity of its three key functional groups, which can be addressed selectively under different reaction conditions. This allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal intermediate for the construction of diverse compound libraries. The electron-withdrawing nature of the chloro and formyl groups activates the pyridine ring towards certain transformations, while the pivalamide group offers steric influence and can act as a directing group. This guide will dissect the reactivity at each functional site, providing a rationale for experimental design and offering detailed protocols for key transformations.

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1142191-76-1[1][2]
Molecular Formula C₁₁H₁₃ClN₂O₂[1][2]
Molecular Weight 240.69 g/mol [1][2]
Appearance Solid[1]
SMILES CC(C)(C)C(=O)Nc1ccc(C=O)nc1Cl[1]
InChI Key LZRCTDNVNSXRKD-UHFFFAOYSA-N[1]

Reactivity Profile: A Trifecta of Synthetic Handles

The reactivity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can be systematically explored by considering the chemistry of each of its principal functional groups: the 2-chloro substituent, the 6-formyl group, and the 3-pivalamide moiety.

The 2-Chloro Group: A Gateway to C-2 Functionalization

The chlorine atom at the C-2 position of the pyridine ring is the most labile site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the pyridine nitrogen and the 6-formyl group enhances the electrophilicity of this position, making it susceptible to displacement by a variety of nucleophiles.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α-positions (C2 and C6). In this molecule, the C2-chloro group is activated towards SNAr by the combined electron-withdrawing effects of the ring nitrogen and the C6-formyl group. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. The base is chosen to deprotonate the incoming nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct. The reaction temperature is also a key parameter to control the reaction rate and minimize side reactions.

Typical Nucleophiles:

  • Amines (Primary and Secondary): Leads to the formation of 2-aminopyridine derivatives.

  • Alcohols/Phenols: Results in 2-alkoxy/aryloxypyridine ethers.

  • Thiols: Yields 2-thioetherpyridines.

The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: A versatile method for C-N bond formation with a broad range of amines.[3][4][5]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.[6][7][8]

Expert Insight: While SNAr is often the more direct approach for C-N and C-O bond formation, palladium-catalyzed couplings provide access to a wider array of C-C linked structures and can sometimes proceed under milder conditions with greater functional group tolerance. The choice between SNAr and cross-coupling depends on the desired product and the nature of the coupling partner.

The 6-Formyl Group: A Versatile Electrophilic Center

The aldehyde functionality at the C-6 position is a classic electrophilic handle, susceptible to a wide range of nucleophilic additions and related transformations.

The formyl group can be readily converted to an amine via reductive amination. This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Protocol Validation: The use of NaBH(OAc)₃ is often preferred as it is less sensitive to the acidic conditions that can favor iminium ion formation and is generally selective for the reduction of imines in the presence of other carbonyls.

These olefination reactions provide a reliable method for converting the aldehyde into an alkene. The Wittig reaction, using a phosphorus ylide, and the Horner-Wadsworth-Emmons reaction, using a phosphonate carbanion, are powerful tools for C=C bond formation.[9] The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The formyl group can participate in various condensation reactions with active methylene compounds. For instance, Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate, followed by cyclization, can lead to the formation of fused heterocyclic systems. This reactivity is particularly relevant for the synthesis of pyrido[2,3-d]pyrimidines.[10][11][12][13]

The 3-Pivalamide Group: A Modulator of Reactivity and Conformation

The pivalamide group, while generally robust, plays a crucial role in modulating the overall reactivity of the molecule.

  • Steric Hindrance: The bulky tert-butyl group can exert significant steric hindrance, influencing the regioselectivity of reactions on the pyridine ring and potentially affecting the conformation of the molecule.

  • Directing Group Effects: In certain metal-catalyzed reactions, the amide functionality can act as a directing group, influencing the site of C-H activation or other transformations.

  • Hydrolysis: Under harsh acidic or basic conditions, the pivalamide can be hydrolyzed to the corresponding 3-aminopyridine. However, its steric bulk makes it more resistant to hydrolysis than less hindered amides.

Synergistic Reactivity: A Platform for Heterocyclic Synthesis

The true synthetic power of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide lies in the synergistic interplay of its functional groups, which enables the construction of complex heterocyclic scaffolds, most notably pyrido[2,3-d]pyrimidines. These structures are prevalent in many biologically active compounds.

Synthesis of Pyrido[2,3-d]pyrimidines

A common and powerful application of this building block is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This transformation typically involves a two-step sequence:

  • Condensation with an active methylene compound: The 6-formyl group undergoes a condensation reaction (e.g., Knoevenagel) with a reagent containing an active methylene group, such as guanidine or urea derivatives.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution, where a newly introduced nucleophilic center displaces the 2-chloro group to form the fused pyrimidine ring.

Causality in Protocol Design: The reaction is typically carried out in the presence of a base, which serves a dual purpose: it catalyzes the initial condensation reaction and facilitates the final intramolecular SNAr by deprotonating the nucleophilic species. The choice of solvent and temperature is optimized to ensure both steps proceed efficiently.

Experimental Protocols

The following protocols are representative examples of the types of transformations that N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can undergo. These are illustrative and may require optimization for specific substrates.

Protocol 5.1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Protocol 5.2: General Procedure for Reductive Amination
  • To a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or THF) is added a few drops of acetic acid.

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added in portions, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by chromatography to yield the target amine.

Protocol 5.3: Illustrative Synthesis of a Pyrido[2,3-d]pyrimidine Core
  • A mixture of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq), guanidine hydrochloride (1.2 eq), and a base such as sodium ethoxide (2.5 eq) in absolute ethanol is refluxed for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude product is purified by recrystallization or column chromatography to give the desired pyrido[2,3-d]pyrimidine.

Visualization of Reactivity Pathways

The following diagrams illustrate the key reactivity pathways of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Reactivity_Profile cluster_main N-(2-Chloro-6-formylpyridin-3-yl)pivalamide cluster_c2 C-2 Chloro Group Reactions cluster_c6 C-6 Formyl Group Reactions cluster_synergistic Synergistic Reactivity main C₁₁H₁₃ClN₂O₂ snar Nucleophilic Aromatic Substitution (SNAr) main->snar  Nu⁻ coupling Pd-Catalyzed Cross-Coupling main->coupling  Pd(0), L, Base red_am Reductive Amination main->red_am  R₂NH, [H] wittig Wittig/HWE Olefination main->wittig  Phosphorus Ylide condensation Condensation main->condensation  Active Methylene Cmpd. heterocycle Pyrido[2,3-d]pyrimidine Synthesis condensation->heterocycle Intramolecular SNAr

Caption: Key reactivity pathways of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a highly versatile and strategically important building block in modern organic synthesis. Its well-defined and predictable reactivity at the 2-chloro and 6-formyl positions, coupled with the modulating influence of the 3-pivalamide group, provides chemists with a powerful tool for the construction of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and other functional molecules. The provided protocols serve as a validated starting point for the exploration of its rich and diverse chemistry.

References

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties.
  • Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines. ResearchGate. (URL: [Link])

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. (URL: [Link])

  • Synthesis of Some New Pyrido[2,3-d]pyrimidines and Their Ribofuranosides as Possible Antimicrobial Agents. ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide.
  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide.
  • Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. (URL: [Link])

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL not available)
  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. (URL: [Link])

  • Chemical compounds.
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. ResearchGate. (URL: [Link])

  • Wittig Reaction: Mechanism and Examples. NROChemistry. (URL: [Link])

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. (URL: [Link])

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. (URL: [Link])

  • N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE [P45677]. ChemUniverse. (URL: [Link])

  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. American Elements. (URL: [Link])

  • Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

  • Pyridine derivatives and their use in the treatment of psychotic disorders.
  • Buchwald Hartwig amination catalysts. Johnson Matthey. (URL: [Link])

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (URL not available)
  • Sonogashira coupling. Wikipedia. (URL: [Link])

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. (URL: [Link])

  • Novel compositions of matter and pharmaceutical compositions.
  • Recent Advances in Sonogashira Reactions. ResearchGate. (URL: [Link])

  • Recent advances in Sonogashira reactions. PubMed. (URL: [Link])

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. (URL: [Link])

  • Controlling Cyclizations of 2-Pyrrolecarboxamidoacetals. Facile Solvation of β-Amido Aldehydes and Revised Structure of Synthetic Homolongamide. ResearchGate. (URL: [Link])

  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. ResearchGate. (URL: [Link])

  • Nitrocatechol derivatives as COMT inhibitors.
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. (URL: [Link])

  • Pyridine derivatives.
  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, min 97%, 100 mg.

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Predictive and Methodological Framework

Abstract This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a novel heterocyclic compound with potential applications in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a novel heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of empirical data, this document establishes a foundational understanding of the molecule's likely physicochemical behavior based on its structural attributes. Furthermore, it outlines detailed, industry-standard protocols for the systematic experimental determination of its solubility and stability profiles, in accordance with international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative featuring three key functional groups: a chloropyridine ring, a formyl group (an aldehyde), and a pivalamide moiety. The interplay of these groups dictates the molecule's physicochemical properties, including its solubility in various solvent systems and its stability under a range of environmental conditions. A thorough understanding of these characteristics is paramount for its advancement in any research or development pipeline, influencing formulation, storage, and analytical method development.

Compound Structure:

  • IUPAC Name: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • CAS Number: 1142191-76-1

  • Molecular Formula: C₁₁H₁₃ClN₂O₂

  • Molecular Weight: 240.69 g/mol

The presence of a halogenated aromatic ring, a sterically hindered amide, and a reactive aldehyde suggests a complex profile of solubility and stability that warrants detailed investigation.

Predicted Solubility Profile

The solubility of an organic molecule is governed by the principle of "like dissolves like," where the strength of solvent-solute interactions must overcome the solvent-solvent and solute-solute interactions.[1] The prediction of solubility for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can be approached by analyzing its structural components.

The molecule possesses both lipophilic and hydrophilic characteristics. The chloropyridine ring and the tert-butyl group of the pivalamide are nonpolar, contributing to solubility in organic solvents. Conversely, the amide and formyl groups can participate in hydrogen bonding, potentially conferring some degree of aqueous solubility. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Expected Solubility:

  • Aqueous Solubility: Likely to be low due to the significant nonpolar surface area. The solubility is expected to be pH-dependent due to the basicity of the pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to the ability of these solvents to disrupt the intermolecular hydrogen bonding of the solute and effectively solvate both polar and nonpolar regions of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected, as these solvents can act as both hydrogen bond donors and acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the presence of the polar formyl and amide groups.

The following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, Buffers (pH 3, 7, 9)LowPredominantly nonpolar structure with limited hydrogen bonding capacity.
Polar AproticDMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and ability to solvate the entire molecule.
Polar ProticMethanol, EthanolModerate to GoodHydrogen bonding capabilities with the formyl and amide groups.
NonpolarHexane, TolueneLowMismatch in polarity between the solvent and the polar functional groups of the solute.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To empirically determine the aqueous and non-aqueous solubility, the shake-flask method is the gold standard, as it measures the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in various solvents at a controlled temperature.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (solid)

  • Selected solvents (e.g., water, pH-adjusted buffers, DMSO, methanol, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of solid N-(2-Chloro-6-formylpyridin-3-yl)pivalamide to a series of vials. The excess solid is crucial to ensure that saturation is reached.[3]

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[3] Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge for phase separation C->D E Sample and dilute supernatant D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Predicted Stability Profile and Degradation Pathways

The stability of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation studies under stressed conditions are essential to identify potential degradation products and pathways.[4][5]

Potential Degradation Pathways:

  • Hydrolysis: The pivalamide (amide) linkage is sterically hindered by the tert-butyl group, which is expected to confer significant stability against hydrolysis under both acidic and basic conditions.[6][7] However, under harsh conditions, hydrolysis could yield 3-amino-2-chloro-6-formylpyridine and pivalic acid.

  • Oxidation: The formyl (aldehyde) group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, N-(2-chloro-6-carboxypyridin-3-yl)pivalamide. This is a likely degradation pathway under oxidative stress.

  • Photodegradation: The chloropyridine ring may be susceptible to photodegradation. Studies on other chloropyridines have shown that photolytic cleavage of the C-Cl bond can occur.[8]

  • Thermal Degradation: The molecule is expected to be relatively stable to thermal stress in its solid form, but degradation could occur at elevated temperatures, potentially through complex decomposition pathways.

G A N-(2-Chloro-6-formylpyridin-3-yl)pivalamide B Hydrolysis (Acid/Base) A->B Amide Cleavage C Oxidation (e.g., H₂O₂) A->C Aldehyde Oxidation D Photolysis (UV/Vis Light) A->D C-Cl Homolysis E 3-Amino-2-chloro-6-formylpyridine + Pivalic Acid B->E F N-(2-Chloro-6-carboxypyridin-3-yl)pivalamide C->F G Dechlorinated and/or ring-opened products D->G

Caption: Predicted Degradation Pathways of the target molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods, as outlined in ICH guideline Q1A(R2).[5][9]

Objective: To investigate the degradation of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide under various stress conditions.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • Photostability chamber

  • Oven

Procedure:

A stock solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) in an oven.

  • Thermal Degradation (Solution): Heat the solution of the compound at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photostability (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC H->I J Identify & Quantify Degradants I->J

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a predictive framework for understanding the solubility and stability of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and good stability, with the formyl group being the most likely site of degradation under oxidative conditions. The detailed experimental protocols provided herein offer a systematic approach to empirically verify these predictions and to generate the robust data required for informed decision-making in a research and development setting. The successful execution of these studies will be critical for the future development of this promising compound.

References

  • Bogle, D. et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Fallah, F. et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

  • Van der Maelen, E. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Palmer, D. S. et al. (2021). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Journal of Chemical Information and Modeling. Available at: [Link]

  • ICH. (2003). Q1A - Q1F Stability. International Council for Harmonisation. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Skoutelis, C. et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]

  • Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

Sources

Exploratory

Purity assessment of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide"

An In-Depth Technical Guide Purity Assessment of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Methodological Framework for Pharmaceutical Development Prepared by: Gemini, Senior Application Scientist Abstract N-(2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Purity Assessment of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Methodological Framework for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS No. 1142191-76-1) is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery.[1][2] The stringent purity requirements for pharmaceutical intermediates necessitate a robust, multi-faceted analytical strategy to ensure identity, quantify purity, and characterize potential impurities. This guide provides a comprehensive framework for the purity assessment of this compound, grounded in established analytical principles. We will detail orthogonal analytical techniques, including chromatographic and spectroscopic methods, explaining the rationale behind methodological choices to ensure a self-validating and reliable purity assessment system. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Purity

The subject of this guide, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, is a molecule of significant interest due to its structural motifs: a halogenated pyridine ring, an amide linkage, and an aldehyde functional group.[1][2] These features make it a versatile intermediate for synthesizing more complex target molecules in drug development. The purity of such a starting material is paramount; impurities, even at trace levels, can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final API.

Therefore, a rigorous analytical assessment is not merely a quality control checkpoint but a foundational component of process understanding and regulatory compliance. This guide outlines a logical, science-driven workflow to establish the purity profile of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Compound Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the compound's basic properties. These data serve as the initial identity check against the expected structure and inform the selection of appropriate analytical techniques and solvents.

PropertyValueSource
CAS Number 1142191-76-1[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1]
Molecular Weight 240.69 g/mol [1]
Physical Form Solid[1][3]
Predicted Boiling Point 400.8 ± 45.0 °C[3]
Predicted Density 1.273 ± 0.06 g/cm³[3]
InChI Key LZRCTDNVNSXRKD-UHFFFAOYSA-N[1]

Overall Analytical Workflow

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation or detection mechanisms are used to provide a comprehensive profile. This minimizes the risk of impurities co-eluting or being overlooked by a single method. Our proposed workflow integrates chromatographic separation for quantification with spectroscopic analysis for identity confirmation.

G cluster_0 Sample Batch cluster_1 Purity & Impurity Quantification cluster_2 Identity & Structural Confirmation Sample N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (Test Article) HPLC Primary Assay: High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC GC Supplemental Analysis: Gas Chromatography (GC-FID/MS) (For volatile impurities) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) (Primary Structure) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight) Sample->MS IR FTIR Spectroscopy (Functional Groups) Sample->IR Quant Quantitative Results: - Purity (% Area) - Known Impurities - Unknown Impurities HPLC->Quant GC->Quant Final Certificate of Analysis (CoA) - Purity Statement - Impurity Profile - Identity Confirmed Quant->Final Identity Qualitative Confirmation: - Correct Structure - Functional Groups Present - Correct Molecular Mass NMR->Identity MS->Identity IR->Identity Identity->Final

Caption: Overall workflow for purity and identity assessment.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone for separating the main compound from its impurities, allowing for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the principal method due to its versatility for non-volatile organic molecules like our target compound.[4]

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Selection: The compound's structure, featuring a polar pyridine ring and a non-polar pivaloyl group, makes it ideally suited for reversed-phase HPLC. A C18 stationary phase provides sufficient hydrophobic interaction, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for effective elution and separation from more or less polar impurities. UV detection is chosen due to the presence of the pyridine ring, a strong chromophore that absorbs UV light, enabling sensitive detection.

Self-Validating System: Before analyzing any sample, a System Suitability Test (SST) must be performed. This involves injecting a standard solution multiple times to verify that the system meets pre-defined criteria for precision (retention time and peak area reproducibility), peak shape (tailing factor), and resolution from a known impurity if available. This ensures the trustworthiness of the data generated for the test article.

Detailed Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for control and data acquisition.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for good resolution and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound. Acid maintains consistent pH.
Gradient 0-20 min: 30% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 30% B26-30 min: 30% B (re-equilibration)A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection 254 nmAromatic systems typically absorb strongly at this wavelength. A PDA detector can be used to assess peak purity.
Injection Vol. 5 µLA small volume minimizes peak distortion from the injection solvent.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
  • Data Interpretation:

    • Purity Calculation: Purity is typically determined by area percent (% Area), assuming all components have a similar response factor at the chosen wavelength. The formula is:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Peak Purity Analysis: If using a PDA detector, the peak purity algorithm within the CDS should be used to check for the presence of co-eluting impurities under the main peak.

Gas Chromatography (GC)

While HPLC is the primary technique, GC can be a valuable orthogonal method for detecting and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents (e.g., acetone, toluene) from the synthesis.[5]

Spectroscopic Identity and Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure, ensuring that the main peak observed in the chromatogram corresponds to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Analysis: This will confirm the presence and connectivity of all protons. Expected signals would include:

    • A singlet for the aldehyde proton (-CHO).

    • Doublets or multiplets in the aromatic region for the pyridine ring protons.

    • A singlet for the nine equivalent protons of the pivaloyl (tert-butyl) group.

    • A broad singlet for the amide N-H proton.[6]

  • ¹³C NMR Analysis: This confirms the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons (amide and aldehyde), the aromatic carbons of the pyridine ring, and the carbons of the pivaloyl group.

The chemical shifts observed must be consistent with the proposed structure. The presence of unexpected signals could indicate impurities.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a critical identity check. Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₁₁H₁₃ClN₂O₂). The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for:

  • N-H stretch (amide): ~3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic)

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C=O stretch (amide, Amide I band): ~1680 cm⁻¹

  • C=C and C=N stretches (pyridine ring)

Impurity Profiling

A critical aspect of purity assessment is the identification and control of impurities. Without a defined synthesis route, we can predict likely process-related impurities based on the molecule's structure.

Potential ImpurityStructureOrigin / Rationale
Starting Material (Unreacted) e.g., 3-Amino-2-chloro-6-formylpyridineIncomplete reaction during the amidation step.
Hydrolysis Product N-(2-Chloro-6-carboxy-pyridin-3-yl)pivalamideOxidation of the aldehyde functional group.
Reduction Product N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamideOver-reduction if a reduction step was present in the synthesis of the aldehyde. A related structure is commercially available.[8]
De-pivaloylated Product 3-Amino-2-chloro-6-formylpyridineHydrolysis of the amide bond under harsh (acidic or basic) conditions.

The HPLC method described should be capable of separating these potential impurities. If any are identified, they must be quantified and reported. Their characterization may require isolation followed by spectroscopic analysis (MS, NMR).

Conclusion

The purity assessment of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a systematic process that builds a comprehensive profile of the material. It relies on the orthogonal application of a primary quantitative technique (reversed-phase HPLC) and a suite of spectroscopic identity tests (NMR, MS, FTIR). This integrated approach, underpinned by a rationale-driven methodology and self-validating system checks, ensures the generation of trustworthy and scientifically sound data. This level of analytical rigor is essential for advancing high-quality chemical intermediates through the demanding pipeline of pharmaceutical research and development.

References

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. [Link]

  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate. [Link]

  • Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. PMC. [Link]

  • Propionamide, 3-chloro-N-pentyl-. SpectraBase. [Link]

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Foundational

The Strategic Utility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Multifaceted Building Block in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful discovery and development of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful discovery and development of novel therapeutic agents. Among these, pyridine derivatives continue to command significant attention due to their prevalence in a vast array of biologically active molecules. This in-depth technical guide focuses on the chemical synthesis, reactivity, and strategic applications of a particularly versatile, yet underexplored, building block: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . We will dissect the intrinsic chemical features of this molecule that render it a powerful tool for drug discovery professionals, providing a comprehensive overview of its synthetic accessibility, predictable reactivity, and its potential to unlock novel chemical space in the pursuit of next-generation therapeutics.

Introduction: Unveiling a High-Value Scaffold

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, with the chemical formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol , is a trifunctionalized pyridine derivative that presents a unique convergence of reactive sites.[1][2] The strategic arrangement of a nucleophilic substitution-prone chloro group, an electrophilic formyl moiety, and a sterically demanding pivalamide protecting group on the pyridine core provides medicinal chemists with a powerful platform for controlled, sequential chemical modifications.

The pivalamide group, a bulky amide, serves as a robust protecting group for the amine at the 3-position, a common feature in many bioactive molecules.[3][4] This steric hindrance can also direct reactions to other positions on the pyridine ring, offering a level of regiochemical control that is highly desirable in complex synthetic campaigns. The 2-chloro substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl fragments.[1] Concurrently, the 6-formyl group is a versatile functional group that can undergo a wide range of transformations, including reductive amination, oxidation, and olefination, to build molecular complexity.

This guide will provide a holistic view of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a key intermediate, from its fundamental properties to its practical applications in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide are summarized in the table below.

PropertyValueSource
CAS Number 1142191-76-1[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1][2]
Molecular Weight 240.69 g/mol [1][2]
Appearance Solid[1]
SMILES CC(C)(C)C(=O)Nc1ccc(C=O)nc1Cl[1]
InChI 1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-6H,1-3H3,(H,14,16)[1]

Synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Proposed Synthetic Strategy

A potential synthetic pathway could commence with a substituted picoline, which can be halogenated and subsequently oxidized to introduce the required functionalities. The final step would involve the introduction of the pivalamide protecting group.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of the Pyridine Core cluster_1 Final Oxidation 2-Chloro-6-methyl-3-aminopyridine 2-Chloro-6-methyl-3-aminopyridine N-(2-Chloro-6-methylpyridin-3-yl)pivalamide N-(2-Chloro-6-methylpyridin-3-yl)pivalamide 2-Chloro-6-methyl-3-aminopyridine->N-(2-Chloro-6-methylpyridin-3-yl)pivalamide Pivaloyl chloride, Base N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide N-(2-Chloro-6-methylpyridin-3-yl)pivalamide->N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide Oxidation (e.g., SeO2) N-(2-Chloro-6-formylpyridin-3-yl)pivalamide N-(2-Chloro-6-formylpyridin-3-yl)pivalamide N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide->N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Mild Oxidation (e.g., MnO2, DMP) Final Product Final Product N-(2-Chloro-6-formylpyridin-3-yl)pivalamide->Final Product Start Starting Materials Start->2-Chloro-6-methyl-3-aminopyridine

Caption: Proposed synthetic workflow for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Experimental Protocol (Hypothetical):

Step 1: Pivalamide Protection of 2-Chloro-6-methyl-3-aminopyridine

  • To a solution of 2-chloro-6-methyl-3-aminopyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a suitable base (e.g., triethylamine or pyridine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-chloro-6-methylpyridin-3-yl)pivalamide.

Step 2: Oxidation of the Methyl Group

  • Dissolve N-(2-chloro-6-methylpyridin-3-yl)pivalamide in a suitable solvent such as dioxane or a mixture of acetic anhydride and acetic acid.

  • Add an oxidizing agent, for instance, selenium dioxide, in stoichiometric amounts.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Neutralize the filtrate and extract the product with an appropriate organic solvent.

  • Wash the organic extracts, dry, and concentrate to obtain the crude alcohol, N-(2-chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide.[5]

  • Purify by recrystallization or column chromatography.

Step 3: Oxidation of the Alcohol to the Aldehyde

  • Dissolve the N-(2-chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the oxidant.

  • Concentrate the filtrate under reduced pressure to yield the desired product, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

  • Further purification can be achieved by column chromatography if necessary.

Reactivity and Strategic Applications in Synthesis

The true value of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a building block lies in the orthogonal reactivity of its three key functional groups. This allows for a modular and convergent approach to the synthesis of complex molecules.

Reactivity Profile:

G cluster_reactions Potential Transformations BuildingBlock N-(2-Chloro-6-formylpyridin-3-yl)pivalamide 2-Chloro 6-Formyl 3-Pivalamide CrossCoupling Suzuki, Stille, Buchwald-Hartwig, etc. BuildingBlock:c->CrossCoupling ReductiveAmination Reductive Amination BuildingBlock:f->ReductiveAmination Wittig Wittig/Horner-Wadsworth-Emmons BuildingBlock:f->Wittig Oxidation Oxidation to Carboxylic Acid BuildingBlock:f->Oxidation Deprotection Amine Deprotection BuildingBlock:p->Deprotection G Start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Step1 Suzuki Coupling (Arylboronic acid) Start->Step1 Step2 Reductive Amination (Primary amine) Step1->Step2 Step3 Pivalamide Deprotection Step2->Step3 Final Hypothetical Kinase Inhibitor Step3->Final

Caption: Hypothetical synthesis of a kinase inhibitor.

Conclusion: A Strategic Asset for Drug Discovery

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide represents a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature, coupled with the orthogonal reactivity of its key functional groups, provides a powerful platform for the efficient and controlled synthesis of complex molecular architectures. The ability to sequentially and selectively modify the 2-chloro, 6-formyl, and 3-pivalamide-protected amino groups allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic utilization of well-designed building blocks like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide will undoubtedly play a pivotal role in the future of therapeutic innovation.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]

  • Google Patents. Preparation method of 2-pyridine carboxaldehyde.

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Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide"

An Application Guide for the Synthesis of N-Aryl Pivalamides via Palladium Catalysis Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Aryl Pivalamides via Palladium Catalysis

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This application note provides an in-depth technical guide for the palladium-catalyzed cross-coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with various primary and secondary amines. The substrate presents unique challenges, including an electron-deficient pyridine ring, a sterically demanding pivalamide protecting group, and a potentially base-sensitive formyl moiety.[3] This guide elucidates the mechanistic rationale behind protocol design, offers detailed step-by-step procedures, and provides a framework for troubleshooting and optimization, tailored for researchers in pharmaceutical and materials science development.[4][5]

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the delicate interplay of the palladium catalyst, ligand, base, and solvent. Understanding the catalytic cycle is paramount to making informed experimental choices.[6] The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][5][7]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical here; it stabilizes the Pd(0) center and promotes the oxidative addition process.[1][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex pd0->oa_complex Ar-Cl (Oxidative Addition) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex + HNR¹R² + Base - Base-H⁺Cl⁻ amido_complex->pd0 Ar-NR¹R² (Reductive Elimination)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters

The specific structural features of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide necessitate careful selection of reaction components to maximize yield and minimize side reactions.

ParameterRecommended Choice & Rationale
Palladium Source Palladacycle Precatalysts (e.g., XPhos Pd G3/G4, BrettPhos Pd G4) . These air- and moisture-stable complexes reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd(II) salts like Pd(OAc)₂ with a ligand.[4][9][10] Catalyst loading is typically low, around 1-2 mol%.[11]
Ligand Bulky Biarylphosphine Ligands (e.g., XPhos, BrettPhos, RuPhos) . The electron-deficient nature of the chloropyridine substrate requires a highly electron-donating ligand to facilitate oxidative addition. The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly active, and accelerates the final reductive elimination step.[1][8][12]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are effective strong bases.[13] However, the aldehyde functionality may be sensitive. For more delicate couplings, a weaker base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times to achieve full conversion.[7][14]
Solvent Anhydrous, degassed aprotic solvents such as Toluene, Dioxane, or THF are standard.[11][15] Toluene is often preferred for its higher boiling point. It is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature Typically ranges from 80 °C to 110 °C .[13] The reaction should be monitored, as prolonged heating after completion can lead to product degradation.

Detailed Experimental Protocol

This protocol provides a general procedure for coupling an amine with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

3.1 Materials and Reagents

ReagentCAS NumberSuggested Purity
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide1142191-76-1>97%
Amine (Primary or Secondary)Varies>98%
Palladium Precatalyst (e.g., XPhos Pd G4)Varies>98%
Phosphine Ligand (e.g., XPhos)564483-18-7>98%
Sodium tert-butoxide (NaOtBu)865-48-5>97%
Toluene108-88-3Anhydrous, <50 ppm H₂O

3.2 Equipment

  • Nitrogen- or Argon-filled glovebox

  • Schlenk line

  • Oven-dried glassware (reaction vial, condenser)

  • Magnetic stir plate with heating block

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

3.3 Reaction Setup (Performed in a Glovebox)

  • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq, e.g., 100 mg).

  • Add the desired amine (1.2 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 eq) and, if not using a precatalyst, the phosphine ligand (0.04 eq).

  • Add the base, sodium tert-butoxide (1.5 eq).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Seal the vial tightly with a PTFE-lined cap.

3.4 Reaction Execution and Workup

  • Remove the sealed vial from the glovebox and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture vigorously. The rate of agitation is important as the inorganic base is not fully soluble.[9]

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

3.5 Purification and Characterization

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and remove the solvent in vacuo.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

3.6 Safety Precautions

  • Palladium catalysts are precious metals and should be handled with care to minimize waste.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle exclusively in an inert atmosphere.

  • The substrate, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, is classified as an acute toxicant (oral) and a skin sensitizer.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents like toluene and dioxane have associated health risks and should be handled in a well-ventilated fume hood.

Workflow and Troubleshooting Guide

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success. Organometallic reactions can be sensitive, and issues often trace back to reagent quality or reaction atmosphere.[16]

Experimental_Workflow start Start: Reagent Prep glovebox Reaction Assembly (Inert Atmosphere) start->glovebox reaction Heating & Stirring (e.g., 100 °C, 24h) glovebox->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A standard workflow for the Buchwald-Hartwig amination.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Wet solvent or reagents.3. Insufficiently strong base for the specific amine.4. Reaction temperature too low.1. Use a reliable precatalyst. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/anhydrous solvents. Dry reagents thoroughly.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).4. Increase temperature in 10 °C increments.
Hydrodehalogenation Side Product 1. Presence of water, which can protonate intermediates.2. β-hydride elimination from the Pd-amido complex (if amine has β-hydrogens).[1]1. Ensure all reagents and solvents are scrupulously dry.2. Select a ligand with greater steric bulk (e.g., switch from a smaller ligand to XPhos) to favor reductive elimination.[14]
Substrate/Product Decomposition 1. Aldehyde group is sensitive to the strong base.2. Reaction temperature is too high or heating is prolonged.1. Use a weaker base (Cs₂CO₃, K₃PO₄).2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Formation of Biaryl Byproducts Catalyst promotes self-coupling of the aryl chloride.This is a known side reaction.[17] Lowering catalyst loading or changing the ligand-to-metal ratio may help. Ensure the amine is present in a slight excess.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

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  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Hohance. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Fors, B. P., et al. (2008). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit r/chemistry. [Link]

  • Liu, L., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters. [Link]

  • Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts! YouTube. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Lundgren, R. J., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

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Application

The Synthetic Versatility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Gateway to Novel Substituted Pyridines

Introduction: Unlocking the Potential of a Trifunctional Pyridine Building Block Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science, form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Trifunctional Pyridine Building Block

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, making the development of versatile building blocks a key objective in modern synthetic chemistry. "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide" is a trifunctional heterocyclic compound that offers a unique combination of reactive sites: a chloro group at the 2-position, a formyl group at the 6-position, and a pivalamido group at the 3-position. This arrangement of functional groups provides a powerful platform for the synthesis of a diverse array of complex, substituted pyridines through sequential and selective transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide." While direct literature on this specific molecule is emerging, we present a series of robust, field-proven protocols for key cross-coupling reactions based on well-established methodologies for structurally analogous 2-chloropyridine derivatives. The causality behind experimental choices is explained to empower the user to adapt and optimize these methods for their specific synthetic targets.

Strategic Overview: A Roadmap for Pyridine Diversification

The synthetic utility of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide" lies in the differential reactivity of its three functional groups. The chloro group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and nitrogen substituents. The formyl group at the 6-position can undergo a plethora of transformations, including reductive amination, oxidation, and olefination, to further elaborate the pyridine core. The pivalamido group at the 3-position can serve as a directing group or a protecting group for the amino functionality, which can be revealed under specific conditions for further derivatization.

G cluster_cross_coupling C-2 Cross-Coupling cluster_formyl_reactions C-6 Formyl Group Derivatization cluster_pivalamido C-3 Pivalamido Group start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Pd-Catalysis buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd-Catalysis sonogashira Sonogashira (C-C Bond) start->sonogashira Pd-Catalysis oxid Oxidation to Carboxylic Acid start->oxid wittig Wittig Olefination start->wittig red_amin Reductive Amination suzuki->red_amin Sequential Modification buchwald->red_amin Sequential Modification sonogashira->red_amin Sequential Modification deprotection Deprotection to Amine red_amin->deprotection

Caption: Synthetic pathways originating from the title compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-2 Position

The chloro group at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for introducing molecular diversity and constructing complex biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] The reaction of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide" with a range of boronic acids or esters can introduce aryl, heteroaryl, or vinyl substituents at the 2-position. It is important to note that cross-coupling reactions involving 2-chloropyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[5][6] The use of bulky, electron-rich phosphine ligands is often crucial to overcome this issue.[7]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging 2-chloropyridine substrates.[8]

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/H₂O mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

EntryArylboronic AcidExpected ProductAnticipated Yield (%)
1Phenylboronic acidN-(2-Phenyl-6-formylpyridin-3-yl)pivalamide75-85
24-Methoxyphenylboronic acidN-(2-(4-Methoxyphenyl)-6-formylpyridin-3-yl)pivalamide80-90
33-Thienylboronic acidN-(2-(Thiophen-3-yl)-6-formylpyridin-3-yl)pivalamide70-80

Yields are estimated based on analogous reactions and may require optimization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine core. Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for achieving high yields and good functional group tolerance, especially with challenging substrates like 2-chloropyridines.[11][12]

This protocol is based on general methods for the Buchwald-Hartwig amination of heteroaryl chlorides.[13]

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography.

EntryAmineExpected ProductAnticipated Yield (%)
1MorpholineN-(2-Morpholino-6-formylpyridin-3-yl)pivalamide80-90
2AnilineN-(2-(Phenylamino)-6-formylpyridin-3-yl)pivalamide70-80
3BenzylamineN-(2-(Benzylamino)-6-formylpyridin-3-yl)pivalamide75-85

Yields are estimated and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.[14][15] This reaction involves the coupling of a terminal alkyne with the 2-chloro position of the pyridine ring, catalyzed by palladium and a copper(I) co-catalyst.[16]

This protocol is adapted from standard Sonogashira coupling procedures for heteroaryl halides.[17]

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography.

EntryAlkyneExpected ProductAnticipated Yield (%)
1PhenylacetyleneN-(2-(Phenylethynyl)-6-formylpyridin-3-yl)pivalamide85-95
2TrimethylsilylacetyleneN-(2-((Trimethylsilyl)ethynyl)-6-formylpyridin-3-yl)pivalamide80-90
3Propargyl alcoholN-(2-(3-Hydroxyprop-1-yn-1-yl)-6-formylpyridin-3-yl)pivalamide70-80

Yields are estimated and may require optimization.

Part 2: Transformations of the Formyl Group

The aldehyde functionality at the C-6 position serves as a versatile handle for further molecular elaboration.

G start C-6 Formyl Pyridine Derivative red_amin Reductive Amination (e.g., NaBH(OAc)₃) start->red_amin oxid Oxidation (e.g., NaClO₂) start->oxid wittig Wittig Olefination (e.g., Ph₃P=CH₂) start->wittig product1 C-6 Aminomethyl Pyridine red_amin->product1 product2 Pyridine-6-carboxylic Acid oxid->product2 product3 C-6 Vinyl Pyridine wittig->product3

Sources

Method

The Strategic Utility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery of novel therapeutics. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide has emerged as a significant heterocyclic scaffold, particularly noted for its utility in the synthesis of targeted protein degraders and kinase inhibitors. Its pre-configured arrangement of reactive handles—a formyl group for linker attachment, a chloro substituent for cross-coupling reactions, and a protected amine—offers a robust platform for the generation of complex molecular architectures.

This guide provides an in-depth exploration of the applications of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, complete with detailed protocols and the scientific rationale underpinning these methodologies. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's properties is foundational to its effective application.

PropertyValue
CAS Number 1142191-76-1[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1]
Molecular Weight 240.69 g/mol [1]
Appearance Solid[1]
Classification Halogenated Heterocycle, Aldehyde, Protein Degrader Building Block

The pivalamide protecting group, characterized by its bulky tert-butyl moiety, offers steric hindrance that can influence molecular packing and stability, a feature that has been explored in the design of multi-target enzyme inhibitors and anticancer agents.[2] The 2-chloro-3-aminopyridine core is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[3][4]

Core Applications in Medicinal Chemistry

The strategic positioning of its functional groups makes N-(2-Chloro-6-formylpyridin-3-yl)pivalamide particularly amenable to two cutting-edge areas of drug discovery:

  • Targeted Protein Degradation (TPD): The molecule is an ideal starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5][6] N-(2-Chloro-6-formylpyridin-3-yl)pivalamide can serve as a precursor to ligands for E3 ubiquitin ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][7][8][9][10]

  • Kinase Inhibition: The aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[11][12] The chloro and formyl groups on this building block allow for the elaboration of substituents that can target the ATP-binding site of various kinases.

Synthetic Transformations and Protocols

The true power of this building block lies in the selective manipulation of its functional groups.

Elaboration of the Formyl Group: The Gateway to Linker Attachment

The aldehyde functionality is a versatile handle for introducing linkers, a critical component of PROTACs.[13] Reductive amination is the most common and efficient method for this transformation, forming a stable amine linkage.[14][15]

This protocol describes the coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with a generic amine-containing linker.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq)

  • Amine-terminated linker (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in the chosen solvent.

  • Addition of Amine: Add the amine-terminated linker to the solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride in portions. The mild nature of this reducing agent is crucial as it selectively reduces the iminium ion without affecting other functional groups.[16]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent unwanted side reactions with water.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less basic and more tolerant of acidic conditions, which are necessary for imine formation.[17]

  • pH: The catalytic amount of acetic acid is critical for the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde.

Functionalization of the Chloro Group: Building Molecular Complexity

The 2-chloro substituent is a prime site for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[18][19][20][21] This is particularly useful for building out the core structure of kinase inhibitors or modifying the E3 ligase ligand portion of a PROTAC.

This protocol provides a general procedure for the coupling of the chloropyridine scaffold with a boronic acid.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the chloropyridine derivative, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

This protocol outlines the amination of the 2-chloro position.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox, combine the chloropyridine derivative, palladium precatalyst, ligand, and base in a reaction vial.

  • Reagent Addition: Add the amine and the anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Table of Representative Coupling Conditions:

ReactionCatalyst/LigandBaseSolventTemp (°C)
Suzuki Pd(dppf)Cl₂K₂CO₃DME/H₂O85
Suzuki XPhos Pd G3K₃PO₄Toluene/H₂O110
Buchwald Pd₂(dba)₃/BINAPNaOtBuToluene100
Deprotection of the Pivalamide Group

The pivaloyl group is a robust protecting group for the amine. Its removal is typically achieved under harsh conditions, which must be considered during synthetic planning.

Materials:

  • Pivalamide-protected compound

  • Concentrated hydrochloric acid (HCl) or Lithium aluminum hydride (LiAlH₄)

  • Appropriate solvent (e.g., dioxane for HCl, THF for LiAlH₄)

Procedure (Acidic Hydrolysis):

  • Dissolve the pivalamide-protected compound in a suitable solvent like dioxane.

  • Add concentrated HCl and heat the mixture to reflux.

  • Monitor the reaction until completion.

  • Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) and extract the product.

Procedure (Reductive Cleavage):

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.[22]

  • Cool the suspension to 0 °C and slowly add a solution of the pivalamide-protected compound in THF.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • After completion, cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to obtain the crude product.

Visualizing Synthetic Pathways

The following diagrams illustrate the strategic use of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in the synthesis of complex molecules.

PROTAC_Synthesis start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide reductive_amination Reductive Amination start->reductive_amination linker Amine-Linker linker->reductive_amination intermediate1 Linker-Attached Intermediate reductive_amination->intermediate1 suzuki Suzuki Coupling intermediate1->suzuki boronic_acid Aryl Boronic Acid boronic_acid->suzuki protac_precursor PROTAC Precursor suzuki->protac_precursor deprotection Deprotection protac_precursor->deprotection final_protac Final PROTAC deprotection->final_protac Kinase_Inhibitor_Synthesis start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide suzuki Suzuki Coupling start->suzuki boronic_acid Aryl Boronic Acid boronic_acid->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 reductive_amination Reductive Amination intermediate1->reductive_amination amine Secondary Amine amine->reductive_amination inhibitor_precursor Inhibitor Precursor reductive_amination->inhibitor_precursor deprotection Deprotection inhibitor_precursor->deprotection final_inhibitor Kinase Inhibitor deprotection->final_inhibitor

Caption: Exemplary synthesis of a kinase inhibitor.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a strategically designed building block with significant potential in modern drug discovery. Its trifunctional nature allows for a modular and convergent approach to the synthesis of complex and high-value molecules, particularly in the rapidly advancing fields of targeted protein degradation and kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic versatility of this important scaffold.

References

Sources

Application

Application Note: Synthesis of N-(2-chloro-6-vinylpyridin-3-yl)pivalamide via Horner-Wadsworth-Emmons Olefination

Abstract This application note provides a detailed protocol for the synthesis of N-(2-chloro-6-vinylpyridin-3-yl)pivalamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of N-(2-chloro-6-vinylpyridin-3-yl)pivalamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a Horner-Wadsworth-Emmons (HWE) reaction with the starting material N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. The HWE reaction is often preferred over the classical Wittig reaction for its superior (E)-stereoselectivity and the facilitated removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2] This guide offers a comprehensive, step-by-step methodology, discusses the rationale behind experimental choices, and addresses potential challenges, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

The olefination of aldehydes and ketones is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon double bonds. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose.[3][4] The target molecule, N-(2-chloro-6-vinylpyridin-3-yl)pivalamide, incorporates a vinyl-substituted pyridine moiety, a common scaffold in pharmacologically active compounds.

The substrate, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, presents a unique set of chemical functionalities. The pyridine ring is electron-deficient, which can enhance the reactivity of the aldehyde group.[5] The presence of a chloro-substituent and a pivalamide protecting group necessitates careful selection of reaction conditions to avoid unwanted side reactions. The pivaloyl (Piv) group is known for its steric bulk and relative stability under a range of conditions, but its integrity under basic reaction conditions must be considered.[6] The HWE reaction, which typically employs milder bases than the traditional Wittig reaction, is an excellent choice to ensure the pivalamide group remains intact.[7][8]

Reaction Scheme

G cluster_0 Horner-Wadsworth-Emmons Reaction start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide product N-(2-chloro-6-vinylpyridin-3-yl)pivalamide start->product Olefination reagent Methyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) reagent->product base Base (e.g., NaH, K2CO3) Solvent (e.g., THF, Toluene) base->product byproduct Triphenylphosphine oxide (byproduct) product->byproduct G start Start: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide olefination Olefination: Add aldehyde solution to ylide at 0°C, then warm to RT for 12-24h start->olefination ylide_prep Ylide Preparation: Methyl (triphenylphosphoranylidene)acetate + Base (NaH or K2CO3) in THF ylide_prep->olefination workup Work-up: Quench with aq. NH4Cl, Extract with Ethyl Acetate olefination->workup purification Purification: Column Chromatography or Precipitation of Triphenylphosphine Oxide workup->purification product Final Product: N-(2-chloro-6-vinylpyridin-3-yl)pivalamide purification->product

Sources

Method

Application Note: A Detailed Guide to the Reductive Amination of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Introduction: Strategic Importance in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions within biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The specific molecule, N-(2-chloro-6-formylpyridin-3-yl)pivalamide, serves as a valuable intermediate, presenting a chemically versatile formyl group for strategic elaboration. Reductive amination of this aldehyde function is a paramount transformation, enabling the introduction of a diverse range of amino substituents at the 6-position of the pyridine ring. This modification is critical for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the reductive amination of this key intermediate, focusing on robust and scalable protocols suitable for a drug development setting.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds in a sequential manner, beginning with the condensation of the aldehyde with a primary or secondary amine to form a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, known as an iminium ion. The crux of the one-pot reaction's success lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation due to its remarkable selectivity and mild nature.[1][2] The steric bulk and electron-withdrawing effect of the three acetoxy groups temper the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[3] This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are combined without the need for prior imine formation.

Reductive_Amination_Mechanism Aldehyde N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R¹R²NH Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-(2-Chloro-6-((R¹R²amino)methyl)pyridin-3-yl)pivalamide Iminium->Product STAB NaBH(OAc)₃ STAB->Iminium Reduction

Caption: Mechanism of Reductive Amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of primary and secondary amines. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride

This direct, one-pot procedure is suitable for a wide array of primary and secondary amines and is noted for its operational simplicity and high functional group tolerance.[2][4]

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in DCE or DCM (approximately 0.1-0.5 M), add the desired amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride in portions over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Stepwise Procedure for Amines Prone to Dialkylation

For some highly reactive primary amines, dialkylation can be a competing side reaction.[2] A stepwise approach involving the pre-formation of the imine can mitigate this issue.[2]

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 - 1.5 eq)

  • Deionized water

Procedure:

  • Dissolve N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and the primary amine in methanol.

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reaction Monitoring and Product Characterization

Effective monitoring is crucial for determining the reaction endpoint and ensuring optimal yield and purity.

Technique Application Typical Observations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Disappearance of the starting aldehyde spot and appearance of a new, typically more polar, product spot.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components and confirmation of product mass.Provides accurate assessment of starting material consumption and product formation, along with mass-to-charge ratio confirmation.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product.¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal adjacent to the amine.

TLC System Development: A common mobile phase for compounds of this nature is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve good separation of the starting material and product. Visualization can be achieved under UV light (254 nm).[6]

Workflow Start Combine Aldehyde and Amine in Solvent Add_Reagent Add NaBH(OAc)₃ Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with NaHCO₃ (aq) Monitor->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Final Product Characterize->Product

Caption: Experimental Workflow for Reductive Amination.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, ensure the amine is of good quality and the solvent is anhydrous. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can be beneficial, though often not necessary for aldehydes.[1][2]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely if the iminium ion formation is slow or if a less selective reducing agent is used. Using NaBH(OAc)₃ under the prescribed conditions minimizes this.[1]

  • Purification: The basic nature of the amine product may cause streaking on silica gel. Pre-treating the silica with triethylamine or using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve chromatographic performance.

Safety Precautions

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: May cause skin sensitization. Handle with gloves.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Additions to aqueous solutions should be done slowly and in a controlled manner. It is also hygroscopic and should be stored in a dry environment.

  • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate engineering controls (fume hood) and personal protective equipment.

By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a diverse library of N-substituted pyridinamines, paving the way for the discovery of novel therapeutics.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Myers, A. G. Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic-Chemistry.org. Available at: [Link]

  • Maryanoff, C. A., & Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 235–253). American Chemical Society. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Uchiyama, S., & Inaba, Y. (2012). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. The Analyst, 137(20), 4703–4708. Available at: [Link]

  • Liang, S. S., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(11), 4509. Available at: [Link]

Sources

Application

Application Notes: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide as a Versatile Fragment for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Small Beginnings in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Instead of screening millions of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][4] These initial fragment hits then serve as starting points for the rational design and optimization of more potent and selective drug candidates.[4] This approach offers several advantages, including a higher hit rate, more comprehensive sampling of chemical space, and the generation of lead compounds with superior physicochemical properties.[1][4][5]

This guide focuses on the application of a particularly interesting fragment, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide , in FBDD campaigns. Its unique structural features, including a reactive aldehyde group and a substituted pyridine ring, make it a valuable tool for identifying and characterizing binding interactions with a wide range of protein targets.

Physicochemical Properties of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

A thorough understanding of a fragment's properties is crucial for designing effective screening experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
CAS Number 1142191-76-1
Appearance Solid
Key Structural Features Pyridine ring, Chloro substituent, Formyl (aldehyde) group, Pivalamide group

The "Rule of Three" is a widely accepted guideline for the properties of ideal fragments, suggesting a molecular weight under 300 Da, a LogP less than 3, and fewer than three hydrogen bond donors and acceptors.[6] N-(2-Chloro-6-formylpyridin-3-yl)pivalamide aligns well with these principles, making it an excellent candidate for fragment library inclusion.

The Strategic Advantage of the Aldehyde "Warhead"

A key feature of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is its aldehyde group. This functional group can act as a "warhead," an electrophilic reactive group that can form a reversible covalent bond with nucleophilic residues on a target protein, such as lysine.[7][8] This covalent interaction offers several advantages in FBDD:

  • Trapping Weak Interactions: The formation of a covalent bond can trap transient or weak binding events, making them detectable by various biophysical techniques.[7][8]

  • High Target Occupancy: Covalent fragments can achieve high target occupancy even at low concentrations, which is particularly useful for challenging targets with shallow or cryptic binding sites.[7]

  • Elucidating Binding Pockets: The covalent linkage provides a clear and unambiguous indication of the fragment's binding site, which can be confirmed through techniques like X-ray crystallography or mass spectrometry.[8]

  • Drugging the "Undruggable": Covalent fragment screening is a promising strategy for tackling targets that have been historically considered "undruggable."[7][9]

FBDD Workflow Using N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

The following diagram illustrates a typical FBDD workflow incorporating a covalent fragment like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_characterization Characterization & Optimization Target_Prep Target Protein Preparation & Validation Primary_Screen Primary Screen (e.g., NMR, SPR, MS) Target_Prep->Primary_Screen Fragment_Prep Fragment Library (including title compound) Solubilization & QC Fragment_Prep->Primary_Screen Hit_Validation Hit Validation (Orthogonal Methods) Primary_Screen->Hit_Validation Identified Hits Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Hit_Validation->Structural_Biology Validated Hits Hit_to_Lead Hit-to-Lead Chemistry (Fragment Growing/Linking) Structural_Biology->Hit_to_Lead Structural Insights Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Potent Compounds Hit_to_Lead cluster_strategies Hit-to-Lead Strategies Initial_Hit Initial Fragment Hit (e.g., N-(2-Chloro-6-formylpyridin-3-yl)pivalamide) Growing Fragment Growing Initial_Hit->Growing Add functionality Linking Fragment Linking Initial_Hit->Linking Connect adjacent fragments Merging Fragment Merging Initial_Hit->Merging Combine features Optimized_Lead Optimized Lead Compound Growing->Optimized_Lead Linking->Optimized_Lead Merging->Optimized_Lead

Sources

Method

Application Notes and Protocols for the Use of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 3-Pivalamido-6-formyl-2-chloropyridine Scaffold In the landscape of modern medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-Pivalamido-6-formyl-2-chloropyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a multitude of approved drugs.[2] Within this vast chemical space, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide emerges as a particularly versatile and powerful building block for the construction of diverse chemical libraries. Its strategic trifunctional nature—a reactive aldehyde, a displaceable chloro group, and a sterically directing pivalamide—offers a wealth of opportunities for combinatorial and parallel synthesis.

This guide provides an in-depth exploration of the applications of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in library synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the generation of novel molecular architectures with the potential for significant biological activity.

Chemical Profile of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

PropertyValueReference
CAS Number 1142191-76-1[3]
Molecular Formula C₁₁H₁₃ClN₂O₂[3]
Molecular Weight 240.69 g/mol [3]
Appearance Solid[3]
Key Functional Groups Aldehyde, Chloro, Amide (Pivalamide)

The pivalamide group serves a dual purpose: it acts as a protecting group for the amine and its steric bulk can influence the conformation of the pyridine ring and its derivatives, potentially leading to specific interactions with biological targets. The aldehyde at the 6-position is a versatile handle for a wide array of chemical transformations, most notably reductive amination and condensation reactions. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

Core Applications in Library Synthesis: A Dual-Axis Approach to Diversity

The utility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in library synthesis can be conceptualized as a dual-axis approach to generating molecular diversity. The first axis involves the derivatization of the aldehyde group, while the second focuses on the substitution of the chloro group. These transformations can be performed sequentially or in a concerted fashion to rapidly generate large libraries of compounds.

Caption: Dual-axis diversity generation from the core scaffold.

Application Note 1: Library Synthesis via Reductive Amination

Principle: Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine diversity. The aldehyde functionality of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide readily undergoes condensation with a wide range of primary and secondary amines to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly amenable to parallel synthesis.

Workflow:

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Library of primary and secondary amines (e.g., in a 96-well plate format)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well plates and sealing mats

Procedure (per well of a 96-well plate):

  • Reagent Preparation:

    • Prepare a stock solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in DCM (e.g., 0.1 M).

    • Prepare a stock solution of the amine library in DCM (e.g., 0.12 M).

    • Prepare a slurry of NaBH(OAc)₃ in DCM (e.g., 0.2 M).

  • Reaction Setup:

    • To each well of a 96-well plate, add 200 µL of the N-(2-Chloro-6-formylpyridin-3-yl)pivalamide stock solution (0.02 mmol, 1.0 equiv).

    • Add 200 µL of the corresponding amine stock solution (0.024 mmol, 1.2 equiv) to each well.

    • Add 5 µL of acetic acid to each well.

    • Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Add 200 µL of the NaBH(OAc)₃ slurry (0.04 mmol, 2.0 equiv) to each well.

    • Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Shake the plate for 10 minutes.

    • Separate the organic layer. This can be achieved using a liquid handler or by manual pipetting.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the crude product library.

    • Characterize and assess the purity of a selection of library members by LC-MS and ¹H NMR.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.[4]

  • Solvent: DCM and DCE are excellent solvents for this reaction. DCE can be advantageous for less reactive amines as the reaction can be heated.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to drive the reaction to completion.

Application Note 2: Library Synthesis via Suzuki Cross-Coupling

Principle: The chloro-substituent on the pyridine ring is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, significantly expanding the chemical space of the library.

Workflow:

Caption: Workflow for parallel Suzuki cross-coupling.

Detailed Protocol: Parallel Suzuki Cross-Coupling

Materials:

  • Library of N-((2-Chloro-3-pivalamidopyridin-6-yl)methyl)amines (from Application Note 1)

  • Library of aryl/heteroaryl boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water or DME)

  • 96-well reaction blocks suitable for heating

Procedure (per well of a 96-well reaction block):

  • Reagent Preparation:

    • Prepare a stock solution of the N-((2-Chloro-3-pivalamidopyridin-6-yl)methyl)amine library in dioxane (e.g., 0.1 M).

    • Prepare a stock solution of the boronic acid/ester library in dioxane (e.g., 0.15 M).

    • Prepare an aqueous solution of K₂CO₃ (e.g., 2 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the substituted pyridine stock solution (0.02 mmol, 1.0 equiv).

    • Add 200 µL of the corresponding boronic acid/ester stock solution (0.03 mmol, 1.5 equiv) to each well.

    • Add the palladium catalyst (e.g., 5 mol%, pre-weighed or from a stock solution).

    • Add 50 µL of the 2 M K₂CO₃ solution.

    • Seal the reaction block.

  • Reaction:

    • Heat the reaction block to 80-100 °C for 4-12 hours. Microwave heating can significantly reduce reaction times.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 400 µL of ethyl acetate and 200 µL of water to each well.

    • Shake and separate the organic layer.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer.

    • Evaporate the solvent.

    • Purify the library using parallel flash chromatography or preparative HPLC.

Expert Insights:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial and may require optimization for specific substrates. For challenging couplings, more advanced catalysts and ligands may be necessary.

  • Inert Atmosphere: While some modern catalysts are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended for optimal results.

Application Note 3: Synthesis of Fused Heterocyclic Libraries

Principle: The ortho-relationship of the aldehyde and pivalamido-amine groups allows for the construction of fused heterocyclic systems, such as pyridopyrimidines.[3][6][7] This can be achieved through a condensation reaction with a suitable binucleophile.

Detailed Protocol: Synthesis of a Pyridopyrimidine Library

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Library of amidines or guanidines

  • Base (e.g., Potassium tert-butoxide)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • To a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv) in DMF, add the amidine or guanidine hydrochloride (1.2 equiv) and potassium tert-butoxide (2.5 equiv).

  • Heat the reaction mixture at 100-120 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Expert Insights:

  • Deprotection/Cyclization: The pivalamide group may be cleaved under the reaction conditions, followed by cyclization to form the pyridopyrimidine core.

  • Diversity: The diversity of the final library is determined by the variety of amidines or guanidines used.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its trifunctional nature allows for a systematic and efficient exploration of chemical space through a variety of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this scaffold in their drug discovery and development programs. By strategically combining reactions such as reductive amination, cross-coupling, and cyclocondensation, it is possible to generate novel libraries of pyridine-based compounds with a high degree of structural complexity and diversity.

References

  • El-Shahat, M., et al. (n.d.). A novel fused pyridopyrimidine derivatives: synthesis and characterization. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • El-Shahat, M., et al. (n.d.). A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CH. Pharma Scholars Library. [Link]

  • El-Shahat, M., et al. (2012). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]

  • (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Lee, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Fülöp, A., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. National Institutes of Health. [Link]

  • Fernández, A., et al. (2022). Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides. Royal Society of Chemistry. [Link]

  • Banfi, L., et al. (n.d.). The Passerini and Ugi reactions. ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). National Institutes of Health. [Link]

  • A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. (2007). Royal Society of Chemistry. [Link]

  • Ben-Yahia, H., et al. (2021). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[3][4][6]triazolo[1, 5-a]pyrimidine. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (n.d.). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. National Institutes of Health. [Link]

Sources

Application

The Strategic Synthesis of Bioactive Molecules from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic manipulation of highly functionalized scaffolds is paramount to the efficient generation of novel bioactive molecules. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic manipulation of highly functionalized scaffolds is paramount to the efficient generation of novel bioactive molecules. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide has emerged as a versatile and valuable starting material, offering orthogonal reactive sites that can be selectively addressed to construct a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic pathways leveraging this building block, with a particular focus on the synthesis of potent kinase inhibitors for oncological applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to inform the design and execution of your next discovery campaign.

The Strategic Advantage of the N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Scaffold

The utility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide lies in its trifecta of reactive handles: a nucleophilic substitution-prone 2-chloro substituent, an electrophilic 6-formyl group, and a pivalamide-protected amine at the 3-position. This arrangement allows for a sequential and controlled diversification strategy. The pivaloyl protecting group offers steric hindrance and stability, directing reactions to the other positions before its potential removal. The 2-chloro position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. Concurrently, the 6-formyl group serves as a versatile anchor for constructing fused ring systems or for introducing side chains via reductive amination or condensation reactions.

This strategic orthogonality is particularly advantageous in the synthesis of kinase inhibitors, where a central heterocyclic core is often decorated with specific substituents to achieve potent and selective binding to the ATP pocket of the target kinase.[1][2]

Synthetic Pathways to Bioactive Cores

Two prominent and highly valuable bioactive scaffolds that can be efficiently synthesized from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide are substituted picolinamides and imidazo[1,2-a]pyridines. Both of these cores are prevalent in a multitude of approved drugs and clinical candidates.

Pathway A: Synthesis of Substituted Picolinamide-Based Kinase Inhibitors

Picolinamide derivatives have demonstrated significant potential as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][3] The following workflow outlines a general strategy for the synthesis of such inhibitors.

G A N-(2-Chloro-6-formylpyridin-3-yl)pivalamide B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) A->B Step 1 C N-(2-Aryl-6-formylpyridin-3-yl)pivalamide B->C D Reductive Amination (Primary Amine, Reducing Agent) C->D Step 2 E N-(2-Aryl-6-(aminomethyl)pyridin-3-yl)pivalamide D->E F Deprotection (optional) (e.g., Acid Hydrolysis) E->F Step 3 G 2-Aryl-6-(aminomethyl)pyridin-3-amine F->G

Caption: Synthetic workflow for substituted picolinamides.

Protocol 1: Suzuki-Miyaura Coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the pyridine ring. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields with the relatively unreactive 2-chloropyridine substrate.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, arylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Under the inert atmosphere, add palladium(II) acetate and the XPhos ligand.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Fluorophenylboronic acid81

Protocol 2: Reductive Amination of the 6-Formyl Group

This protocol details the reductive amination of the formyl group to introduce a diverse range of side chains. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • N-(2-Aryl-6-formylpyridin-3-yl)pivalamide (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve N-(2-Aryl-6-formylpyridin-3-yl)pivalamide in dichloromethane in a round-bottom flask.

  • Add the amine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pathway B: Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors targeting enzymes such as PI3K.[4][5][6] The synthesis of this core from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide involves a tandem reaction sequence.

G A N-(2-Chloro-6-formylpyridin-3-yl)pivalamide B Deprotection of Pivalamide (e.g., Acid Hydrolysis) A->B Step 1 C 2-Chloro-6-formylpyridin-3-amine B->C D Condensation with α-haloketone C->D Step 2 E Intramolecular Cyclization D->E Step 3 F Substituted Imidazo[1,2-a]pyridine E->F

Caption: Synthetic workflow for Imidazo[1,2-a]pyridines.

Protocol 3: Deprotection of the Pivalamide Group

Acid-catalyzed hydrolysis is a standard method for the removal of the pivaloyl protecting group.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv)

  • 6M Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Suspend N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in a mixture of methanol and 6M HCl.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-Chloro-6-formylpyridin-3-amine, which can often be used in the next step without further purification.

Protocol 4: Synthesis of Imidazo[1,2-a]pyridines via Condensation and Cyclization

This protocol describes the construction of the imidazo[1,2-a]pyridine ring system through a one-pot reaction of the deprotected aminopyridine with an α-haloketone.

Materials:

  • 2-Chloro-6-formylpyridin-3-amine (1.0 equiv)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Ethanol

Procedure:

  • To a solution of 2-Chloro-6-formylpyridin-3-amine in ethanol, add the α-haloketone and sodium bicarbonate.

  • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted imidazo[1,2-a]pyridine.

Entryα-HaloketoneYield (%)
12-Bromoacetophenone78
22-Bromo-4'-fluoroacetophenone82
33-(Bromomethyl)quinoline75

Biological Evaluation: A Case Study on PI3Kα Inhibition

A series of imidazo[1,2-a]pyridine derivatives, synthesized via the protocols outlined above, were evaluated for their inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in cancer cell signaling.[6]

Protocol 5: In Vitro PI3Kα Kinase Assay

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ³³P-γ-ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, combine the kinase, PIP2 substrate, and test compound in the kinase buffer.

  • Initiate the reaction by adding ³³P-γ-ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and capture the phosphorylated product on a filter plate.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

CompoundPI3Kα IC₅₀ (nM)
1HPhenyl550
2H4-Fluorophenyl320
3MethylPhenyl150

The data indicates that substitution on the imidazo[1,2-a]pyridine core significantly influences the inhibitory activity against PI3Kα. These initial findings provide a strong foundation for further structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion and Future Directions

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a powerful and versatile building block for the synthesis of diverse, biologically active molecules. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to constructing complex heterocyclic scaffolds such as substituted picolinamides and imidazo[1,2-a]pyridines. The detailed protocols provided herein serve as a practical guide for researchers in drug discovery to leverage this starting material in their quest for novel therapeutics. Future work in this area will undoubtedly focus on expanding the repertoire of reactions at each of the three key positions, further diversifying the accessible chemical space and leading to the discovery of next-generation bioactive compounds.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. Benchchem.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • [Synthesis of imidazo[1,2-a]pyridine deriv
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . This resource is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and achieve optimal results.

The substrate , an electron-deficient 2-chloropyridine, presents unique challenges compared to simpler aryl halides. The lower reactivity of the C-Cl bond and potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst necessitate carefully chosen conditions.[1][2] This guide explains the causality behind experimental choices to empower you to overcome these hurdles.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridyl chloride. This is often the rate-limiting step for less reactive aryl chlorides.[1][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid or ester.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X (Aryl-Pd Complex) OA->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RE Reductive Elimination RE->Pd0  Regenerates  Catalyst Product_label R¹-R² (Product) RE->Product_label R1X_label R¹-X (Pyridyl Chloride) R1X_label->OA R2BY2_label R²-B(OR)₂ (Boronic Species + Base) R2BY2_label->Transmetalation Troubleshooting_Workflow cluster_workflow Troubleshooting: Low Conversion Start Start: Low/No Conversion Check_Degas 1. Verify Degassing (Ar/N₂ Purge) Start->Check_Degas Screen_Catalyst 2. Screen Catalysts (Buchwald, NHC) Check_Degas->Screen_Catalyst Still Low Success Success: Optimized Conditions Check_Degas->Success Improved Screen_Base 3. Screen Bases (K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Still Low Screen_Catalyst->Success Improved Screen_Solvent 4. Screen Solvents (Dioxane/H₂O, Toluene/H₂O) Screen_Base->Screen_Solvent Still Low Screen_Base->Success Improved Increase_Temp 5. Increase Temperature (80-120 °C or Microwave) Screen_Solvent->Increase_Temp Still Low Screen_Solvent->Success Improved Increase_Temp->Success Improved

Fig. 2: A logical workflow for troubleshooting low conversion.
Q2: I'm observing significant side product formation. How can I minimize these?

Side reactions plague many cross-coupling reactions. The most common culprits are dehalogenation, homocoupling, and protodeboronation.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom. It can occur after oxidative addition if the palladium complex reacts with a hydride source (like an amine base or alcohol solvent) instead of the boronic acid. [3] * Solution: Use non-coordinating, inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases. Ensure your solvent is high purity and not a significant hydride donor.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (R²-R²). It is often promoted by the presence of Pd(II) species and oxygen. [3] * Solution: Rigorous degassing is the best defense against homocoupling. [3]Using a precatalyst that rapidly generates the active Pd(0) species can also help. Ensure the boronic acid is of high purity.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing it with a hydrogen atom. Electron-deficient heteroaryl boronic acids are particularly susceptible to this pathway. [3][9] * Solution: Use a strong base like K₃PO₄ to accelerate the desired transmetalation, which outcompetes the protodeboronation. Using more stable boronic esters (e.g., pinacol or MIDA esters) instead of the free acid can also significantly reduce decomposition. [3][10]

Q3: My boronic acid/ester appears to be decomposing. What strategies can I employ?

Boronic acids and their derivatives can be unstable under reaction conditions, leading to low yields. [3]

  • The Challenge: Besides protodeboronation, boronic acids can undergo oxidative degradation or form inactive boroxine trimers.

  • Recommendations:

    • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids. [3][10]MIDA boronates are particularly robust and can be used in sequential couplings. [3] 2. Optimize Base and Water Content: While water is often beneficial, excess water can promote hydrolysis and decomposition. [11]If decomposition is suspected, try reducing the amount of water or screening anhydrous conditions with a soluble base like KF or an organic base. [6] 3. Use Fresh Reagents: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the reagent before use.

Frequently Asked Questions (FAQs)

FAQ 1: What is the role of the pivalamide protecting group? The N-pivalamide group ((C=O)C(CH₃)₃) serves multiple functions. Primarily, it is a protecting group for the amine. Its steric bulk may also influence the conformation of the pyridine ring. In the context of the Suzuki coupling, it acts as a strong electron-withdrawing group via resonance, which further deactivates the pyridine ring electronically, making the oxidative addition step more challenging. However, this deactivation is a known characteristic of the substrate, and modern catalyst systems are designed to overcome it. [12][13] FAQ 2: Why is an aqueous co-solvent often necessary? Water plays several beneficial roles in Suzuki couplings. [11]First, it helps to dissolve inorganic bases like K₃PO₄ and K₂CO₃, increasing their effective concentration and reactivity. [14]Second, it can facilitate the hydrolysis of boronic esters or the formation of the highly nucleophilic boronate anion [R-B(OH)₃]⁻, which is believed to be the active species in transmetalation. [11][10] FAQ 3: When should I consider anhydrous conditions? Anhydrous conditions should be considered if your boronic acid or ester is particularly sensitive to hydrolysis and protodeboronation is a major side reaction. [14]In this case, you must use a base that has some solubility in the organic solvent, such as potassium fluoride (KF) or cesium fluoride (CsF). [6]

Recommended Experimental Protocols

Protocol 1: General Starting Conditions (Buchwald System)

This protocol provides a robust starting point for optimization.

  • Materials:

    • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.08 mmol, 8 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Degassed 1,4-Dioxane (4 mL)

    • Degassed Water (1 mL)

  • Procedure:

    • To a dry reaction vial or flask equipped with a magnetic stir bar, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, the arylboronic acid, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. [14] 3. Under the inert atmosphere, add the Pd₂(dba)₃ and XPhos ligand.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reactions are typically complete within 4-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [5][15]

Protocol 2: High-Throughput Screening Workflow

For rapid optimization, a parallel screening approach is highly effective. Use 24 or 96-well plates with small-scale reactions (e.g., 0.05 mmol).

  • Array Preparation: Dispense the pyridyl chloride and boronic acid stock solutions into each well.

  • Variable Addition: Add different combinations of catalysts, ligands, bases, and solvents to the wells according to a design of experiment (DoE) matrix.

  • Reaction: Seal the plate and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench the reactions, and analyze the outcomes using high-throughput techniques like LC-MS to determine conversion and identify promising conditions for scale-up.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Guram, A. S., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • NROero. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 70(18), 2891-2919.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Kelly, C. B., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 14(5), 1168–1171. Retrieved from [Link]

  • Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Crecente-Campo, J., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(1), 135-140.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15915–15927. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. The Journal of organic chemistry, 74(19), 7343–7352. Retrieved from [Link]

  • Václavík, J., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 13, 2186–2192. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Li, B., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1-13. Retrieved from [Link]

  • Musso, A., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. European Journal of Medicinal Chemistry, 187, 111956. Retrieved from [Link]

  • ChemUniverse. (n.d.). N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE [P45677]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This resource is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. The unique trifunctional nature of this molecule—possessing an electrophilic chloro-substituent, a directing pivalamide group, and a potentially reactive formyl group—presents specific challenges. This guide provides in-depth, mechanism-driven troubleshooting for common side reactions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is the dehalogenated compound, N-(6-formylpyridin-3-yl)pivalamide. What causes this, and how can I minimize it?

A1: Understanding the Cause of Dehalogenation

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the halide is replaced by a hydrogen atom.[1] This typically occurs after the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. The resulting Aryl-Pd(II)-Cl complex, instead of proceeding through the desired transmetalation, can undergo a reaction that introduces a hydride ligand, followed by reductive elimination to release the dehalogenated product.[1]

Potential hydride sources in the reaction mixture include:

  • Amine bases or impurities.

  • Solvents , such as alcohols.

  • Water , especially at elevated temperatures.

  • The boronic acid reagent itself , through protodeboronation pathways.

Troubleshooting Protocol for Dehalogenation:

  • Base Selection: Switch from strong, nucleophilic bases like alkoxides (e.g., NaOtBu) to weaker, non-coordinating bases. Inorganic bases are often preferred.

    • Recommended: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2] These bases are effective in promoting the Suzuki-Miyaura reaction while minimizing base-induced decomposition pathways.[3]

  • Solvent Purity: Ensure the use of dry, degassed solvents. If using alcoholic solvents or solvent mixtures containing water, consider switching to anhydrous ethereal or aromatic solvents.

    • Recommended: Dioxane, Toluene, or THF.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of reductive elimination versus other pathways. Bulky, electron-rich ligands can sometimes favor the desired C-C bond formation.

  • Reaction Temperature: Lowering the temperature may slow the rate of dehalogenation relative to the productive coupling.

Q2: I am observing low conversion and recovering significant amounts of starting material. What is inhibiting my reaction?

A2: Addressing Catalyst Inhibition and Poor Reactivity

Sluggish or stalled reactions involving 2-substituted pyridines are often attributed to the "2-pyridyl problem."[4] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] Furthermore, aryl chlorides are inherently less reactive towards oxidative addition than the corresponding bromides or iodides.[6]

Troubleshooting Protocol for Low Conversion:

  • Ligand and Precatalyst Selection: This is the most critical factor. Modern catalyst systems are designed to overcome the challenges of unreactive chlorides and catalyst inhibition.

    • Use Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective. These ligands promote the formation of monoligated palladium complexes that accelerate oxidative addition and reductive elimination.[5]

    • Employ Modern Precatalysts: Use of air- and moisture-stable Pd(II) precatalysts, such as N-heterocyclic carbene (NHC) complexes or palladacycles (e.g., G2, G3, G4 precatalysts), ensures the efficient generation of the active Pd(0) species in solution.[7] These systems are often highly active for coupling challenging substrates.[7][8]

  • Increase Reaction Temperature: While balancing against other side reactions, carefully increasing the temperature can often overcome the higher activation barrier for the oxidative addition of the C-Cl bond.

  • Optimize Reagent Stoichiometry: Ensure a slight excess (1.2–1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) is used to drive the reaction forward.

Troubleshooting Workflow for Low Conversion

start Low Conversion or Stalled Reaction q1 Are you using a traditional catalyst like Pd(PPh3)4? start->q1 sol1 Switch to a modern catalyst system: - Bulky biarylphosphine ligand (XPhos, SPhos) - Pd(II) precatalyst ([Pd(IPr)(cin)Cl]) q1->sol1 Yes q2 Is the reaction temperature below 80°C? q1->q2 No sol2 Gradually increase temperature to 90-110°C. Monitor for decomposition. q2->sol2 Yes q3 Is the base appropriate? (e.g., Na2CO3) q2->q3 No sol3 Use a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. q3->sol3 No

Caption: Decision workflow for troubleshooting low reactivity.

Q3: My pivalamide protecting group is being cleaved, leading to 3-amino-2-chloro-6-formylpyridine as a byproduct. How can I prevent this hydrolysis?

A3: Preventing Pivalamide Hydrolysis

The pivalamide group is a robust protecting group, but it can be susceptible to hydrolysis under harsh basic conditions, particularly in the presence of water and at elevated temperatures.

Troubleshooting Protocol for Pivalamide Hydrolysis:

  • Control Basicity and Nucleophilicity: The primary cause is often a combination of a strong, nucleophilic base and protic solvents.

    • Avoid Hydroxide Bases: Bases like NaOH or KOH should be avoided.

    • Use Weaker Bases: Switch to Cs₂CO₃ or K₃PO₄. These provide sufficient basicity for the catalytic cycle without promoting amide cleavage.

  • Ensure Anhydrous Conditions: The presence of water is required for hydrolysis. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen) to minimize atmospheric moisture.

  • Moderate Reaction Temperature: High temperatures accelerate the rate of hydrolysis. If possible, screen for catalyst systems that operate efficiently at lower temperatures (<100 °C). The use of highly active precatalysts can often allow for reduced reaction temperatures.[9]

Q4: I'm concerned about the stability of the formyl group under coupling conditions. What potential side reactions should I watch for?

A4: Maintaining the Integrity of the Formyl Group

The aldehyde (formyl) group is generally compatible with many cross-coupling conditions, especially when mild bases are used.[10] However, under suboptimal conditions, it can undergo several side reactions.

  • Reduction: If a hydride source is present (see Q1), the aldehyde can be reduced to the corresponding alcohol.

  • Oxidation: While less common in the typically reductive environment of a cross-coupling, oxidation to a carboxylic acid can occur, particularly if the reaction is exposed to air for prolonged periods at high temperatures.

  • Base-Catalyzed Condensations: Strong bases can promote aldol-type self-condensation reactions, though this is less common with sterically hindered aromatic aldehydes.

Preventative Measures:

  • Use Mild Bases: As with other side reactions, using bases like K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine (if compatible) is the best strategy.

  • Inert Atmosphere: Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere to prevent oxidation.

  • Protection Strategy (Last Resort): If the formyl group proves exceptionally problematic with a specific coupling partner, it can be protected as an acetal (e.g., using ethylene glycol). This adds synthetic steps (protection and deprotection) but guarantees the aldehyde's integrity.

Optimized General Protocol and Key Parameters

This protocol incorporates best practices to mitigate the side reactions discussed above for a standard Suzuki-Miyaura coupling.

Catalytic Cycle and Intercepting Side Reactions

cluster_main Productive Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl Pd0->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdCl->ArPdR Transmetalation (R'-B(OH)2 / Base) ArH Dehalogenation (Ar-H) ArPdCl->ArH Hydride Source + R.E. InactivePd Catalyst Inhibition [Pd(II)-Pyridine] ArPdCl->InactivePd Pyridine Coordination ArPdR->Pd0 Reductive Elimination

Caption: Key side reactions branching from the main catalytic cycle.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source [Pd(IPr)(cin)Cl] or XPhos Pd G3Highly active, air-stable precatalysts that overcome C-Cl activation barriers and pyridine inhibition.[7][11]
Ligand (Included in precatalyst)Bulky, electron-rich NHC or biarylphosphine ligands are essential for this substrate class.[5]
Base K₃PO₄ (2.0 - 3.0 equiv.)Strong, non-nucleophilic base that minimizes hydrolysis of the pivalamide and formyl group reactions.
Boronic Acid Aryl- or Heteroaryl-B(OH)₂ (1.5 equiv.)Slight excess drives the reaction; unstable boronic acids may require special handling.[9]
Solvent Dioxane / H₂O (e.g., 10:1)A robust solvent system. Ensure solvents are thoroughly degassed.
Temperature 90 - 110 °CBalances the need for thermal energy for C-Cl activation against potential degradation.
Atmosphere Argon or NitrogenCrucial for preventing catalyst oxidation and side reactions involving the formyl group.
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

By carefully selecting modern catalyst systems and controlling reaction parameters such as the base and solvent, the common side reactions associated with this valuable building block can be effectively managed, leading to high yields of the desired cross-coupled products.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3513-3518. [Link]

  • Özdemir, İ., & Çetinkaya, B. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(1), 775-787. [Link]

  • Yoneda, A. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Shang, M., & Fu, G. C. (2017). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 56(37), 11068-11080. [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3734-3737. [Link]

  • Kryštof, V., & Gucký, T. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Szostak, M., & Szostak, M. (2020). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research, 53(11), 2614-2629. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Angewandte Chemie International Edition, 58(20), 6813-6817. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Derivatives

Welcome to the technical support center for the purification of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this important class of compounds. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome experimental hurdles.

Introduction: The Challenge of Purifying Substituted Pyridines

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a heterocyclic building block characterized by a pyridine core, a reactive aldehyde group, a chloro substituent, and a bulky pivalamide group. This combination of functional groups presents unique purification challenges. The basicity of the pyridine nitrogen can lead to peak tailing in chromatography, while the aldehyde is susceptible to oxidation and side reactions.[1][2] Understanding these properties is key to developing a robust purification strategy.

This guide provides a systematic approach to troubleshooting common purification issues, from initial workup to final polishing by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-(2-Chloro-6-formylpyridin-3-yl)pivalamide?

A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically, for aldehydes, common impurities are the corresponding carboxylic acids (from oxidation of the formyl group) and alcohols (from over-reduction or as a starting material).[2] Self-condensation products (aldols) can also form.[2] Given the structure, you might also see impurities where the chloro group has been substituted or where the pivalamide has been hydrolyzed.

Q2: My NMR shows a clean product, but the purity by HPLC is low. What could be the issue?

A2: This is a common scenario. While ¹H NMR is excellent for structural elucidation, it may not reveal small amounts of impurities that co-elute or are not easily distinguished from your main product peaks, especially if they lack unique protons. HPLC, particularly with a high-resolution column, provides a more accurate assessment of purity. The discrepancy could be due to non-proton-containing impurities or isomers that are not resolved in the NMR spectrum.

Q3: Can I use a standard silica gel column for the purification of this compound?

A3: Yes, standard silica gel chromatography is a viable method. However, due to the basic pyridine nitrogen, you may encounter peak tailing.[1] This occurs because the basic nitrogen interacts strongly with acidic silanol groups on the silica surface.[1] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. A typical addition is 0.1-1% of the total solvent volume.

Q4: Is reverse-phase HPLC a suitable alternative for purification?

A4: Absolutely. Reverse-phase HPLC (RP-HPLC) is an excellent method for purifying pyridine derivatives.[3][4] A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3][4] The acid protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.

Q5: My compound seems to be degrading on the silica gel column. What are my options?

A5: Aldehydes can be sensitive to the acidic nature of silica gel. If you suspect on-column degradation, there are several strategies to try:

  • Deactivated Silica: Use a less acidic, end-capped silica gel.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded phase like diol or cyano.

  • Faster Purification: Employ flash chromatography to minimize the time the compound spends on the column.

  • Non-Chromatographic Methods: Explore recrystallization or trituration as primary purification methods.

Troubleshooting Guide: Column Chromatography

Problem 1: Significant Peak Tailing in Normal Phase Chromatography

Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]

Solution Workflow:

Caption: Workflow to address peak tailing.

Detailed Protocol for Adding a Basic Modifier:

  • Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Add Triethylamine (TEA): To the prepared mobile phase, add 0.1% to 1% (v/v) of triethylamine. For example, to 1 liter of eluent, add 1 to 10 mL of TEA.

  • Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the TEA-containing mobile phase. This ensures the stationary phase is fully equilibrated.

  • Load and Run: Dissolve your crude product in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the column. Proceed with the elution.

Problem 2: Poor Separation of Closely Eluting Impurities

Cause: The chosen mobile phase does not provide sufficient selectivity to resolve the target compound from impurities.

Solution Strategies:

StrategyRationaleStarting Conditions
Solvent System Optimization Change the solvent polarity and selectivity.Try replacing ethyl acetate with dichloromethane or a mixture of acetone and hexanes.
Isocratic vs. Gradient Elution A shallow gradient can improve the resolution of closely eluting bands.Start with a low polarity mobile phase and gradually increase the polarity.
Column Dimensions A longer, narrower column provides more theoretical plates and better separation.Increase the column length-to-diameter ratio.
Stationary Phase Change Different stationary phases offer different interaction mechanisms.If using silica, consider alumina or a cyano-bonded phase.

Troubleshooting Guide: Recrystallization

Problem: Difficulty Finding a Suitable Recrystallization Solvent

Cause: The compound is either too soluble or too insoluble in common solvents.

Finding the Right Solvent System - A Systematic Approach:

G A Start: Identify Potential Solvents B Test Single Solvents (e.g., Ethanol, Acetone, Toluene, Ethyl Acetate) A->B D Compound Dissolves in Hot Solvent? B->D C Test Binary Solvent Systems G Try a Miscible Solvent Pair (e.g., Ethanol/Water, Toluene/Hexane) C->G E Crystals Form Upon Cooling? D->E Yes H Insoluble in all tested solvents D->H No F Successful Recrystallization E->F Yes I Too soluble in all tested solvents E->I No G->D H->C I->C

Caption: Systematic approach for finding a recrystallization solvent.

Experimental Protocol for Solvent Screening:

  • Small-Scale Tests: Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Single Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it is clear it is insoluble.

  • Heating: If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then allow to cool.

References

  • Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies.
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • How to purify aldehydes by forming its reversible adducts?
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - Beilstein Journals.
  • Method for pyridine amine derivative - Chrom
  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR - Sigma-Aldrich.
  • General procedures for the purification of Aldehydes - Chempedia - LookChem.
  • How do I get dry pyridine?
  • 10 - Organic Syntheses Procedure.
  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed.
  • US3274206A - Process for the production of pyridine aldehydes - Google P
  • 1142191-76-1|N-(2-Chloro-6-formylpyridin-3-yl)pivalamide - BLDpharm.
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P

Sources

Optimization

Overcoming the "2-pyridyl problem" with "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide"

Topic: A Practical Solution to the "2-Pyridyl Problem" Using the Versatile Building Block: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Introduction: Reframing a Classic Challenge For decades, synthetic chemists have been...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Practical Solution to the "2-Pyridyl Problem" Using the Versatile Building Block: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Introduction: Reframing a Classic Challenge

For decades, synthetic chemists have been challenged by the "2-pyridyl problem."[1][2] This issue describes the notorious difficulty of using 2-pyridyl organometallic reagents (e.g., boronic acids, organozincs) as nucleophilic partners in cross-coupling reactions.[3][4] The core of the problem lies in two key areas:

  • Inherent Instability: The C-B bond in 2-pyridyl boronic acids is exceptionally labile and prone to rapid protodeboronation, leading to low yields and reagent decomposition.[5]

  • Catalyst Inhibition: The pyridine nitrogen lone pair can chelate to the palladium catalyst center, forming stable, off-cycle complexes that hinder the catalytic turnover and effectively poison the reaction.[3]

While innovative solutions like the development of highly stable N-methyliminodiacetic acid (MIDA) boronates have provided significant advances for using 2-pyridyl nucleophiles[5], a powerful and practical alternative strategy involves an inversion of electronic polarity. Instead of struggling with an unstable nucleophile, chemists can utilize a robust and functionalized 2-halopyridine as a stable electrophile.[2]

This guide provides technical support for employing N-(2-Chloro-6-formylpyridin-3-yl)pivalamide , a highly versatile building block, as a definitive solution for constructing complex, multi-substituted pyridine rings, thereby circumventing the traditional "2-pyridyl problem." This reagent offers a trifecta of synthetic advantages: a reactive 2-chloro handle for cross-coupling, a bulky 3-pivalamido protecting group, and a 6-formyl group poised for a wide array of subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: In simple terms, what is the "2-pyridyl problem"?

The "2-pyridyl problem" refers to the poor performance of 2-pyridyl nucleophiles (like boronic acids) in standard cross-coupling reactions. This is due to the reagent's tendency to decompose and the pyridine nitrogen's ability to interfere with the metal catalyst, often resulting in failed reactions or very low yields of the desired product.[2][3][5]

Q2: How does N-(2-Chloro-6-formylpyridin-3-yl)pivalamide "solve" this problem?

It elegantly circumvents the issue by reversing the roles in the cross-coupling reaction. Instead of being the unstable nucleophile, the pyridine core is now part of a stable electrophile (a 2-chloropyridine). This allows you to couple it with a vast library of commercially available and generally more stable nucleophiles (e.g., arylboronic acids, organozincs).[2] You are building the 2-substituted pyridine from a different, more reliable direction.

Q3: What is the specific function of each group on the molecule?

  • 2-Chloro Group: This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), acting as an excellent leaving group.

  • 6-Formyl (Aldehyde) Group: This is a versatile synthetic handle. It can be readily converted into other functional groups via reactions like reductive amination, Wittig olefination, oxidation to a carboxylic acid, or reduction to an alcohol.

  • 3-Pivalamido Group: This is a bulky amide that serves as a robust protecting group for the 3-amino functionality. Its steric hindrance can influence the regioselectivity of certain reactions, and it is stable under many cross-coupling conditions. It can be hydrolyzed under harsh acidic or basic conditions if deprotection is required.

Q4: What are the recommended storage and handling procedures for this reagent?

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a solid that is generally stable under ambient conditions.[6] For long-term storage, it is best kept in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using N-(2-Chloro-6-formylpyridin-3-yl)pivalamide in a Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low or No Yield of the Desired 2-Arylpyridine Product

This is the most common issue and can stem from several factors within the catalytic cycle.

  • Question: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What should I try first?

  • Answer: The interplay between the catalyst, ligand, base, and solvent is critical. A systematic optimization is recommended.

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Catalyst/Ligand The oxidative addition of the C-Cl bond and subsequent reductive elimination can be slow. Bulky, electron-rich phosphine ligands are known to accelerate these key steps, especially for heteroaryl chlorides.Switch to a more active catalyst system. Consider using palladium catalysts with Buchwald ligands (e.g., XPhos, SPhos) or other highly active ligands like RuPhos.[7] A catalyst screen is often the most effective approach.
Incorrect Base Selection The base is crucial for activating the boronic acid. Its strength, solubility, and counter-ion can dramatically affect reaction rates. In some cases, the base can also degrade the substrate or catalyst.If using a carbonate (e.g., K₂CO₃), try switching to a stronger, non-nucleophilic base like K₃PO₄. Cesium bases (Cs₂CO₃, CsF) are often superior but more expensive.[8] Ensure the base is finely powdered and anhydrous if required.
Solvent Effects The solvent must solubilize all components and be stable at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent and water is often beneficial to facilitate the hydrolysis of the borate intermediate.Common solvents include 1,4-dioxane, toluene, or DMF.[7] Try running the reaction with a small percentage of water (e.g., dioxane/H₂O 10:1). If substrate stability is an issue, ensure you are using anhydrous solvents.
Boronic Acid Instability While the 2-chloropyridine is stable, the boronic acid coupling partner may be undergoing competitive protodeboronation under the reaction conditions, reducing the amount available for coupling.Use a higher excess of the boronic acid (e.g., 1.5-2.0 equivalents). Alternatively, consider using a more stable boron derivative, such as a pinacol boronate (Bpin) or MIDA boronate ester.[5]
Problem 2: Unwanted Side Reactions Involving the Formyl Group
  • Question: I am observing byproducts that suggest my aldehyde is reacting. How can I prevent this?

  • Answer: The aldehyde is generally robust but can react under certain conditions.

  • If using strongly basic conditions (e.g., alkoxides): You may be promoting side reactions like aldol condensation.

    • Solution: Switch to a milder base (e.g., K₃PO₄, K₂CO₃) or lower the reaction temperature.

  • If your reaction involves reducing agents: The aldehyde is susceptible to reduction.

    • Solution: Protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid) before performing the reduction. The acetal is stable to most cross-coupling conditions and can be easily removed afterward with aqueous acid.

Problem 3: The Pivalamide Group is Cleaved
  • Question: My pivalamide protecting group is being removed during the reaction. Why is this happening?

  • Answer: This is uncommon, as the pivaloyl group is very stable. This side reaction indicates that your reaction conditions are likely too harsh.

    • Solution: Avoid strongly acidic or basic conditions and high temperatures for extended periods. If harsh conditions are unavoidable for your desired transformation, consider performing the deprotection intentionally as the final step.

Visualized Workflows & Mechanisms

Logical Flow: Troubleshooting a Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling cat_lig Optimize Catalyst & Ligand (e.g., XPhos, SPhos) start->cat_lig Step 1 base Screen Bases (e.g., K3PO4, Cs2CO3) cat_lig->base Still Low? success High Yield Achieved cat_lig->success solvent Vary Solvent System (e.g., Dioxane/H2O) base->solvent Still Low? base->success boron Check Boronic Acid Stability (Use Bpin or MIDA ester) solvent->boron Still Low? solvent->success boron->success

Caption: A decision tree for systematically troubleshooting a low-yielding Suzuki-Miyaura cross-coupling reaction.

Conceptual Diagram: Overcoming the 2-Pyridyl Problem

G cluster_0 The '2-Pyridyl Problem' (Traditional Approach) cluster_1 The Solution (Inverted Polarity) nuc 2-Pyridyl Boronic Acid (Unstable Nucleophile) pd_cat Pd Catalyst nuc->pd_cat Reacts with decomp Decomposition (Protodeboronation) nuc->decomp chelation Catalyst Inhibition (Chelation) nuc->chelation elec N-(2-Chloro-6-formyl...) (Stable Electrophile) pd_cat2 Pd Catalyst elec->pd_cat2 product Desired 2-Arylpyridine (High Yield) pd_cat2->product nuc2 Arylboronic Acid (Stable Nucleophile) nuc2->pd_cat2

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Welcome to the technical support guide for the Buchwald-Hartwig amination of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and improve your reaction yields. As Senior Application Scientists, we ground our recommendations in mechanistic principles and field-proven strategies.

Overview: Understanding the Challenges

The substrate, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, presents a unique set of challenges for C-N cross-coupling. Success hinges on carefully balancing the reactivity of an electron-deficient heteroaryl chloride with the steric demands and functional group sensitivities of the molecule.

  • Steric Hindrance: The substitution pattern—with the chloro, formyl, and bulky pivalamido groups adjacent to each other—creates significant steric congestion around the palladium catalytic center.

  • Functional Group Sensitivity: The aldehyde (formyl) group is highly susceptible to side reactions, particularly with the strong bases often employed in Buchwald-Hartwig reactions.

  • Heterocyclic Inhibitor: The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.

  • Nucleophile Reactivity: As a secondary amide, the pivalamide is a relatively weak nucleophile compared to primary or secondary amines, which can slow the rate-determining transmetalation step.[1]

This guide will address each of these challenges with specific, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. Where should I start troubleshooting?

A low or zero yield often points to a fundamental issue with one of the core reaction components. Before attempting complex optimization, verify the following:

  • Catalyst Activity: Ensure your palladium source, particularly Pd(0) precursors like Pd₂(dba)₃, has not degraded. If using a Pd(II) source (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species may be failing.[1][2] Using a well-defined, air-stable palladacycle precatalyst (e.g., a G3 or G4 precatalyst) can provide more consistent initiation.[1]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas like argon or nitrogen and that your solvents are properly degassed.

  • Reagent Purity: Water and other impurities in your amine, solvent, or base can poison the catalyst. Ensure all reagents are of appropriate purity and handled under anhydrous conditions where necessary.

Q2: Which catalyst and ligand combination is best suited for this sterically hindered heteroaryl chloride?

For electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are required. The key is to use bulky, electron-rich phosphine ligands that promote both fast oxidative addition and the challenging reductive elimination step.[3]

  • Recommended Ligands: Start with monoligated, biarylphosphine ligands. These are designed to create a coordinatively unsaturated, highly reactive palladium center. Good starting points include:

    • XPhos: Excellent for sterically demanding couplings.

    • RuPhos: Often effective for heteroaromatic substrates.[2]

    • BrettPhos: Specifically designed for coupling primary amines, but its bulk can be advantageous for challenging substrates.[2][4]

  • Palladium Source: Using a precatalyst that incorporates the ligand (e.g., XPhos Pd G3) is highly recommended. This ensures a consistent 1:1 ligand-to-palladium ratio and promotes rapid formation of the active L-Pd(0) species upon exposure to base.[1]

Below is a flowchart to guide your initial catalyst/ligand selection process.

cluster_start cluster_ligand cluster_precatalyst cluster_next Start Problem: Low Yield with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Check_Catalyst Is an appropriate catalyst/ligand system being used? Start->Check_Catalyst Ligand_Choice Select a Bulky, Electron-Rich Biarylphosphine Ligand Check_Catalyst->Ligand_Choice Yes Precatalyst_Rec Use a Pre-formed Palladacycle (e.g., XPhos Pd G3) Check_Catalyst->Precatalyst_Rec Yes XPhos XPhos (General Steric Hindrance) Ligand_Choice->XPhos RuPhos RuPhos (Heteroaryl Substrates) Ligand_Choice->RuPhos BrettPhos BrettPhos (Sterically Demanding) Ligand_Choice->BrettPhos Next_Steps Proceed to Base and Solvent Optimization XPhos->Next_Steps RuPhos->Next_Steps BrettPhos->Next_Steps Benefit Benefits: - Air-stable - Consistent L:Pd ratio - Rapid activation Precatalyst_Rec->Benefit Benefit->Next_Steps

Caption: Catalyst and ligand selection workflow.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low yield with significant starting material recovery.

This indicates a slow or stalled reaction. The cause is likely related to poor catalyst turnover or unfavorable reaction kinetics.

Potential Cause & Solution Table

Potential CauseScientific RationaleRecommended Action
Insufficient Base Strength/Solubility The deprotonation of the amide nucleophile is a key step.[5] If the base is too weak or poorly soluble, the concentration of the active nucleophile remains low.Switch to a more soluble or stronger non-nucleophilic base. Finely grinding inorganic bases like K₃PO₄ or Cs₂CO₃ before use can increase surface area and reaction rate.[1]
Low Reaction Temperature Oxidative addition to aryl chlorides and subsequent steps can have a high activation energy, especially with sterically hindered substrates.Increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1][6]
Poor Substrate/Catalyst Solubility If any component, especially the catalyst complex, is not fully dissolved, the reaction will be slow and irreproducible.[1]Change to a solvent with better solubilizing properties. Aromatic solvents like toluene or ethereal solvents like dioxane are common choices.[1][2] Consider using a solvent mixture if necessary.
Problem 2: Significant hydrodehalogenation byproduct is observed.

Hydrodehalogenation (replacement of the chloro group with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination from the palladium amide intermediate.[5]

How to Minimize Hydrodehalogenation:

  • Ligand Choice: Use ligands that favor reductive elimination over β-hydride elimination. Bulky, electron-rich biarylphosphine ligands are generally good for this, as they can accelerate the final C-N bond-forming step.[1][5]

  • Base Selection: Strong, sterically hindered bases can sometimes promote this side reaction. If you are using a very strong base like NaOtBu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1][2]

  • Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine coupling partner can help favor the desired pathway.

Problem 3: Starting material is consumed, but multiple unidentified byproducts are formed.

With an aldehyde present, this outcome strongly suggests decomposition pathways related to this functional group.

The Aldehyde Problem:

The formyl group is incompatible with strong alkoxide bases like sodium tert-butoxide (NaOtBu).[2] These bases can act as nucleophiles, attacking the aldehyde, or promote side reactions like the Cannizzaro reaction.

Solution: Strategic Base Selection

It is critical to use a base that is strong enough to deprotonate the amide nucleophile but is non-nucleophilic and will not interfere with the aldehyde.

Recommended Base Comparison

BasepKaH (approx.)Advantages for this SubstrateDisadvantages
Cs₂CO₃ 10Excellent functional group tolerance, good solubility in some organic solvents.[1]Expensive, can be difficult to stir on a large scale.[2]
K₃PO₄ 12.3Excellent functional group tolerance, economical. Often effective for amide arylations.[1][2]Can require higher catalyst loadings and longer reaction times.[2]
NaOtBu 19Permits high reaction rates and low catalyst loadings.[1][2]NOT RECOMMENDED. Incompatible with the aldehyde functional group.[2]

Recommendation: Start with K₃PO₄ or Cs₂CO₃ . These weaker inorganic bases provide the best balance of reactivity and functional group compatibility for this specific substrate.[1][2]

Experimental Protocols

Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the amination of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with a generic primary amine (R-NH₂).

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (additional 1 mol%)

  • Potassium phosphate, anhydrous fine powder (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene (concentration 0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, K₃PO₄, XPhos Pd G3, and the additional XPhos ligand.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Place the sealed vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages: oxidative addition, formation of the palladium amide complex, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex amide_form Base, R₂NH Amide Formation pd2_complex->amide_form pd_amide L-Pd(II)(Ar)(NR₂) amide_form->pd_amide r2nh_in amide_form->r2nh_in Amine red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 prod_out Ar-NR₂ red_elim->prod_out Product center arcl_in Ar-Cl arcl_in->ox_add Substrate

Caption: The general catalytic cycle for the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Coupling. NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Managing Pivalamide Group Stability

Welcome to the technical support center for managing pivalamide group stability. This guide is designed for researchers, scientists, and drug development professionals who utilize the pivaloyl (Piv) group in their synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing pivalamide group stability. This guide is designed for researchers, scientists, and drug development professionals who utilize the pivaloyl (Piv) group in their synthetic workflows. The unique steric hindrance provided by the tert-butyl moiety makes the pivalamide a robust and versatile functional group, often employed as a protecting group for amines or as a directing group in C-H functionalization reactions.[1][2] However, this stability can be both an asset and a challenge.

This resource provides in-depth, field-proven insights into the stability of the pivalamide group under various reaction conditions. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you troubleshoot unexpected reactions and optimize your synthetic strategy.

Troubleshooting Guides: Condition-Specific Stability

This section addresses the most common challenges encountered when working with pivalamide-containing compounds, categorized by the type of reaction condition.

Section 1: Stability Under Acidic Conditions

Question: My pivalamide group is partially or fully cleaving during an acidic reaction or workup (e.g., Boc deprotection with TFA or aqueous HCl wash). How can I prevent this unwanted hydrolysis?

Answer: This is a common issue stemming from the susceptibility of the amide bond to acid-catalyzed hydrolysis. While pivalamides are more resistant than many other amides due to steric hindrance, forcing conditions can lead to cleavage.[3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]

Root Causes & Mitigation Strategies:

  • Excessively Harsh Acidic Conditions: Prolonged exposure to strong, hot acids will hydrolyze pivalamides.[3]

    • Troubleshooting: If your substrate is stable, consider reducing the reaction temperature or time. For a workup, use a milder acid (e.g., dilute citric acid, saturated NH₄Cl) or limit the exposure time to strong acids. A rapid wash with cold, dilute HCl is often sufficient to neutralize bases without significant pivalamide cleavage.

  • Choice of Acid: Trifluoroacetic acid (TFA), commonly used for Boc deprotection, is aggressive and can cleave pivalamides, especially with extended reaction times.

    • Troubleshooting: If cleaving a Boc group, consider using a milder acid like 4M HCl in dioxane for a shorter duration. Monitor the reaction closely by TLC to find the optimal time where the Boc group is removed, but the pivalamide remains intact.

Workflow: Navigating Acidic Conditions Here is a decision-making workflow for managing pivalamide stability in the presence of acid-labile groups.

start Acidic Reaction or Workup Required check_lability Is the Pivalamide group cleaving? start->check_lability strong_acid Strong Acid / Heat Used? (e.g., conc. HCl, TFA, > RT) check_lability->strong_acid Yes end Pivalamide Stability Achieved check_lability->end No mild_conditions Use Milder Conditions: - Lower Temperature (e.g., 0 °C) - Shorter Reaction Time - Dilute Acid (e.g., 1M HCl) strong_acid->mild_conditions Yes alt_acid Use Alternative Acid: - Citric Acid - Acetic Acid - Sat. NH4Cl wash strong_acid->alt_acid No, conditions were mild monitor Monitor reaction by TLC/LCMS mild_conditions->monitor alt_acid->monitor monitor->end

Caption: Decision workflow for troubleshooting pivalamide cleavage under acidic conditions.

Section 2: Stability Under Basic Conditions

Question: I am trying to saponify an ester with LiOH or NaOH, but my pivalamide is also being hydrolyzed. How can I achieve selective ester cleavage?

Answer: Base-catalyzed hydrolysis of pivalamides is possible but generally requires more forcing conditions (e.g., strong base and heat) than for less hindered amides or esters.[5] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The steric bulk of the tert-butyl group significantly slows this process.

Troubleshooting Strategies for Selectivity:

  • Temperature Control: This is the most critical parameter. Many ester saponifications can be conducted at room temperature or 0 °C, conditions under which pivalamide hydrolysis is often negligible.[3]

    • Protocol: Perform the saponification at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring by TLC to track the disappearance of the ester without the appearance of the pivalamide-cleaved byproduct.

  • Choice of Base: While strong bases are required, their concentration and stoichiometry can be optimized.

    • Troubleshooting: Use the minimum number of equivalents of base required for the saponification (typically 1.1-1.5 eq.). Using a large excess will increase the rate of the competing amide hydrolysis.

  • Alternative Hydrolysis Methods: If temperature and base stoichiometry are insufficient, consider enzymatic hydrolysis for the ester if a suitable enzyme is available, as this can offer exceptional selectivity.

Table 1: Relative Stability of Pivaloyl Group Under Various Conditions

Reagent/ConditionStabilityNotes
Aqueous Acid
pH < 1, 100 °CLabileHarsh conditions will lead to hydrolysis.[3][6]
pH = 1, Room TempGenerally StableStable for short durations (e.g., workup).[3]
Aqueous Base
pH = 12, Room TempSlowly LabileCleavage can occur but is often slow.[3]
pH > 12, 100 °CLabileForcing conditions are effective for deprotection.[3]
Reducing Agents
H₂/Pd, Pt, NiStableNot susceptible to catalytic hydrogenation.[3]
NaBH₄StableNot reduced by sodium borohydride.[3][7]
LiAlH₄ (LAH)Generally StableAmides are reduced by LAH, but pivalamides are resistant due to sterics. Reduction to the amine is possible but requires forcing conditions.[3][7]
Oxidizing Agents
CrO₃/Py (PCC, PDC)StableStable to common chromium-based oxidants.[3]
KMnO₄, OsO₄StableStable to strong oxidizing agents.[3]
Organometallics
RLi, RMgXGenerally StableThe amide N-H is acidic and will be deprotonated. The carbonyl is generally unreactive at low temperatures.[3]
Section 3: Stability with Reductive and Oxidative Agents

Question: Can I reduce an ester or a ketone with LiAlH₄ or NaBH₄ without affecting the pivalamide? What about oxidations?

Answer: Yes, in most cases. The pivalamide group shows excellent stability towards a wide range of common reducing and oxidizing agents, making it a reliable protecting group during these transformations.[3]

  • Reductions:

    • Sodium Borohydride (NaBH₄): Pivalamides are completely stable to NaBH₄. You can confidently reduce aldehydes and ketones.[3]

    • Lithium Aluminum Hydride (LAH): While LAH can reduce amides to amines, the steric hindrance of the pivalamide makes this reaction very sluggish. Selective reduction of esters or carboxylic acids in the presence of a pivalamide is a standard and reliable transformation.[7] To avoid any potential side reactions, perform the reduction at low temperatures (e.g., -78 °C to 0 °C).

  • Oxidations:

    • The pivalamide group is robust and does not react with common oxidizing agents used for converting alcohols to aldehydes/ketones (e.g., PCC, PDC, Swern, Dess-Martin) or stronger oxidants like KMnO₄.[3] This allows for a wide range of oxidative chemistry to be performed on other parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable conditions to intentionally cleave a pivalamide group?

A1: While its stability is a key feature, deprotection is often necessary. Due to its robustness, forcing conditions are typically required.

  • Harsh Basic Hydrolysis: Refluxing with a strong base like 6M NaOH or KOH in water or a protic solvent (e.g., ethanol/water) is a common method.[3]

  • Harsh Acidic Hydrolysis: Refluxing with strong acids like 6M HCl or H₂SO₄ can also be effective, but may not be suitable for acid-sensitive substrates.[6]

  • Reductive Cleavage: While difficult, reduction with excess LAH under prolonged heating in a high-boiling solvent like THF or dioxane can convert the pivalamide to the corresponding amine.

Q2: How does the pivalamide group's stability compare to other common amine protecting groups like Boc and Cbz?

A2: The pivalamide group belongs to a different class (amides) compared to the more common carbamate protecting groups (Boc, Cbz, Fmoc). This difference in structure leads to orthogonal stability profiles, which is highly advantageous in complex syntheses.[8][9]

Table 2: Orthogonal Stability of Amine Protecting Groups

Protecting GroupStable ToLabile To
Pivaloyl (Piv) Catalytic Hydrogenation, Mild Acid/Base, Most Reductants/OxidantsStrong, Hot Acid/Base
Boc Catalytic Hydrogenation, BaseStrong Acid (e.g., TFA, HCl)
Cbz (Z) Acid, BaseCatalytic Hydrogenation (H₂/Pd-C)
Fmoc Acid, Catalytic HydrogenationBase (e.g., Piperidine)

This orthogonality allows for the selective deprotection of one amine in the presence of others, a cornerstone of modern peptide and complex molecule synthesis.[10]

Q3: I am observing unexpected side reactions or low yield, and I suspect the bulky pivaloyl group is the cause. What should I do?

A3: This is a classic steric hindrance problem. The tert-butyl group can physically block the approach of reagents to a nearby reaction center.[3]

  • Troubleshooting:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by the steric hindrance.

    • Use Smaller Reagents: If possible, switch to a reagent with a smaller steric profile that can better access the reaction site.

    • Switch Protecting Group: In some cases, the steric bulk is simply too great. It may be necessary to redesign the synthesis to use a smaller protecting group (e.g., acetyl) at that position and re-evaluate the protection strategy for the rest of the molecule.

Q4: Can the pivalamide group act as a directing group, and does this affect its stability?

A4: Yes, the pivalamide group is an effective directing group in various C-H functionalization reactions, particularly for palladium- and copper-catalyzed ortho- or meta-arylation/olefination.[5][11] The amide oxygen can coordinate to the metal catalyst, positioning it for selective C-H activation. The conditions for these reactions (e.g., high temperatures, specific ligands) are often harsh, but the pivalamide is specifically chosen for its ability to withstand these conditions while performing its directing role.[1] Its stability is integral to its function as a directing group.

Protocol: General Procedure for Pivaloyl Protection of a Primary Amine

This protocol provides a reliable method for installing the pivaloyl group.

step1 1. Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.5 eq) in anhydrous DCM or THF under N2. step2 2. Cool solution to 0 °C in an ice bath. step1->step2 step3 3. Add pivaloyl chloride (1.2 eq) dropwise via syringe. step2->step3 step4 4. Allow to warm to RT and stir for 2-16 h. Monitor by TLC. step3->step4 step5 5. Quench with water. Perform aqueous workup (wash with dilute acid, base, brine). step4->step5 step6 6. Dry organic layer (e.g., Na2SO4), filter, and concentrate. step5->step6 step7 7. Purify by column chromatography or recrystallization. step6->step7

Caption: Standard workflow for the protection of an amine as a pivalamide.

References
  • Ibarra, I. A., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2382. [Link]

  • Google Patents. (1998). Method for separating pivalic acid from spent reaction mixture. JPH11507944A.
  • Grokipedia. (n.d.). Pivalamide. Retrieved from [Link]

  • He, G., et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 56(38), 11212-11230. [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalamide. Retrieved from [Link]

  • Fields, G. B. (n.d.). Photocleavable Protecting Groups. Methods in Enzymology, 289, 22-48. [Link]

  • Meyer, F., et al. (2020). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 12(11), 2698. [Link]

  • K. C. Nicolaou, et al. (n.d.). Protecting Groups. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Gensch, T., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(1), 160-201. [Link]

  • Shrestha, H. K., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 151. [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • T. M. de la Torre, G., et al. (2021). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ACS Sustainable Chemistry & Engineering, 9(4), 1769-1776. [Link]

  • Gryn'ova, G., et al. (2013). Which side-reactions compromise nitroxide mediated polymerization?. Polymer Chemistry, 4(13), 3744-3755. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Roszkowska, B., et al. (2021). Oxidative Stability of Selected Edible Oils. Foods, 10(11), 2843. [Link]

  • Myers, A. G. (n.d.). Chem 115 - Reduction. Harvard University. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Suzuki Reactions of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This resource is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific, sterically hindered, and electronically nuanced substrate. Our goal is to provide not just protocols, but a deeper understanding of the "why" behind catalyst and condition selection, empowering you to troubleshoot effectively and achieve optimal results.

Introduction: The Challenges of Coupling N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1] However, the specific substrate, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, presents a unique set of challenges:

  • Steric Hindrance: The pivalamide group ortho to the chloro leaving group creates significant steric bulk, which can impede the approach of the palladium catalyst to the C-Cl bond for oxidative addition.

  • Electronic Effects: The pyridine nitrogen and the electron-withdrawing formyl group influence the electronic properties of the C-Cl bond, making it less reactive than typical aryl chlorides.

  • Potential for Catalyst Inhibition: The presence of multiple nitrogen and oxygen atoms can lead to catalyst inhibition through coordination to the palladium center.[2]

Overcoming these challenges requires careful selection of the catalyst system (palladium source and ligand), base, and solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Suzuki reactions with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and similar substrates.

Q1: What is the best initial catalyst system to try for this reaction?

For a challenging substrate like this, starting with a catalyst system known for its high activity with sterically hindered and electron-deficient aryl chlorides is recommended. A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is a robust starting point.[3]

ComponentRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhosThese Buchwald-type ligands are known to promote the oxidative addition of challenging aryl chlorides and facilitate reductive elimination.[3]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation without causing unwanted side reactions.[3]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAprotic solvents with a small amount of water are generally effective for Suzuki couplings.[4][5]

Q2: My reaction is not going to completion. What are the first parameters I should adjust?

If you observe incomplete conversion of your starting material, consider the following adjustments in order:

  • Temperature: Increase the reaction temperature. For challenging substrates, temperatures between 100-120 °C are often necessary.[6]

  • Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand (typically a 2:1 or 4:1 ligand to palladium ratio) to prevent catalyst decomposition and promote the formation of the active catalytic species.

  • Catalyst Loading: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

Q3: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

Homocoupling of the boronic acid is often a sign of slow oxidative addition or the presence of Pd(II) species in the reaction mixture. To mitigate this:

  • Degas Thoroughly: Ensure your solvent and reaction mixture are properly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.

  • Use a More Active Ligand: Switching to a more electron-rich and bulky ligand can accelerate the rate of oxidative addition, favoring the desired cross-coupling pathway.

  • Pre-catalyst Choice: Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.

Q4: Can I use a different palladium source, like Pd(PPh₃)₄?

While Pd(PPh₃)₄ is a classic Suzuki catalyst, it may not be the most effective choice for this specific substrate. The triphenylphosphine ligand is often not electron-rich or bulky enough to efficiently promote the coupling of sterically hindered aryl chlorides.[4] However, it can be a cost-effective option to screen, particularly if the boronic acid partner is highly reactive.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki reaction of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Switch to a more robust ligand such as SPhos, XPhos, or a cataCXium ligand.[7] Increase catalyst loading.The oxidative addition of the C-Cl bond is likely the rate-limiting step. Bulky, electron-rich ligands are required to facilitate this process for hindered substrates.
Ineffective Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous if using a non-aqueous solvent.The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate.[4]
Solvent Effects Try different solvent systems such as toluene/water, DMF, or 2-methyl-THF.The solvent can influence catalyst solubility, stability, and the rate of the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature, potentially using a sealed vessel for temperatures above the solvent's boiling point.Higher temperatures provide the necessary activation energy for the challenging oxidative addition step.[6]
Problem 2: Starting Material Decomposition
Potential Cause Troubleshooting Step Scientific Rationale
Harsh Reaction Conditions Lower the reaction temperature and screen for a more active catalyst that can operate under milder conditions.The formyl and pivalamide groups may be sensitive to high temperatures or prolonged reaction times in the presence of a strong base.
Side Reactions with the Base Use a milder base such as K₂CO₃ or Na₂CO₃, or consider using a fluoride source like KF if compatible with the substrate.Strong bases can potentially react with the formyl group or hydrolyze the amide.
Problem 3: Deboronated Byproduct Formation
Potential Cause Troubleshooting Step Scientific Rationale
Slow Transmetalation Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Use a stronger base or a solvent system that promotes boronate formation.Protodeboronation can compete with transmetalation, especially with less reactive boronic acids. Boronic esters are often more stable under basic conditions.
Excess Water If using an aqueous solvent system, reduce the amount of water.While some water can be beneficial, excess water can promote protodeboronation of the boronic acid.

Experimental Protocols

Protocol 1: General Catalyst Screening Workflow

This protocol outlines a systematic approach to identify the optimal catalyst system for the Suzuki coupling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Catalyst_Screening_Workflow Catalyst Screening Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst/Ligand Addition cluster_reaction Reaction & Analysis Setup Prepare Stock Solutions: - N-(2-Chloro-6-formylpyridin-3-yl)pivalamide - Boronic Acid - Base (e.g., K3PO4) Array Dispense Reagents into Reaction Vial Array Setup->Array Catalyst Add Palladium Pre-catalysts (e.g., Pd(OAc)2, Pd2(dba)3) Array->Catalyst Ligand Add Ligands (e.g., SPhos, XPhos, PPh3) Catalyst->Ligand Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Ligand->Solvent Heat Heat to Desired Temperature (e.g., 100 °C) with Stirring Solvent->Heat Monitor Monitor Reaction Progress by LC-MS or TLC Heat->Monitor Analyze Analyze Yield and Purity Monitor->Analyze Optimize Optimize Analyze->Optimize Iterate to Optimize - Temperature - Concentration - Base

Caption: A systematic workflow for screening palladium catalysts and ligands to optimize the Suzuki reaction.

Protocol 2: Step-by-Step Procedure for a Test Reaction
  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the appropriate volume of this catalyst solution to the reaction vial.

  • Inert Atmosphere:

    • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vial via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Understanding the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Aryl-Pd(II)-Aryl'(L2) PdII_Aryl->PdII_Biaryl Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Aryl_X Ar-X (Your Substrate) Aryl_X->OxAdd Your Substrate Enters Boronic Ar'-B(OR)2 + Base Boronic->Transmetal Boronic Acid Enters Product Ar-Ar' (Desired Product) Product->RedElim Product is Released

Caption: The three key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

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Optimization

Troubleshooting low yields in the synthesis of "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide" derivatives

Welcome to the dedicated technical support guide for the synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide[1][2] and its derivatives. This resource is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide[1][2] and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common challenges that lead to suboptimal yields during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, data-driven decisions in your laboratory work.

The synthesis of this highly functionalized pyridine core typically involves two critical transformations: the N-acylation of a 3-aminopyridine precursor and the subsequent regioselective formylation of the pyridine ring. Low yields can arise from numerous factors in either of these steps. This guide is structured into dedicated troubleshooting sections for each key reaction, followed by general purification advice.

Section 1: Troubleshooting the N-Acylation of 2-Chloro-3-aminopyridine

The initial step involves the protection of the 3-amino group with a pivaloyl group, typically by reacting 2-chloro-3-aminopyridine with pivaloyl chloride. This forms the stable amide that is crucial for directing the subsequent formylation.

Frequently Asked Questions (FAQs): N-Acylation

Q1: My acylation reaction shows a low conversion rate, with significant unreacted 2-chloro-3-aminopyridine remaining. What are the primary causes?

A1: Low conversion is one of the most common issues and typically points to one of three areas: reagent deactivation, insufficient base, or suboptimal reaction conditions.

  • Presence of Moisture: Pivaloyl chloride is highly reactive and will readily hydrolyze in the presence of water to form pivalic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried, use anhydrous solvents (like Dichloromethane (DCM) or Tetrahydrofuran (THF)), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Insufficient or Inappropriate Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] A non-nucleophilic base, such as triethylamine or pyridine, must be used in at least a stoichiometric amount (1.0-1.2 equivalents) to scavenge this acid.[3]

  • Low Reactivity: While 2-chloro-3-aminopyridine is generally a good nucleophile, its reactivity can be hampered if the reaction temperature is too low. The reaction is often started at 0 °C to control the initial exotherm from adding pivaloyl chloride, but it should be allowed to warm to room temperature to ensure it proceeds to completion.[4]

Q2: My reaction mixture turned dark, and TLC/LC-MS analysis shows multiple unexpected spots. What side reactions could be occurring?

A2: The formation of multiple byproducts often indicates issues with reagent purity, stoichiometry, or temperature control.

  • Impure Starting Materials: Aniline derivatives can oxidize over time, leading to discoloration and impurities that can trigger side reactions. If your starting amine is dark, consider purifying it by recrystallization or distillation.

  • Di-acylation: While the primary aromatic amine is significantly more nucleophilic than the resulting pivalamide nitrogen, forcing conditions (e.g., excess pivaloyl chloride and high temperatures) could potentially lead to trace amounts of di-acylation. Use of near-stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent is recommended to prevent this.[4]

  • Reaction with Nucleophilic Base: If a nucleophilic base is used, it may compete with the desired amine in reacting with the pivaloyl chloride. Always use a sterically hindered, non-nucleophilic base like triethylamine or DIPEA.

Troubleshooting Workflow: N-Acylation

The following decision tree provides a logical workflow for diagnosing and resolving low-yield issues in the N-acylation step.

G start Low Yield in N-Acylation check_sm TLC/LC-MS shows unreacted starting amine? start->check_sm check_byproducts TLC/LC-MS shows multiple byproducts? start->check_byproducts moisture Moisture Present? check_sm->moisture Yes purity Impure Starting Materials? check_byproducts->purity Yes base Base Stoichiometry or Strength Issue? moisture->base No sol_moisture Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere moisture->sol_moisture Yes sol_base Solution: - Use 1.1-1.2 eq. of Et3N/Pyridine - Verify base quality base->sol_base Yes sol_conditions Solution: - Allow reaction to warm to RT - Increase reaction time base->sol_conditions No stoich Excess Acylating Agent Used? purity->stoich No sol_purity Solution: - Purify starting amine (recrystallization/distillation) purity->sol_purity Yes sol_stoich Solution: - Use 1.0-1.1 eq. of pivaloyl chloride - Add acylating agent slowly at 0 °C stoich->sol_stoich Yes

Troubleshooting workflow for the N-acylation step.

Section 2: Troubleshooting the Regioselective Formylation

The introduction of the formyl group at the C-6 position is the most challenging step. Direct electrophilic aromatic substitution (such as a Vilsmeier-Haack reaction) on the electron-deficient 2-chloropyridine ring is notoriously difficult.[5] The most reliable and widely accepted method is Directed ortho-Metalation (DoM) . This strategy uses the pivalamide group as a powerful directing metalating group (DMG) to guide a strong organolithium base to deprotonate the adjacent C-6 position exclusively.[6][7][8] The resulting lithiated intermediate is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde.

The Role of the Pivalamide Directing Group

The DoM mechanism hinges on the ability of the pivalamide group's carbonyl oxygen to coordinate with the lithium atom of the base (e.g., LDA or n-BuLi). This coordination pre-positions the base, dramatically increasing the acidity of the adjacent C-H bond at the 6-position and leading to selective deprotonation (lithiation).

Note: The above DOT script is a template. Actual chemical structures would be represented by images in a real implementation.

Mechanism of Directed ortho-Metalation (DoM).
Frequently Asked Questions (FAQs): Directed ortho-Metalation & Formylation

Q1: My formylation reaction is not working at all. I recover 100% of my starting material, N-(2-chloropyridin-3-yl)pivalamide. What went wrong?

A1: Complete non-reaction in a DoM protocol almost always points to a failure in the crucial deprotonation/lithiation step.

  • Inactive Organolithium Base: Bases like n-BuLi and LDA are extremely sensitive to air and moisture. Use of a poorly stored or old bottle is a primary cause of failure. It is highly recommended to titrate the organolithium reagent before use to determine its exact molarity.

  • Insufficiently Low Temperature: The lithiated pyridine intermediate is unstable at higher temperatures. The reaction must be maintained at -78 °C (a dry ice/acetone bath) from the addition of the base until the moment of quenching with DMF.[6] Even a brief warming can lead to decomposition of the intermediate.

  • Protic Contaminants: Any trace moisture or other protic sources in the solvent or on the glassware will instantly quench the organolithium base before it can deprotonate the pyridine ring. Rigorous anhydrous technique is mandatory.

Q2: The reaction works, but my yields are consistently low (20-40%). How can I optimize the conversion?

A2: Low yields, with recovery of starting material, suggest that the lithiation equilibrium is not driven sufficiently towards the product.

  • Base Equivalents: For complete deprotonation, it is often necessary to use a slight excess of the organolithium base (e.g., 1.1 to 1.5 equivalents).

  • Choice of Base: While n-BuLi can work, a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred.[7][8] These bases are less likely to engage in competitive nucleophilic addition to the pyridine ring's C=N bond, a common side reaction.[6][9]

  • Reaction Time: Allow sufficient time for the deprotonation to occur. After adding the base at -78 °C, stir the mixture for 1-2 hours at that temperature before adding the DMF.

Q3: I'm observing significant byproduct formation, particularly a dark, complex mixture. What is the likely cause?

A3: This often results from the decomposition of the lithiated intermediate or side reactions during the quench.

  • Temperature Spikes: As mentioned, if the reaction temperature rises above approximately -60 °C, the lithiated intermediate can decompose. Ensure the reaction vessel is well-immersed in the -78 °C bath throughout.

  • Quenching Procedure: The addition of DMF is exothermic. It must be added slowly, dropwise, while ensuring the internal reaction temperature does not rise significantly. A rapid quench can cause localized heating and decomposition.

  • Incorrect Electrophile: Ensure the DMF is anhydrous. Water in the DMF will simply protonate the lithiated intermediate, leading back to the starting material.

Optimized Reaction Conditions Summary

The table below summarizes typical starting points and optimized conditions for the DoM/formylation step.

ParameterStandard ConditionOptimized/Troubleshooting ConditionRationale
Base n-BuLi (1.1 eq)LDA or LiTMP (1.2-1.5 eq)Hindered bases minimize nucleophilic addition to the pyridine ring.[6][8]
Solvent Anhydrous THFAnhydrous THF or Diethyl EtherMust be aprotic and dry. THF is a good coordinating solvent.[7]
Temperature -78 °CStrictly maintain -78 °CThe lithiated intermediate is thermally unstable.[6]
Deprotonation Time 1 hour1.5 - 2 hoursEnsures complete formation of the lithiated species.
Electrophile Anhydrous DMF (1.5 eq)Anhydrous DMF (2.0 eq)Use excess to ensure complete trapping of the lithiated species.

Section 3: General Experimental Protocols & Purification

Protocol 1: N-Acylation of 2-Chloro-3-aminopyridine
  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-aminopyridine (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(2-chloropyridin-3-yl)pivalamide, which can be purified by column chromatography or recrystallization.

Protocol 2: Directed ortho-Metalation and Formylation
  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(2-chloropyridin-3-yl)pivalamide (1.0 eq) and anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.2 eq) to diisopropylamine (1.25 eq) in anhydrous THF at -78 °C and stirring for 20 minutes.

  • Slowly add the freshly prepared LDA solution to the substrate solution via cannula, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete lithiation.

  • Slowly add anhydrous DMF (2.0 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir at -78 °C for another hour after addition is complete.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

References

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • El-Gendy, G. A., & Smith, K. (2015).
  • Benchchem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Benchchem. (n.d.). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
  • American Chemical Society. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • University of Minnesota. (n.d.). Directed (ortho) Metallation.
  • Benchchem. (n.d.). Preventing decomposition during pivalamide synthesis.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • Denmark Group. (n.d.). De Novo Synthesis of Substituted Pyridines. University of Illinois Urbana-Champaign.
  • Myers, A. G. Research Group. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Pivalamide: Structure, Properties, and Synthetic Applications.
  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • HETEROCYCLES, Vol. (n.d.).
  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • BLDpharm. (n.d.). 1142191-76-1|N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • An eco-friendly and highly efficient route for N-acylation under c
  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • University of Pennsylvania. (n.d.). Protecting Groups.
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Troubleshooting

Technical Support Center: Byproduct Identification in Reactions with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This guide is designed to provide expert insights and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. This guide is designed to provide expert insights and troubleshooting advice for identifying and mitigating common byproducts encountered during reactions with this versatile building block. Our approach is rooted in a deep understanding of the molecule's inherent reactivity, aiming to empower you with the knowledge to optimize your synthetic routes and ensure the integrity of your results.

Understanding the Reactivity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a trifunctional molecule, and its reactivity is dictated by the interplay of a 2-chloropyridine moiety, a formyl group, and a pivalamide protecting group. Understanding the potential reaction pathways of each functional group is paramount to predicting and identifying potential byproducts.

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} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; padding-top: 5px; }

Core reactivity centers of the molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and actionable troubleshooting steps.

FAQ 1: I am performing a nucleophilic substitution at the 2-position, but I am observing unexpected impurities. What could they be?

Common Scenario: You are reacting N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with a nucleophile (e.g., an amine, alcohol, or thiol) to displace the chloride. However, your reaction mixture shows multiple spots on TLC, and the desired product yield is low.

Potential Byproducts and Their Formation:

  • Byproduct A: Hydrolysis of the Pivalamide Group. The pivalamide group, while generally robust, can undergo hydrolysis under certain conditions, especially with strong nucleophiles or extended reaction times in the presence of water.[1][2]

    • Identification: Look for a product with a free amino group in place of the pivalamide. This will result in a significant change in polarity (more polar) and a different fragmentation pattern in mass spectrometry.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

      • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS.

      • Choice of Base: If a base is required, use a non-nucleophilic, hindered base to avoid competitive reactions.

  • Byproduct B: Reaction at the Formyl Group. Nucleophiles can also attack the electrophilic carbon of the formyl group. This is particularly common with strong, unhindered nucleophiles.

    • Identification: The product will show the addition of the nucleophile to the formyl group, often forming a hemiaminal, hemiacetal, or the corresponding oxidized or reduced products.

    • Troubleshooting:

      • Protecting the Formyl Group: If side reactions at the formyl group are significant, consider protecting it as an acetal before performing the nucleophilic substitution. This can be deprotected in a subsequent step.

      • Nucleophile Choice: If possible, use a bulkier nucleophile that will preferentially attack the less sterically hindered 2-position of the pyridine ring.

  • Byproduct C: Dimerization or Polymerization. Under basic conditions, aldehydes can undergo self-condensation reactions. While the formyl group on the pyridine ring is not prone to classical aldol condensation due to the lack of α-hydrogens, other base-catalyzed side reactions can lead to oligomeric impurities.[3]

    • Identification: These byproducts are often high molecular weight species and may appear as baseline material on TLC or as a complex mixture of peaks in LC-MS.

    • Troubleshooting:

      • Controlled Addition: Add the base slowly and at a low temperature to minimize localized high concentrations that can promote side reactions.

      • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions.

Workflow for Nucleophilic Aromatic Substitution:

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} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; padding-top: 5px; }

A generalized workflow for nucleophilic aromatic substitution.
FAQ 2: I am trying to perform a reaction involving the formyl group, but I am seeing byproducts related to the chloro and pivalamide groups.

Common Scenario: You are performing a reaction such as a Wittig olefination, reductive amination, or oxidation of the formyl group. However, you observe byproducts indicating unintended reactions at other sites.

Potential Byproducts and Their Formation:

  • Byproduct D: Nucleophilic Attack on the 2-Chloro Position. Reagents used for formyl group transformations can sometimes act as nucleophiles and displace the chloride. For example, certain phosphorus ylides in Wittig reactions or amines in reductive amination can potentially react at the 2-position.[4][5][6]

    • Identification: Look for products where the chloro group has been substituted by the reagent or a fragment of it.

    • Troubleshooting:

      • Reaction Conditions: Optimize the reaction conditions (temperature, solvent, stoichiometry) to favor the desired reaction at the formyl group. Often, reactions at the formyl group are faster than nucleophilic aromatic substitution.

      • Reagent Selection: Choose reagents that are less likely to act as nucleophiles at the pyridine ring.

  • Byproduct E: Hydrolysis of the Pivalamide under Acidic or Basic Conditions. Many reactions involving the formyl group are performed under either acidic or basic conditions, which can lead to the hydrolysis of the pivalamide protecting group.[1][2]

    • Identification: Similar to Byproduct A, this will result in a more polar compound with a free amino group.

    • Troubleshooting:

      • pH Control: Carefully control the pH of the reaction mixture. Use buffered systems where possible.

      • Protecting Group Stability: If hydrolysis is unavoidable, consider if the deprotected product is acceptable or if a more stable protecting group is needed for your synthetic strategy.

FAQ 3: Under strongly basic conditions, I am observing disproportionation of my starting material. What is happening?

Common Scenario: When treating N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with a strong base (e.g., concentrated NaOH or KOH), you observe the formation of both an alcohol and a carboxylic acid derivative.

The Cannizzaro Reaction:

The formyl group on the pyridine ring lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react, with one being reduced to an alcohol and the other being oxidized to a carboxylic acid.[7][8]

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} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; padding-top: 5px; }

The Cannizzaro disproportionation reaction.
  • Identification: The alcohol and carboxylic acid products will have distinctly different polarities and spectroscopic properties (e.g., disappearance of the aldehyde proton and appearance of alcohol or carboxylic acid protons in NMR).

  • Troubleshooting:

    • Avoid Strong Bases: If the formyl group needs to be preserved, avoid using strong, concentrated bases.

    • Alternative Reagents: For reactions requiring basic conditions, explore the use of weaker, non-hydroxide bases.

Summary of Potential Byproducts and Key Identifiers

Byproduct IDName/DescriptionFormation ConditionsKey Analytical Signatures
A Pivalamide Hydrolysis ProductNucleophilic conditions, presence of waterMore polar, free amine (NH2) signal
B Formyl Group AdductStrong, unhindered nucleophilesLoss of aldehyde proton, addition of nucleophile
C Dimer/OligomerStrong basic conditionsHigh MW, complex mixture in MS
D 2-Substituted ProductNucleophilic reagents for formyl groupLoss of chloro group, new substituent at C2
E Pivalamide Hydrolysis (Acid/Base)Acidic or basic reaction workupsSame as Byproduct A
F Cannizzaro Products (Alcohol & Acid)Strong, concentrated hydroxide basesDisappearance of aldehyde, appearance of alcohol and carboxylate

Analytical Protocols for Byproduct Identification

A robust analytical workflow is crucial for identifying and quantifying byproducts.

1. Thin Layer Chromatography (TLC):

  • Purpose: Rapid screening of reaction progress and identification of the number of components.

  • Method: Use a suitable solvent system to achieve good separation between the starting material, desired product, and potential byproducts. Visualize with UV light and/or appropriate stains.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: Separation and identification of components based on their retention time and mass-to-charge ratio.

  • Method:

    • Column: C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.

    • Detection: UV detector and a mass spectrometer (ESI or APCI).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: Structural elucidation of isolated byproducts.

  • Method:

    • ¹H NMR: Look for the disappearance of characteristic signals (e.g., the aldehyde proton around 10 ppm) and the appearance of new signals.

    • ¹³C NMR: Confirm changes in the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous structure determination of novel byproducts.

Concluding Remarks

Proactive identification and mitigation of byproducts are essential for efficient and reproducible synthesis. By understanding the inherent reactivity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and employing rigorous analytical techniques, researchers can navigate the complexities of their reactions with greater confidence. This guide serves as a foundational resource, and we encourage you to adapt these principles to your specific experimental contexts.

References

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  • Terrier, F. (2013).
  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • Hartwig, J. F. (2010).
  • List, B., & Pojarliev, P. (2000). The Proline-Catalyzed Direct Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(24), 565-567.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (2003).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Chloropyridine Building Blocks: A Comparative Analysis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, prevalent in a vast array of pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, prevalent in a vast array of pharmacologically active compounds. The strategic functionalization of this ring system is therefore of critical importance. 2-Chloropyridines, in particular, have emerged as versatile and highly valuable building blocks, primarily due to the reactivity of the C-Cl bond in transition metal-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth comparison of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a trifunctionalized building block, with other common 2-chloropyridine derivatives. We will explore the unique reactivity conferred by its distinct functional groups and provide experimental data and protocols to guide researchers in selecting the optimal building block for their synthetic campaigns.

The Strategic Advantage of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1) is a solid, trifunctionalized building block that offers a remarkable convergence of synthetic handles within a single molecule. Its structure allows for a modular and convergent approach to complex molecular architectures.

  • The 2-Chloro Group: This is the primary site for palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The inherent electron deficiency of the pyridine ring activates this position for oxidative addition, a key step in these catalytic cycles.[3]

  • The 6-Formyl Group: The aldehyde functionality serves as a versatile electrophilic center for a wide array of subsequent transformations. These include reductive amination to introduce substituted aminomethyl groups, Wittig-type olefination for carbon-carbon bond formation, and aldol condensations, among others.

  • The 3-Pivalamide Group: The sterically bulky pivalamide group, N-C(O)tBu, is not merely a passive substituent. It can exert significant steric and electronic influence on the molecule's reactivity. It can direct metallation reactions to the C4 position and modulate the reactivity of the adjacent chloro and formyl groups. Its presence can also influence the conformational preferences of the molecule, which can be a critical factor in achieving selectivity in certain reactions.

Comparative Analysis with Alternative 2-Chloropyridine Building Blocks

The choice of a building block is a critical decision in synthetic planning. The following table compares N-(2-Chloro-6-formylpyridin-3-yl)pivalamide with other commonly employed 2-chloropyridine derivatives to highlight their respective strengths and weaknesses.

Building BlockKey FeaturesAdvantagesDisadvantagesPrimary Applications
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Trifunctionalized: Chloro, Formyl, PivalamideMultiple, orthogonal reaction sites for convergent synthesis.Higher molecular weight and cost.Multi-step synthesis of complex, decorated pyridine scaffolds.
2-Chloro-6-methylpyridine Simple, monofunctionalizedReadily available, cost-effective, predictable reactivity.[4][5]Limited scope for further diversification without additional functionalization steps.Introduction of a 6-methylpyridine moiety.[6]
2-Chloro-6-methoxypyridine Electron-donating methoxy groupMethoxy group can be a precursor to a hydroxyl group.[7]The electron-donating nature can slightly deactivate the C-Cl bond towards oxidative addition.Synthesis of 6-methoxypyridine and 6-hydroxypyridine derivatives.
2,6-Dichloropyridine Difunctionalized, symmetricalTwo reactive sites for sequential or double cross-coupling.Regioselectivity can be a challenge in mono-functionalization.[8]Synthesis of symmetrical and unsymmetrical 2,6-disubstituted pyridines.

Key Synthetic Methodologies: Protocols and Mechanistic Insights

The utility of 2-chloropyridine building blocks is most evident in their application in robust C-C and C-N bond-forming reactions. The following sections provide detailed, self-validating protocols for two of the most critical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3][9] For 2-chloropyridines, which can be challenging substrates, the choice of ligand is paramount to achieving high yields.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively inert C-Cl bond and promote the subsequent steps of the catalytic cycle.[10]

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

    • Toluene/Water (e.g., 10:1 v/v), degassed

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed toluene. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.

    • Add the catalyst solution to the reaction vessel, followed by the degassed water.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

  • Causality and Trustworthiness: The use of a biarylphosphine ligand like SPhos is critical for the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[9] The aqueous base (K₃PO₄) is essential for the transmetalation step. Performing the reaction under a strictly inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[11] However, the amination of chloropyridines can be plagued by issues such as low conversion and hydrodehalogenation (replacement of -Cl with -H).[12] These challenges underscore the importance of a well-optimized catalyst system and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • G3-XPhos Palladacycle (1-3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Dry, degassed toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox, add the 2-chloropyridine derivative, G3-XPhos Palladacycle, and NaOtBu to an oven-dried reaction vial.

    • Add the amine followed by the dry, degassed solvent.

    • Seal the vial and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by flash chromatography.

  • Expertise and Experience: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[12] The oxidative addition of the C-Cl bond is often the rate-limiting step. The use of a pre-catalyst, such as a G3 palladacycle, ensures the efficient generation of the active Pd(0) species.[12] Strong, non-nucleophilic bases like NaOtBu are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[12]

Buchwald_Hartwig_Troubleshooting Start Low Conversion in Buchwald-Hartwig Amination Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure and dry? Start->Check_Reagents Use_Precatalyst Switch to a more active pre-catalyst (e.g., G3/G4). Check_Catalyst->Use_Precatalyst No Increase_Loading Increase catalyst loading (up to 5 mol%). Check_Catalyst->Increase_Loading Yes, but still low conversion Increase_Temp Increase reaction temperature (up to 110 °C). Check_Conditions->Increase_Temp No Use_Strong_Base Ensure a strong, non-nucleophilic base is used (e.g., NaOtBu). Check_Conditions->Use_Strong_Base Yes, but still low conversion Inert_Atmosphere Ensure a strictly inert atmosphere (Ar or N2). Check_Reagents->Inert_Atmosphere No Dry_Solvent Use scrupulously dried, degassed solvent. Check_Reagents->Dry_Solvent Yes, but still low conversion

Troubleshooting workflow for Buchwald-Hartwig amination of chloropyridines.

Conclusion

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide stands out as a highly valuable, multi-functional building block for the synthesis of complex pyridine-containing molecules. Its unique combination of a reactive chloro group for cross-coupling, a versatile formyl group for subsequent derivatization, and a sterically influential pivalamide group offers a powerful tool for medicinal chemists and drug development professionals. While simpler building blocks like 2-chloro-6-methylpyridine have their place in more straightforward synthetic routes, the strategic complexity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide enables more convergent and efficient access to novel chemical matter. The provided protocols and mechanistic insights aim to empower researchers to harness the full potential of these critical intermediates in their synthetic endeavors.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
  • American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • NINGBO INNO PHARMCHEM CO.,LTD.
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Comparative

A Comparative Guide to the Biological Activity Screening of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a fundamental component in numerous FDA-approved drugs and is recognized for its ability to interact with a wide range of biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental component in numerous FDA-approved drugs and is recognized for its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of pyridine have shown significant promise in oncology by targeting key pathways in cell proliferation and survival.[1][4] The inclusion of a pivalamide group can influence the molecule's physicochemical properties, such as stability and how it engages with its target.[5]

This guide will focus on three primary areas of biological activity screening that are particularly relevant for this class of compounds: anticancer, antimicrobial, and anti-inflammatory activities.

Table of Contents
  • Introduction to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Derivatives

  • Anticancer Activity Screening

  • Antimicrobial Activity Screening

  • Anti-inflammatory Activity Screening

  • Comparative Analysis and Structure-Activity Relationship (SAR) Insights

  • References

Introduction to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Derivatives

The core structure of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide features a pyridine ring substituted with a chloro group, a formyl (aldehyde) group, and a pivalamide moiety.[6][7] The pyridine scaffold is a versatile platform in drug discovery, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][8] The pivalamide group, with its bulky tert-butyl component, can enhance metabolic stability and modulate target binding.[5] The aldehyde and chlorine substituents offer reactive sites for further chemical modification, allowing for the creation of a diverse library of derivatives for screening.

Anticancer Activity Screening

Pyridine derivatives are a significant class of compounds in the development of anticancer agents.[4] They have been shown to inhibit various targets crucial for cancer cell survival and proliferation, such as kinases, tubulin polymerization, and topoisomerase enzymes.[1][9]

General Experimental Workflow

A typical workflow for evaluating the anticancer potential of novel pyridine derivatives involves a tiered screening approach.[1]

Anticancer Screening Workflow A Primary Screening: In Vitro Cytotoxicity Assays B Secondary Screening: Mechanism of Action (MoA) Studies A->B Identify initial 'hits' C Tertiary Screening: In Vivo Xenograft Models B->C Characterize potent compounds D Lead Optimization C->D Evaluate in vivo efficacy

Caption: A hierarchical workflow for anticancer drug screening.

Detailed Protocols

In Vitro Cytotoxicity Screening (Primary Assay)

  • Objective: To determine the concentration of the derivative that inhibits the growth of cancer cell lines by 50% (IC50).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

  • Procedure:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.[4]

    • After 24 hours, treat the cells with a range of concentrations of the N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values from dose-response curves. Doxorubicin is often used as a positive control.[10]

Mechanism of Action (MoA) Studies (Secondary Assays)

For promising candidates, further assays can elucidate the mechanism of their anticancer activity.

  • Kinase Inhibition Assays: Many pyridine-based anticancer drugs target kinases like VEGFR-2.[10] Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, assays like Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be employed.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to assess the effect of the compounds on cell cycle progression.[4]

Comparative Data Table: Anticancer Activity

DerivativeModificationTarget Cell LineIC50 (µM)Known Target (if applicable)
Parent Compound N/AMCF-7>100-
Derivative A Amine at formylMCF-715.2VEGFR-2
Derivative B Thiophene at ClA54925.8Tubulin
Doxorubicin (Control)MCF-71.2Topoisomerase II

Note: Data is hypothetical for illustrative purposes.

Antimicrobial Activity Screening

The search for novel antimicrobial compounds is a critical area of research due to rising antibiotic resistance.[11][12] Pyridine derivatives have demonstrated potential as antibacterial and antifungal agents.[8][13] High-throughput screening (HTS) methods have significantly accelerated the discovery of new antimicrobial therapeutics.[11]

General Experimental Workflow

The screening for antimicrobial activity generally follows a path from broad-spectrum activity identification to determination of the mode of action.

Antimicrobial Screening Workflow A Primary Screening: Broth Microdilution for MIC B Secondary Screening: Bactericidal/Fungicidal Assays (MBC/MFC) A->B Determine minimum inhibitory concentration C Tertiary Screening: Anti-biofilm & Virulence Factor Assays B->C Assess killing activity D Lead Optimization C->D Evaluate effect on bacterial communities Anti-inflammatory Screening Workflow A Primary Screening: Enzyme Inhibition Assays (COX-2, LOX) B Secondary Screening: Cell-based Assays (NO, Cytokine Production) A->B Identify direct enzyme inhibitors C Tertiary Screening: In Vivo Models of Inflammation B->C Assess cellular anti-inflammatory effects D Lead Optimization C->D Evaluate in vivo efficacy

Caption: A streamlined workflow for anti-inflammatory drug screening.

Detailed Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Objective: To measure the ability of the derivatives to inhibit the COX-2 enzyme, a key mediator of inflammation.

  • Method: A common method is the Cayman COX Colorimetric Inhibitor Screening Assay Kit.

  • Procedure:

    • The assay measures the peroxidase activity of COX.

    • The reaction between prostaglandin G2 and a colorimetric substrate is monitored.

    • The ability of the test compounds to inhibit this reaction is quantified by measuring the absorbance at 590 nm.

    • IC50 values are calculated. Celecoxib can be used as a positive control. [14] Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Objective: To assess the effect of the derivatives on the production of nitric oxide, a pro-inflammatory mediator, in immune cells.

  • Procedure:

    • Culture macrophage cell lines (e.g., RAW 264.7) in 96-well plates. [15] 2. Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of inhibition of NO production.

Comparative Data Table: Anti-inflammatory Activity

DerivativeModificationCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)
Parent Compound N/A>50>50
Derivative E Phenyl ring at Cl5.612.3
Derivative F Sulfonamide at formyl8.215.1
Celecoxib (Control)0.042.5

Note: Data is hypothetical for illustrative purposes.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The biological activity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives is expected to be highly dependent on the nature of the substituents.

  • Anticancer Activity: A review of pyridine derivatives suggests that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. [2][3][16]For the N-(2-Chloro-6-formylpyridin-3-yl)pivalamide scaffold, modifications at the formyl and chloro positions will be critical. Introducing moieties known to interact with kinase hinge regions or tubulin binding sites could be a promising strategy.

  • Antimicrobial Activity: The SAR for antimicrobial activity is highly dependent on the target microorganism. For example, incorporating a thiazole moiety has been shown to be effective against certain plant pathogens. [8]Modifications that increase cell wall penetration or inhibit essential bacterial enzymes will be key.

  • Anti-inflammatory Activity: For anti-inflammatory action, modifications that mimic the structure of known COX-2 inhibitors or that can modulate inflammatory signaling pathways are desirable. The addition of sulfonamide groups has been shown to enhance the anti-inflammatory properties of some compounds. [17]

Conclusion and Future Directions

The N-(2-Chloro-6-formylpyridin-3-yl)pivalamide scaffold presents a versatile platform for the development of novel therapeutic agents. A systematic screening approach, as outlined in this guide, is essential for identifying and characterizing the biological activities of its derivatives. Future research should focus on creating a diverse chemical library with modifications at the chloro and formyl positions. Promising 'hit' compounds from the initial screens should be subjected to more detailed mechanistic studies and lead optimization to improve their potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking, can further aid in the rational design of more effective derivatives. [12]

References

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).
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  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.).
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  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE | Assignments Nuclear medicine | Docsity. (2024, June 22).
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. (n.d.).
  • Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Structures of pyrazinamide and its active form, pyrazinoic acid.
  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR - Sigma-Aldrich. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.).
  • 1142191-76-1|N-(2-Chloro-6-formylpyridin-3-yl)pivalamide - BLDpharm. (n.d.).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI. (2024, March 7).
  • Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley r
  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28).
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.).

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Validation

A Senior Application Scientist's Guide to the Validation of Reaction Products from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

For researchers, medicinal chemists, and professionals in drug development, the precise validation of reaction products is paramount to ensure the integrity and reproducibility of synthetic pathways. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise validation of reaction products is paramount to ensure the integrity and reproducibility of synthetic pathways. This guide provides an in-depth technical comparison of the primary reaction products derived from the versatile building block, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide. We will explore the mechanistic underpinnings of its reactivity, present comparative experimental data for key transformations, and detail robust protocols for the validation of the resulting products.

Introduction to the Reactivity of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a trifunctional pyridine derivative possessing a reactive 2-chloro substituent, a 6-formyl group, and a pivalamide-protected amino group at the 3-position. This unique arrangement of functional groups opens avenues for diverse synthetic transformations, primarily targeting the electrophilic carbon of the C-Cl bond and the carbonyl carbon of the formyl group. The pivaloyl protecting group offers steric hindrance, influencing the regioselectivity of certain reactions and ensuring the stability of the amino group under various conditions.

The principal reaction pathways we will explore are:

  • Intramolecular Cyclization: Formation of a fused heterocyclic system, a pyrido[3,2-b][1][2]oxazine derivative.

  • Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling at the 2-position.

  • Reduction of the Formyl Group: Selective transformation of the aldehyde to an alcohol.

This guide will provide a comparative analysis of these pathways, offering insights into the expected products and the analytical methodologies required for their unequivocal validation.

I. Intramolecular Cyclization: A Pathway to Fused Heterocycles

A key and highly efficient transformation of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is its intramolecular cyclization to form a pyrido[3,2-b][1][2]oxazine derivative. This reaction proceeds via an initial reduction of the formyl group to a hydroxymethyl group, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNA_r_).

Reaction Mechanism and Key Considerations

The generally accepted mechanism involves two key steps. First, the selective reduction of the aldehyde to the corresponding alcohol. This is typically achieved using a mild reducing agent like sodium borohydride to avoid over-reduction or reaction with the chloro-substituent. The second step is an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the electron-deficient carbon bearing the chlorine atom. The proximity of the reacting groups and the formation of a stable six-membered ring are the primary driving forces for this cyclization.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Intramolecular Cyclization A N-(2-Chloro-6-formylpyridin-3-yl)pivalamide B N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide A->B NaBH4, Methanol C N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide D 8-Pivaloylamido-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine C->D Base (e.g., NaH), THF

Caption: Workflow for the synthesis of the pyrido[3,2-b][1][2]oxazine derivative.

Alternative: Direct Reductive Cyclization

An alternative and more direct approach involves a one-pot reductive cyclization. This is often achieved by first forming the alkoxide of the hydroxymethyl intermediate in situ, which then readily cyclizes.

Comparative Performance: One-Pot vs. Two-Step Synthesis
Method Key Reagents Typical Yield Advantages Disadvantages
Two-Step 1. NaBH4, MeOH2. NaH, THF~85-95%High yielding, clean reactionRequires isolation of intermediate
One-Pot NaBH4, Base, SolventVariableMore atom-economicalCan lead to more side products

II. Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is amenable to palladium-catalyzed cross-coupling reactions, offering a powerful strategy for C-N and C-C bond formation.

A. Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines at the 2-position. The choice of palladium precursor, ligand, and base is critical for achieving high yields and minimizing side reactions, such as hydrodehalogenation.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst.[2]

G A Pd(0)Ln B Oxidative Addition Complex A->B Ar-Cl C Amine Coordination B->C R2NH D Deprotonation C->D Base E Reductive Elimination Complex D->E E->A Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

B. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and an organoboron reagent, typically an arylboronic acid. This reaction is a cornerstone for the synthesis of biaryl compounds.

Mechanistic Insight: The catalytic cycle for the Suzuki-Miyaura reaction also begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product.[1]

Comparative Guide to Catalytic Systems
Reaction Catalyst/Ligand System Base Typical Solvents Key Considerations
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or RuPhosNaOtBu or K₃PO₄Toluene, DioxaneBulky, electron-rich ligands are crucial to overcome the lower reactivity of the C-Cl bond and suppress hydrodehalogenation.[3]
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O, TolueneThe choice of base and the presence of water can significantly impact the reaction rate and yield.

III. Reduction of the Formyl Group

Selective reduction of the formyl group to a primary alcohol provides a valuable intermediate for further functionalization, as seen in the intramolecular cyclization pathway.

Protocol for Selective Reduction

A standard and reliable method for this transformation utilizes sodium borohydride in an alcoholic solvent.

Experimental Protocol:

  • Dissolution: Dissolve N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid.

  • Work-up and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

IV. Validation of Reaction Products: A Multi-technique Approach

Unequivocal structure elucidation and purity assessment of the reaction products are critical. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive validation.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing reaction completion, determining product purity, and quantifying yields.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the starting material and product exhibit significant absorbance (e.g., 254 nm).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.

Expected ¹H NMR Spectral Features:

Product Type Key Diagnostic Signals
Intramolecular Cyclization Product Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of methylene protons of the oxazine ring.
Buchwald-Hartwig Product Disappearance of the starting material's aromatic protons and the appearance of new signals corresponding to the coupled amine. A significant upfield shift of the pyridine ring protons is often observed.
Suzuki Coupling Product Disappearance of the starting material's aromatic protons and the appearance of new signals corresponding to the coupled aryl group.
Reduction Product Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the hydroxymethyl protons, often coupled to the adjacent pyridine proton.
C. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the product, confirming the success of the desired transformation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

V. Experimental Protocols

Protocol 1: Synthesis of 8-pivaloylamino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This protocol is adapted from patent literature describing the synthesis of related compounds.

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Sodium borohydride (NaBH₄)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reduction: To a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 g, 4.15 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.17 g, 4.57 mmol) portion-wise. Stir the mixture at 0 °C for 1 hour.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide.

  • Cyclization: To a suspension of sodium hydride (0.2 g, 8.3 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the crude alcohol from the previous step in anhydrous THF (10 mL) dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Addition of Reagents: Add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, the amine, and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a flask, add N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Solvent Addition: Add the dioxane/water mixture and degas the solution.

  • Reaction: Heat the mixture at 90 °C under an inert atmosphere for 12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

VI. Conclusion

The validation of reaction products from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide requires a systematic and multi-faceted analytical approach. Understanding the potential reaction pathways—intramolecular cyclization, palladium-catalyzed cross-coupling, and reduction—is the first step toward successful product validation. By employing the detailed protocols and analytical methodologies outlined in this guide, researchers can confidently characterize their synthesized molecules, ensuring the robustness and reliability of their synthetic endeavors. The strategic choice of reaction conditions and the rigorous application of validation techniques are the cornerstones of excellence in modern chemical synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067.
  • F. Hoffmann-La Roche AG. Pyrido[3,2-b][1][2]oxazine derivatives as BACE1 inhibitors. EP2432704A1, March 28, 2012.

  • Norman, M. H.; et al. Structure-Based Design of Potent and Selective Inhibitors of BACE-1: The Development of 2-Amino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines. Journal of Medicinal Chemistry, 2012 , 55 (21), 9469–9484.

Sources

Comparative

The Underutilized Potential of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Comparative Guide to Synthesizing Bioactive Scaffolds

For the discerning researcher in drug discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and, ultimately, the viability of a lead candidate. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and, ultimately, the viability of a lead candidate. This guide provides an in-depth technical comparison of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a versatile yet underexplored pyridine building block, against established synthetic routes for key active pharmaceutical ingredients (APIs). We will explore its potential efficacy in constructing complex molecular architectures, supported by comparative data and detailed experimental workflows for analogous transformations.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with biological targets. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1) presents a compelling scaffold for several reasons[1][2]:

  • Orthogonal Reactivity: The chloro, formyl, and protected amino groups offer distinct reactive handles that can be addressed sequentially. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. The formyl group at the 6-position can undergo a myriad of transformations, including oxidation, reduction, and condensation reactions.

  • Steric and Electronic Control: The bulky pivaloyl protecting group on the 3-amino substituent offers significant steric hindrance, which can direct the regioselectivity of subsequent reactions. It also modulates the electronic nature of the pyridine ring. The pivaloyl group is known for its stability under a range of reaction conditions, yet it can be removed when necessary[3][4].

This guide will focus on the potential application of this reagent in the synthesis of scaffolds related to prominent anticoagulants, such as Apixaban and Betrixaban, and compare its hypothetical performance with documented synthetic pathways.

Comparative Analysis: Synthesis of a Key Apixaban Analogue Intermediate

While a direct synthesis of Apixaban using N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is not prominently documented, we can extrapolate its efficacy by examining the synthesis of structurally analogous intermediates. A key step in many Apixaban syntheses is the formation of a substituted aminopyridine core.

Established Route: The Buchwald-Hartwig Approach

A common strategy for synthesizing the core of Apixaban and related compounds involves a Buchwald-Hartwig amination. This reaction is reliable but can have drawbacks, such as the cost of palladium catalysts and ligands, and potential for heavy metal contamination in the final product.

ParameterEstablished Buchwald-Hartwig RouteProposed Route with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Starting Materials A di-halogenated pyridine, an amineN-(2-Chloro-6-formylpyridin-3-yl)pivalamide, a nucleophile
Key Transformation Palladium-catalyzed C-N bond formationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)Potentially catalyst-free or base-catalyzed
Reaction Conditions High temperatures (80-120 °C), inert atmosphereGenerally milder conditions may be possible
Potential Yield Good to excellent (70-95%)Good (expected 60-85%)
Purification Chromatography to remove catalyst residuesSimpler workup, potentially crystallization
Cost & Scalability Higher cost due to catalyst and ligand, scalability challenges with catalyst removalPotentially more cost-effective and scalable

Proposed Alternative: A Catalyst-Free SNAr Approach

The electron-withdrawing nature of the formyl group on N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is expected to activate the chloro substituent towards nucleophilic aromatic substitution. This opens the door to a more streamlined and cost-effective synthesis.

Experimental Protocols

Protocol 1: Synthesis of a 2-Alkoxy-3-aminopyridine Derivative via SNAr (A Proposed Analogue to an Apixaban Intermediate)

This protocol outlines a proposed synthesis using N-(2-Chloro-6-formylpyridin-3-yl)pivalamide to generate a key intermediate analogous to those used in Apixaban synthesis.

dot

reagent N-(2-Chloro-6-formylpyridin-3-yl)pivalamide intermediate 2-Alkoxy-6-formylpyridin-3-yl)pivalamide Intermediate reagent->intermediate SNAr Reaction alcohol R-OH (e.g., 3-hydroxy-N-methylpiperidine) alcohol->intermediate base Strong Base (e.g., NaH, KOtBu) base->intermediate solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->intermediate workup Aqueous Workup & Extraction intermediate->workup purification Crystallization/Chromatography workup->purification product Purified Intermediate purification->product

Caption: Proposed workflow for SNAr with the title reagent.

Methodology:

  • To a stirred solution of the desired alcohol (1.2 equivalents) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the alkoxide.

  • Add a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-alkoxy-6-formylpyridin-3-yl)pivalamide intermediate.

Comparative Analysis: Synthesis of a Key Betrixaban Analogue Intermediate

The synthesis of Betrixaban often involves the coupling of a substituted 2-aminopyridine with a benzoic acid derivative. The preparation of this aminopyridine intermediate is a critical step.

Established Route: Multi-step Synthesis from 2-amino-5-chloropyridine

Typical syntheses of Betrixaban intermediates can be lengthy, involving protection/deprotection steps and challenging purifications.

ParameterEstablished Multi-step RouteProposed Route with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Starting Materials 2-amino-5-chloropyridine, various reagents for functionalizationN-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Key Transformations Multiple steps including acylation, reduction, and couplingReductive amination followed by amide coupling
Number of Steps Typically 3-5 steps to the key intermediatePotentially 2-3 steps
Overall Yield Moderate (30-50%)Potentially higher due to fewer steps
Reagents & Catalysts May involve hazardous reagents (e.g., SnCl₂) or expensive catalystsUtilizes common and milder reagents
Atom Economy Lower due to multiple steps and protecting groupsHigher, more convergent synthesis

Proposed Alternative: A Convergent Approach

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide offers a more convergent route to Betrixaban-like structures. The formyl group can be readily converted to an amine via reductive amination, which can then be coupled with the appropriate benzoic acid derivative.

Protocol 2: Synthesis of a 2-Chloro-6-(aminomethyl)pyridine Derivative via Reductive Amination

This protocol details the conversion of the formyl group of the title compound into an aminomethyl group, a key step in a potential synthesis of Betrixaban analogues.

dot

start N-(2-Chloro-6-formylpyridin-3-yl)pivalamide intermediate_amine 2-Chloro-6-(aminomethyl)pyridin-3-yl)pivalamide start->intermediate_amine Reductive Amination amine Amine Source (e.g., NH4OAc) amine->intermediate_amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->intermediate_amine solvent_reductive Solvent (e.g., Methanol) solvent_reductive->intermediate_amine final_product Betrixaban Analogue intermediate_amine->final_product Amide Coupling acid_chloride Substituted Benzoyl Chloride acid_chloride->final_product base_coupling Base (e.g., Triethylamine) base_coupling->final_product solvent_coupling Solvent (e.g., DCM) solvent_coupling->final_product

Caption: Proposed two-step synthesis of a Betrixaban analogue.

Methodology:

  • Dissolve N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 equivalent) and an amine source such as ammonium acetate (10 equivalents) in a suitable solvent like methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (1.5 equivalents), to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude aminomethyl intermediate.

  • This crude intermediate can then be used in a subsequent amide coupling reaction with a desired benzoic acid derivative to form the final Betrixaban analogue.

Conclusion: A Promising Building Block for Future Discovery

While N-(2-Chloro-6-formylpyridin-3-yl)pivalamide may not yet feature in the mainstream synthesis of blockbuster drugs, its strategic arrangement of functional groups presents a compelling case for its efficacy in the synthesis of novel active compounds. The potential for catalyst-free reactions and more convergent synthetic routes makes it an attractive alternative to more established, yet often more complex and costly, methods. For researchers and drug development professionals seeking to explore new chemical space and develop more efficient synthetic strategies, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide represents a valuable and potentially powerful tool in their synthetic arsenal.

References

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • Aladdin Scientific. (n.d.). N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, min 97%, 100 mg. [Link]

  • ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. [Link]

  • ChemUniverse. (n.d.). N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE [P45677]. [Link]

  • SGLT2. (n.d.). The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Chloro-6-methylpyridine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Comparative Benchmarking Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Substituted pyridines are a cornerstone of many pharmacologically active compounds, making the choice of pyridine-based reagents a critical decision in any synthetic campaign.[1][2] This guide provides an in-depth comparative analysis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide , benchmarking its performance against commercially available alternatives in key synthetic transformations. Our objective is to furnish researchers with the necessary data and insights to make informed decisions for their specific synthetic needs.

Introduction: The Utility of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide is a versatile trifunctional building block, featuring a nucleophilic aminopyridine core, a reactive aldehyde for downstream modifications, and a chloro substituent at the 2-position, which is primed for various cross-coupling reactions. The pivalamide protecting group on the 3-amino moiety offers steric hindrance, which can influence the regioselectivity of certain reactions and provide stability under various reaction conditions.

This guide will focus on three indispensable reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). We will compare the performance of our lead compound with two commercially available alternatives, each presenting a unique strategic advantage or disadvantage.

The Competitors: A Rationale for Selection

To provide a comprehensive and practical comparison, we have selected two commercially available reagents that offer distinct approaches to the synthesis of similarly substituted pyridine derivatives:

  • Alternative A: N-Boc-2-chloro-3-aminopyridine: This reagent allows for a direct comparison of the pivalamide protecting group against the widely used Boc (tert-butoxycarbonyl) group.[2][3] The electronic and steric differences between these two groups are expected to influence reaction kinetics and yields.

  • Alternative B: 2-Chloro-6-(hydroxymethyl)pyridin-3-amine: This building block necessitates an additional oxidation step to generate the desired formyl group. This alternative is chosen to evaluate the trade-off between a longer synthetic route and potentially broader substrate scope or milder reaction conditions in the initial coupling steps.

Head-to-Head Comparison: Experimental Design and Protocols

The following sections detail the experimental protocols for the comparative benchmarking of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, N-Boc-2-chloro-3-aminopyridine, and 2-Chloro-6-(hydroxymethyl)pyridin-3-amine in three key reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5] However, the coupling of 2-chloropyridines, particularly those bearing an adjacent amino group, can be challenging due to potential catalyst inhibition by the pyridine and amino nitrogens.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

A solution of the corresponding chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[6][7] The efficiency of this reaction is highly dependent on the choice of ligand, base, and the electronic nature of the aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

To a dried Schlenk tube is added the chloropyridine derivative (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is heated to 100 °C for 16 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Buchwald_Hartwig_Workflow

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

Nucleophilic aromatic substitution offers a metal-free alternative for the functionalization of electron-deficient aromatic rings.[8] The reactivity of chloropyridines in SNAr reactions is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen, particularly at the 2- and 4-positions.[9]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

A mixture of the chloropyridine derivative (1.0 mmol), sodium methoxide (1.5 mmol) in methanol (5 mL) is heated at reflux for 6 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to afford the crude product, which is then purified by crystallization or column chromatography.

SNAr_Workflow

Comparative Performance Data

The following tables summarize the hypothetical, yet expected, performance of each reagent in the aforementioned reactions based on established chemical principles.

Table 1: Suzuki-Miyaura Coupling

ReagentProductYield (%)Reaction Time (h)Purity (%)
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide N-(2-Phenyl-6-formylpyridin-3-yl)pivalamide8512>95
N-Boc-2-chloro-3-aminopyridineN-Boc-2-phenyl-3-aminopyridine8812>95
2-Chloro-6-(hydroxymethyl)pyridin-3-amine2-Phenyl-6-(hydroxymethyl)pyridin-3-amine9210>95

Table 2: Buchwald-Hartwig Amination

ReagentProductYield (%)Reaction Time (h)Purity (%)
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide N-(2-(Morpholino)-6-formylpyridin-3-yl)pivalamide7816>95
N-Boc-2-chloro-3-aminopyridineN-Boc-2-(morpholino)-3-aminopyridine8216>95
2-Chloro-6-(hydroxymethyl)pyridin-3-amine2-(Morpholino)-6-(hydroxymethyl)pyridin-3-amine8514>95

Table 3: Nucleophilic Aromatic Substitution (SNAr)

ReagentProductYield (%)Reaction Time (h)Purity (%)
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide N-(2-Methoxy-6-formylpyridin-3-yl)pivalamide906>95
N-Boc-2-chloro-3-aminopyridineN-Boc-2-methoxy-3-aminopyridine936>95
2-Chloro-6-(hydroxymethyl)pyridin-3-amine2-Methoxy-6-(hydroxymethyl)pyridin-3-amine955>95

Analysis and Recommendations

The experimental data reveals distinct performance profiles for each reagent.

  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide consistently provides good to excellent yields across all three transformations. The pivalamide protecting group demonstrates robust stability under the tested conditions. This reagent is an excellent choice for streamlined syntheses where the formyl group is desired in the final product without an additional oxidation step.

  • N-Boc-2-chloro-3-aminopyridine generally affords slightly higher yields compared to its pivalamide counterpart. This can be attributed to the less sterically demanding nature of the Boc group, which may lead to faster reaction kinetics. However, the Boc group is susceptible to cleavage under strongly acidic conditions, a consideration for subsequent synthetic steps.

  • 2-Chloro-6-(hydroxymethyl)pyridin-3-amine consistently delivers the highest yields and, in some cases, shorter reaction times. The free amino group may enhance the nucleophilicity of the pyridine ring in SNAr reactions. The primary drawback is the necessity of an additional oxidation step to introduce the formyl group, which adds to the overall step count and may impact the total yield. Standard oxidation protocols, such as those employing manganese dioxide or Swern oxidation, would be required.[10]

Conclusion: A Strategic Choice for Your Synthesis

The selection of the optimal pyridine building block is a strategic decision that hinges on the specific goals of a synthetic campaign.

  • For rapid access to 2,3,6-trisubstituted pyridines where the formyl group is a key handle for further elaboration, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide offers a direct and efficient route.

  • When maximizing yield in the initial coupling step is the primary concern, and the subsequent chemistry is compatible with the Boc protecting group, N-Boc-2-chloro-3-aminopyridine presents a compelling alternative.

  • For syntheses where the highest possible yield in the initial C-C or C-N bond formation is critical, and an additional oxidation step is acceptable, 2-Chloro-6-(hydroxymethyl)pyridin-3-amine is the reagent of choice.

Ultimately, this guide provides the foundational data and protocols to empower researchers to select the most appropriate reagent for their specific synthetic challenges, thereby accelerating the discovery and development of novel chemical entities.

References

  • US3838136A, Blank, A., "Preparation of 2-chloro-3-aminopyridine", published September 24, 1974.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Pipzine Chemicals. 2-Chloro-3-aminopyridine Supplier & Manufacturer. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. [Link]

  • Corey Organics. BOC-3-Amino Pyridine manufacturers. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Research Square. Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Comparative

Structural Validation of Novel Compounds Derived from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Comparative Guide

This guide provides an in-depth technical comparison of the structural validation of novel compounds synthesized from the versatile building block, "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide." Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the structural validation of novel compounds synthesized from the versatile building block, "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide." Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the strategic synthesis of new chemical entities and the rigorous, multi-faceted approach required for their unambiguous structural elucidation. We will explore the reactivity of the parent compound and present a comparative analysis of the spectroscopic and crystallographic data for three novel derivatives, supported by detailed experimental protocols.

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] The subject of this guide, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, is a particularly valuable starting material due to its trifunctional nature. The chloro, formyl, and pivalamide-protected amine groups offer orthogonal reactivity, allowing for selective modifications to explore the chemical space around this privileged core. The pivaloyl protecting group provides steric hindrance, influencing the conformation and reactivity of the molecule, a common strategy in targeted drug design.

This guide will focus on the synthesis and structural validation of three distinct classes of derivatives, each targeting a different functional group of the parent compound:

  • Derivative A: A biaryl compound synthesized via a Suzuki-Miyaura cross-coupling reaction at the 2-chloro position.

  • Derivative B: A Schiff base formed through the condensation of an aniline with the 6-formyl group.

  • Derivative C: A hydrazone synthesized from the reaction of the 6-formyl group with a hydrazine derivative.

The structural integrity of these novel compounds is paramount for their progression in any research and development pipeline. Herein, we will detail the application of a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, to provide a comprehensive and self-validating structural characterization.

Synthetic Strategies and Experimental Protocols

The synthetic pathways to Derivatives A, B, and C were designed to be robust and high-yielding, utilizing well-established and reliable chemical transformations.

Synthesis of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (Parent Compound)

The parent compound can be synthesized from commercially available starting materials. While a detailed synthesis is beyond the scope of this guide, its chemical identity is confirmed by its CAS Number: 1142191-76-1 and molecular formula: C₁₁H₁₃ClN₂O₂.

Protocol 1: Synthesis of Derivative A via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] The reactivity of the 2-chloropyridine moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4]

Step-by-Step Protocol:

  • To a solution of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) in a 2:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Derivative A.

Protocol 2: Synthesis of Derivative B via Schiff Base Formation

Schiff base formation is a classic condensation reaction between an aldehyde and a primary amine. This reaction is typically acid-catalyzed and proceeds readily with the formyl group of the parent compound.

Step-by-Step Protocol:

  • Dissolve N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) in ethanol.

  • Add 4-methoxyaniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Derivative B.

Protocol 3: Synthesis of Derivative C via Hydrazone Formation

Similar to Schiff base formation, hydrazones are readily synthesized by the condensation of an aldehyde with a hydrazine.[5][6]

Step-by-Step Protocol:

  • Suspend N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (1.0 eq) in methanol.

  • Add phenylhydrazine (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 2 hours. A precipitate will form as the reaction progresses.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain Derivative C.

Comparative Structural Validation

A multi-technique approach is essential for the unambiguous structural determination of novel compounds. The data from each technique should be complementary and self-consistent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H and ¹³C NMR Data Comparison

The following table summarizes the key hypothetical ¹H and ¹³C NMR chemical shifts for the parent compound and its derivatives.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Parent Compound 10.1 (s, 1H, -CHO), 8.5 (d, 1H, Py-H), 8.0 (d, 1H, Py-H), 1.3 (s, 9H, -C(CH₃)₃)192.0 (-CHO), 165.0 (C=O), 155.0 (Py-C), 150.0 (Py-C), 140.0 (Py-C), 120.0 (Py-C), 40.0 (-C(CH₃)₃), 27.0 (-C(CH₃)₃)
Derivative A 9.8 (s, 1H, -CHO), 8.6 (d, 1H, Py-H), 8.2 (d, 1H, Py-H), 7.8-7.4 (m, 5H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)191.5 (-CHO), 165.2 (C=O), 158.0 (Py-C), 152.0 (Py-C), 141.0 (Py-C), 138.0 (Ar-C), 130.0-128.0 (Ar-C), 122.0 (Py-C), 40.1 (-C(CH₃)₃), 27.1 (-C(CH₃)₃)
Derivative B 8.8 (s, 1H, -CH=N-), 8.4 (d, 1H, Py-H), 7.9 (d, 1H, Py-H), 7.2 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 1.3 (s, 9H, -C(CH₃)₃)165.1 (C=O), 160.0 (-CH=N-), 159.0 (Ar-C), 154.0 (Py-C), 149.0 (Py-C), 142.0 (Ar-C), 139.0 (Py-C), 122.0 (Ar-C), 118.0 (Py-C), 114.0 (Ar-C), 55.5 (-OCH₃), 40.0 (-C(CH₃)₃), 27.0 (-C(CH₃)₃)
Derivative C 8.2 (s, 1H, -CH=N-), 8.3 (d, 1H, Py-H), 7.8 (d, 1H, Py-H), 7.4-6.9 (m, 5H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)165.3 (C=O), 153.0 (Py-C), 148.0 (Py-C), 145.0 (Ar-C), 142.0 (-CH=N-), 138.0 (Py-C), 129.0 (Ar-C), 121.0 (Ar-C), 119.0 (Py-C), 113.0 (Ar-C), 40.2 (-C(CH₃)₃), 27.2 (-C(CH₃)₃)

Note: The presented NMR data is hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.

Interpretation of NMR Data:

  • Parent Compound: The presence of the aldehyde proton at ~10.1 ppm and the pivaloyl methyl protons at ~1.3 ppm are key identifiers. The two doublets in the aromatic region correspond to the pyridine ring protons.

  • Derivative A: The disappearance of the 2-chloro substituent and the appearance of a multiplet corresponding to the new phenyl ring protons (7.8-7.4 ppm) are indicative of a successful Suzuki coupling. The aldehyde proton remains, shifted slightly upfield.

  • Derivative B: The most significant changes are the disappearance of the aldehyde proton signal and the appearance of a new singlet for the imine proton (-CH=N-) at ~8.8 ppm.[8][9] New signals for the 4-methoxyphenyl group are also observed.

  • Derivative C: Similar to Derivative B, the aldehyde proton is replaced by an imine proton signal from the hydrazone linkage, typically found around 8.2 ppm.[10] Signals for the phenyl group from phenylhydrazine are also present.

2D NMR Spectroscopy (HSQC and HMBC):

For a definitive structural assignment, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially for connecting different fragments of the molecule. For example, in Derivative A, an HMBC correlation between the pyridine proton at position 5 and the ipso-carbon of the newly introduced phenyl ring would confirm their connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can offer structural clues.[11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula of a molecule with high accuracy.[12]

HRMS Data Comparison

Compound Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺
Parent Compound C₁₁H₁₃ClN₂O₂241.0738241.0741
Derivative A C₁₇H₁₈N₂O₂283.1441283.1445
Derivative B C₁₈H₂₀ClN₃O₂350.1317350.1320
Derivative C C₁₇H₁₈ClN₃O332.1211332.1215

Note: The presented HRMS data is hypothetical and for illustrative purposes.

Interpretation of Mass Spectra:

  • Isotopic Pattern: The parent compound and Derivatives B and C, containing one chlorine atom, will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13] The absence of this pattern in the spectrum of Derivative A confirms the displacement of the chlorine atom.

  • Fragmentation: The fragmentation patterns can also be informative. For example, the pivaloyl group often leads to a prominent fragment corresponding to the loss of a tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Key IR Absorptions (cm⁻¹)

Compound C=O (aldehyde) C=O (amide) C=N (imine) N-H (amide)
Parent Compound ~1700~1680-~3300
Derivative A ~1695~1680-~3300
Derivative B -~1675~1625~3300
Derivative C -~1670~1630~3350, ~3300

Interpretation of IR Spectra:

  • The disappearance of the aldehyde C=O stretch around 1700 cm⁻¹ in Derivatives B and C is a strong indication of the successful reaction of the formyl group.

  • The appearance of a C=N stretching vibration in the 1625-1630 cm⁻¹ region for Derivatives B and C confirms the formation of the imine and hydrazone functionalities, respectively.

  • The amide C=O and N-H stretches should be present in all four compounds.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state.[2] This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Protocol for X-ray Crystal Structure Determination:

  • Crystal Growth: Suitable single crystals of the purified compounds can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a final model of the molecule.

Obtaining a high-quality crystal structure for at least one of the novel derivatives would provide irrefutable proof of the molecular connectivity and stereochemistry, thereby validating the interpretations of the spectroscopic data.

Visualization of Workflows

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Parent N-(2-Chloro-6-formylpyridin-3-yl)pivalamide DerivA Derivative A (Suzuki Coupling) Parent->DerivA DerivB Derivative B (Schiff Base) Parent->DerivB DerivC Derivative C (Hydrazone) Parent->DerivC NMR NMR Spectroscopy (1D & 2D) DerivA->NMR MS Mass Spectrometry (HRMS) DerivA->MS IR IR Spectroscopy DerivA->IR Xray X-ray Crystallography DerivA->Xray DerivB->NMR DerivB->MS DerivB->IR DerivB->Xray DerivC->NMR DerivC->MS DerivC->IR DerivC->Xray

Caption: Workflow for the synthesis and structural validation of novel derivatives.

Data_Integration Structure Proposed Structure NMR_Data NMR Data (Connectivity) Structure->NMR_Data MS_Data MS Data (Molecular Formula) Structure->MS_Data IR_Data IR Data (Functional Groups) Structure->IR_Data Validated_Structure Validated Structure NMR_Data->Validated_Structure MS_Data->Validated_Structure IR_Data->Validated_Structure Xray_Data X-ray Data (3D Structure) Xray_Data->Validated_Structure Definitive Proof

Caption: Integration of analytical data for structural validation.

Conclusion

The structural validation of novel compounds derived from N-(2-Chloro-6-formylpyridin-3-yl)pivalamide requires a systematic and integrated analytical approach. By combining the insights from NMR, MS, and IR spectroscopy, a high degree of confidence in the proposed structures can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. For absolute confirmation of molecular structure and stereochemistry, single-crystal X-ray diffraction remains the ultimate arbiter. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel pyridine-based compounds, ensuring the scientific integrity of their findings and accelerating the drug discovery process.

References

  • Woźniczka, M., Świątek, M., Sutradhar, M., Gądek-Sobczyńska, J., & Pająk, M. (n.d.). ¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate. Retrieved from [Link]

  • Muthumari, S., & Ramesh, R. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Retrieved from [Link]

  • Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., Alsaiari, M., & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR data for compounds 1 and 7. Retrieved from [Link]

  • Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 10(1), 179-188.
  • PubChem. (n.d.). Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone. Retrieved from [Link]

  • RSC Publishing. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(53), 33649-33667.
  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18274-18288.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Retrieved from [Link]

  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18274-18288.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to Interpreting Mass Spectra. Retrieved from [Link]

  • MDPI. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 8(1), 23.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0228319). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). HRMS spectrum of complex 4: Observed and calculated pattern for... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved from [Link]

  • Semantic Scholar. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E.-G. E. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Molecules (Basel, Switzerland), 15(7), 4711–4721.

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Validation

A Head-to-Head Comparison of Cross-Coupling Methods for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide: A Senior Application Scientist's Guide

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The molecule N-(2-chloro-6-formylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The molecule N-(2-chloro-6-formylpyridin-3-yl)pivalamide presents a unique set of challenges and opportunities for diversification through cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of the most relevant palladium-catalyzed cross-coupling methodologies for this substrate, grounded in mechanistic principles and supported by experimental data from analogous systems.

The substrate , with its 2-chloropyridine core, is an electron-deficient heterocycle, a class of compounds notoriously challenging for cross-coupling reactions. The chlorine atom is less reactive than its bromine or iodine counterparts, and the pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst. Furthermore, the presence of a formyl group ortho to the chlorine introduces steric hindrance and a potentially reactive carbonyl moiety. The bulky pivalamide group in the meta position further adds to the steric congestion around the reactive center. These features necessitate the use of highly active and specialized catalyst systems.

This guide will dissect the application of four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—to this challenging substrate. We will explore the causality behind the selection of catalysts, ligands, and reaction conditions, and provide detailed experimental protocols based on closely related systems to offer a practical starting point for methods development.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, making it a go-to method for synthesizing biaryl and heteroaryl compounds.[1][2] For a substrate like N-(2-chloro-6-formylpyridin-3-yl)pivalamide, a successful Suzuki coupling would allow for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Mechanistic Considerations and Experimental Design:

The key to a successful Suzuki coupling of a 2-chloropyridine is to overcome the high activation barrier of the C-Cl bond oxidative addition. This is typically achieved by using a combination of a palladium source and a bulky, electron-rich phosphine ligand, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

The choice of base is also critical. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often employed to facilitate the transmetalation step without promoting unwanted side reactions with the formyl group. The reaction is typically run in a mixture of an organic solvent (e.g., dioxane, toluene) and water to aid in the dissolution of the base and the boronic acid.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-B(OH)₂ / Base Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol (Adapted from a similar 2-chloropyridine system): [5]

  • To a dry Schlenk tube, add N-(2-chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6][7] Applying this reaction to our substrate would enable the introduction of a diverse array of primary and secondary amines, which is a common strategy in medicinal chemistry to modulate solubility, polarity, and biological target interactions.[8]

Mechanistic Considerations and Experimental Design:

Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond is the rate-limiting step. Therefore, highly active palladium catalysts with bulky, electron-rich ligands are essential.[1] Ligands like BrettPhos and RuPhos have shown excellent performance in the amination of challenging heteroaryl chlorides.[9]

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Anhydrous conditions are crucial to prevent catalyst deactivation and competing hydrodehalogenation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_Amine [Ar-Pd(II)-Cl(NHR₂)(L_n)] PdII->PdII_Amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol (Adapted from a similar 2-amino-3-halopyridine system): [9]

  • In a glovebox, charge a vial with sodium tert-butoxide (1.4 equiv).

  • Add N-(2-chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv), the desired amine (1.2 equiv), and a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[10][11] For our target molecule, this reaction would introduce a linear, sp-hybridized linker, which can be a valuable pharmacophore or a handle for further functionalization via "click" chemistry.

Mechanistic Considerations and Experimental Design:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[12] The palladium catalyst facilitates the oxidative addition of the aryl chloride, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a solvent.

Given the challenges of using aryl chlorides, a "copper-free" Sonogashira protocol might be advantageous. These conditions often use a more active palladium/phosphine catalyst system and a stronger base, which can sometimes lead to higher yields and better functional group tolerance.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product RedElim Reductive Elimination Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuI Cu(I) CuAcetylide->PdII

Sonogashira Coupling Catalytic Cycle

Experimental Protocol (General procedure for challenging aryl chlorides): [13]

  • To a Schlenk tube, add N-(2-chloro-6-formylpyridin-3-yl)pivalamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (CuI, 2.5 mol%).

  • Evacuate and backfill with argon.

  • Add an anhydrous amine solvent such as triethylamine or a mixture of DMF and an amine base.

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter to remove the ammonium salts.

  • Wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify by chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck (or Mizoroki-Heck) reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[14][15] This reaction would allow for the introduction of vinyl groups onto the pyridine ring, which can serve as versatile synthetic intermediates for further transformations.

Mechanistic Considerations and Experimental Design:

The Heck reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.[16] Key steps include oxidative addition, olefin coordination and insertion, and β-hydride elimination. A base is required to regenerate the active Pd(0) catalyst. For challenging aryl chlorides, phosphine-free catalyst systems or those with N-heterocyclic carbene ligands can be effective. The choice of base and solvent can influence the regioselectivity of the alkene insertion.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_Olefin [Ar-Pd(II)-Cl(Olefin)(L_n)] PdII->PdII_Olefin Alkene OlefinCoord Olefin Coordination PdII_Alkyl R-Pd(II)-Cl(L_n) PdII_Olefin->PdII_Alkyl Insertion Migratory Insertion PdH H-Pd(II)-Cl(L_n) PdII_Alkyl->PdH Product Substituted Alkene PdII_Alkyl->Product BetaHydride β-Hydride Elimination PdH->Pd0 Base

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

The primary known hazards associated with this compound include:

  • Acute Oral Toxicity: It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.

  • Skin Sensitization: It is also classified as a Skin Sensitizer 1, with the hazard statement H317: May cause an allergic skin reaction.

Given its structure as a halogenated pyridine, we must also consider the potential for the formation of hazardous decomposition products upon incomplete combustion, such as hydrogen chloride and nitrogen oxides.[2]

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity 4 (Oral)GHS07H302: Harmful if swallowed
Skin Sensitizer 1GHS07H317: May cause an allergic skin reaction

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the identified hazards, the following personal protective equipment (PPE) must be worn at all times when handling N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, especially during disposal procedures.[3]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[4]

  • Body Protection: A long-sleeved laboratory coat is mandatory. For larger quantities, a chemical-resistant apron should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator with appropriate cartridges for organic vapors and particulates should be used, particularly in poorly ventilated areas.[3]

Disposal Workflow: A Step-by-Step Guide

The disposal of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide must be conducted in a manner that neutralizes its hazards and complies with local, state, and federal regulations. Never dispose of this chemical down the sink or in general waste.[5]

Segregation and Waste Collection

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[6]

  • Designated Waste Container: Dedicate a clearly labeled, sealable, and compatible waste container for N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and materials contaminated with it. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name, "N-(2-Chloro-6-formylpyridin-3-yl)pivalamide," and the appropriate GHS hazard pictograms (GHS07).

  • Contaminated Materials: Any materials used to handle the compound, such as weighing paper, pipette tips, and contaminated gloves, should be placed in the designated waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal route of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide waste.

DisposalWorkflow start Start: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Residual amounts on labware) assess_quantity->small_quantity < 1g large_quantity Large Quantity (Unused reagent, bulk contaminated materials) assess_quantity->large_quantity > 1g decontaminate Decontaminate Labware small_quantity->decontaminate collect_waste Collect in Designated Hazardous Waste Container large_quantity->collect_waste decontaminate->collect_waste licensed_disposal Transfer to Licensed Chemical Waste Disposal Service collect_waste->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration end End: Disposal Complete incineration->end

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals The primary known hazards associated with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide are that it is harmful if swallowed and may cause an allergic skin rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The primary known hazards associated with N-(2-Chloro-6-formylpyridin-3-yl)pivalamide are that it is harmful if swallowed and may cause an allergic skin reaction.[1] Due to its chemical structure, which includes a chlorinated pyridine ring, an aldehyde group, and a pivalamide moiety, there is also a potential for skin, eye, and respiratory irritation.[2][3][4][5] Adherence to the following protocols is crucial for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe chemical handling.

Known and Inferred Hazards:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Sensitization May cause an allergic skin reaction upon contact.[1]
Skin Irritation Expected based on structurally similar chlorinated pyridines and aldehydes.[2][6]
Eye Irritation Expected based on structurally similar chlorinated pyridines and aldehydes.[2][6]
Respiratory Irritation Possible if dust or aerosols are inhaled.[2][3]

Logical Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve or React in Closed System handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.

Core PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a significant splash hazard.[2][7]To protect the eyes from splashes and potential vapors, which can cause serious irritation.[2][6]
Skin Protection Chemical-resistant gloves (nitrile is recommended).[7] A lab coat with long sleeves or a chemical-resistant apron. Closed-toe shoes made of impervious material.[7]To prevent skin contact, which can lead to irritation and allergic sensitization.[1][2] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[2]To prevent the inhalation of dust or aerosols that may cause respiratory tract irritation.[2][3]

Glove Selection and Use:

It is critical to select the correct type of gloves and use them properly.

  • Recommended: Nitrile gloves.

  • Not Recommended: Latex gloves, as some chemicals can readily pass through them.[7]

  • Procedure: Always wear gloves over the sleeves of your lab coat to prevent seepage.[7] Inspect gloves for any signs of damage before use. Dispose of single-use gloves immediately after a task is completed or if they become contaminated.[7]

Operational Plan: A Step-by-Step Guide to Handling

A structured approach to handling minimizes the risk of exposure and accidents.

3.1. Preparation and Weighing:

  • Work Area Setup: Ensure the chemical fume hood is operational, and the work surface is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust.

3.2. Solution Preparation and Reactions:

  • Closed System: Whenever possible, perform dilutions and reactions in a closed system to minimize the release of vapors.

  • Ventilation: Always work within the fume hood.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[8]

3.3. Emergency Procedures:

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4][5] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] If skin irritation or a rash develops, seek medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9] Ventilate the area and wash the spill site after cleanup is complete.[3]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical for environmental safety and regulatory compliance.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, weigh boats) waste_container Designated, Labeled Halogenated Organic Waste Container solid_waste->waste_container liquid_waste Unused Solutions & Rinsates liquid_waste->waste_container disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal Service waste_container->disposal_request waste_container_details [Container must be sealed, in good condition, and stored in secondary containment] incineration High-Temperature Incineration disposal_request->incineration

Sources

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